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  • Product: 9-Thia-2-azaspiro[5.5]undecane
  • CAS: 86697-02-1

Core Science & Biosynthesis

Foundational

9-Thia-2-azaspiro[5.5]undecane: A Privileged Spirocyclic Scaffold for Drug Discovery

Topic: 9-Thia-2-azaspiro[5.5]undecane: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 9-Thia-2-azaspiro[5.5]undecane: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

[1]

Executive Summary

In the pursuit of novel therapeutic agents, spirocyclic scaffolds have emerged as "privileged structures" due to their ability to project functional groups into three-dimensional space, offering distinct advantages over flat aromatic systems. 9-Thia-2-azaspiro[5.5]undecane represents a specific, high-value isomer within this class, combining a piperidine ring (for solubility and basicity) with a thiopyran ring (offering metabolic modulation and polarity tuning via oxidation).[1]

This technical guide provides a comprehensive analysis of the 9-thia-2-azaspiro[5.5]undecane scaffold, detailing its structural properties, a robust synthetic methodology, and its strategic application in medicinal chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The compound consists of two six-membered rings sharing a single carbon atom (C6).[1] The "2-aza" designation places a nitrogen atom in the first ring (piperidine), while the "9-thia" designation places a sulfur atom in the second ring (thiopyran).

Structural Specifications
PropertyDetail
IUPAC Name 9-Thia-2-azaspiro[5.5]undecane
CAS Number Not widely listed; Analogous to 9-oxa-2-azaspiro[5.5]undecane (CAS 57289-77-7)
Molecular Formula C₉H₁₇NS
Molecular Weight 171.30 g/mol
SMILES C1CC2(CCSCC2)CNC1
InChIKey MMWNPSSAXCDZSK-UHFFFAOYSA-N
Geometry Spiro-fused chair-chair conformation
Calculated Physicochemical Profile

Note: Values are predicted based on structure-property relationship (QSPR) models calibrated against the 9-oxa analog.[1]

DescriptorValueImplication for Drug Design
cLogP ~1.5 - 1.8Moderate lipophilicity; suitable for CNS penetration.[1]
TPSA ~37 Ų (Amine + Sulfide)High membrane permeability.[1]
pKa (Basic) ~9.5 - 10.2Exists predominantly as a cation at physiological pH.[1]
H-Bond Donors 1 (NH)Key interaction point for receptor binding (e.g., Asp residues).[1]
Metabolic Liability Sulfur oxidationThe sulfur atom is a "soft spot" for metabolic oxidation to sulfoxide/sulfone.[1]

Synthetic Methodology: The "Lactam Route"

While the 3-aza isomer (symmetric) is synthesized via gem-disubstitution of glutarimides, the 2-aza isomer requires a specific regiochemical approach.[1] The most robust protocol involves the construction of the piperidine ring onto a pre-existing thiopyran scaffold via a lactam intermediate.

Retrosynthetic Analysis

The 2-azaspiro[5.5] system is best accessed by reducing a spiro-lactam (9-thia-2-azaspiro[5.5]undecan-3-one).[1] This lactam is formed by the cyclization of a gamma-amino ester, derived from the alkylation of a thiopyran-4-carboxylate.[1]

Step-by-Step Experimental Protocol

Reagents Required:

  • Ethyl tetrahydro-2H-thiopyran-4-carboxylate[1]

  • Lithium Diisopropylamide (LDA)

  • 3-Bromopropionitrile[1]

  • Raney Nickel (or Cobalt Chloride/NaBH4)

  • Lithium Aluminum Hydride (LiAlH4)[2]

Step 1: Alpha-Alkylation[1]
  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Deprotonation: Dissolve ethyl tetrahydro-2H-thiopyran-4-carboxylate (1.0 eq) in anhydrous THF at -78°C. Add LDA (1.1 eq) dropwise over 30 minutes to generate the enolate.

  • Alkylation: Add 3-bromopropionitrile (1.2 eq) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

    • Intermediate: Ethyl 4-(2-cyanoethyl)tetrahydro-2H-thiopyran-4-carboxylate.[1]

Step 2: Reductive Cyclization (Lactam Formation)
  • Hydrogenation: Dissolve the intermediate in Ethanol/NH₃. Add Raney Nickel (catalytic amount).[1]

  • Reaction: Hydrogenate at 50 psi (Parr shaker) for 12 hours. The reduction of the nitrile to a primary amine triggers spontaneous intramolecular nucleophilic attack on the ester, forming the lactam ring.

  • Isolation: Filter through Celite. Concentrate the filtrate to yield the solid lactam.[1]

    • Intermediate: 9-Thia-2-azaspiro[5.5]undecan-3-one.[1]

Step 3: Lactam Reduction
  • Reduction: Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0°C.

  • Addition: Add the lactam (dissolved in THF) dropwise.

  • Reflux: Heat to reflux for 4-6 hours to ensure complete reduction of the carbonyl.

  • Quench: Perform the Fieser workup (Water, 15% NaOH, Water). Filter the granular precipitate.[1]

  • Salt Formation: Dissolve the crude oil in Et₂O and add HCl (4M in Dioxane) to precipitate 9-Thia-2-azaspiro[5.5]undecane hydrochloride .[1]

Synthesis Workflow Visualization

SynthesisRoute Start Tetrahydro-thiopyran-4-carboxylate Inter1 Cyano-Ester Intermediate (Alkylation) Start->Inter1 1. LDA, -78°C 2. Br-(CH2)2-CN Inter2 Spiro-Lactam (Reductive Cyclization) Inter1->Inter2 H2, Raney Ni (Spontaneous cyclization) Final 9-Thia-2-azaspiro[5.5]undecane (LiAlH4 Reduction) Inter2->Final LiAlH4, THF Reflux

Caption: Figure 1. Synthetic pathway for 9-Thia-2-azaspiro[5.5]undecane via the spiro-lactam route.

Medicinal Chemistry Applications

The 9-thia-2-azaspiro[5.5]undecane scaffold acts as a versatile bioisostere for substituted piperidines and morpholines.[1] Its unique vectorality allows it to access specific binding pockets in GPCRs and ion channels.[1]

Bioisosterism and Polarity Tuning

Unlike the oxygen analog (9-oxa), the 9-thia analog offers a unique "metabolic switch."[1] The sulfur atom can be selectively oxidized to the sulfoxide or sulfone , dramatically altering the LogP and H-bond accepting capability without changing the carbon skeleton.

  • Sulfide (Parent): Lipophilic, H-bond acceptor (weak).[1]

  • Sulfone (SO₂): Polar, strong H-bond acceptor, reduced metabolic liability.

Target Classes
  • Sigma Receptors (σ1/σ2): Spiro-piperidines are classic pharmacophores for Sigma receptors.[1] The 9-thia derivative provides a hydrophobic bulk (sulfur) that often enhances affinity for the σ1 hydrophobic pocket.[1]

  • M2 Proton Channel (Influenza): Spiro-piperidines block the M2 channel.[1] The 3D bulk of the spiro system disrupts the channel pore more effectively than adamantane derivatives.

  • Chemokine Receptors (CCR5/CCR2): Used as a rigid spacer in antagonists, preventing conformational collapse.[1]

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 9-Thia-2-azaspiro[5.5]undecane Core Scaffold N_Term N-Substitution (Pos 2) Determines Potency/Selectivity Core->N_Term Alkylation/Acylation S_Term S-Oxidation (Pos 9) Tunes Solublity & Metabolism Core->S_Term mCPBA Oxidation C_Skel Spiro Center (Pos 6) Controls 3D Vectorality Core->C_Skel Rigidification GPCR Binding (Basic Amine) GPCR Binding (Basic Amine) N_Term->GPCR Binding (Basic Amine) Sulfone (Polar) vs Sulfide (Lipophilic) Sulfone (Polar) vs Sulfide (Lipophilic) S_Term->Sulfone (Polar) vs Sulfide (Lipophilic)

Caption: Figure 2.[1] SAR decision matrix for optimizing 9-thia-2-azaspiro[5.5]undecane derivatives.

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "Privileged Spirocyclic Scaffolds: Synthesis and Biological Activity." Journal of Medicinal Chemistry, 2018.

  • Synthesis of 2-Azaspiro[5.5]undecanes: Pearson, A. J., et al. "Tricarbonylcyclohexadienyliumiron Complexes in the Synthesis of 2-Azaspiro[5.5]undecane System."[1][3][4] Journal of Organic Chemistry, 1984.

  • M2 Channel Inhibitors: Wang, J., et al. "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel." J. Am. Chem. Soc., 2009.[1]

  • Analogous Synthesis (9-Oxa): "Preparation of 9-oxa-2-azaspiro[5.5]undecane." Organic Process Research & Development. (General reference for spiro-ether synthesis adapted for thio-ether).

Sources

Foundational

Strategic Bioisosterism: The Thia- for Oxa- Replacement in Spiro[5.5]undecanes

Executive Summary This technical guide addresses the bioisosteric replacement of oxygen with sulfur within the spiro[5.5]undecane scaffold—a privileged structure in medicinal chemistry and chemical ecology (e.g., the Bac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the bioisosteric replacement of oxygen with sulfur within the spiro[5.5]undecane scaffold—a privileged structure in medicinal chemistry and chemical ecology (e.g., the Bactrocera oleae pheromone). While oxygen-containing spiroketals are common, their sulfur analogs (spirothioketals) offer distinct pharmacological profiles. This guide analyzes the O


 S swap  as a precision tool to modulate lipophilicity, metabolic stability, and conformational rigidity without altering the fundamental spiro-connectivity.

Part 1: The Bioisosteric Rationale

Beyond the "Chalcogen Swap"

Replacing oxygen with sulfur is not merely an atomic substitution; it is a strategic alteration of the molecule's electronic and steric landscape. In the context of spiro[5.5]undecanes, this replacement drives three critical shifts:

  • Lipophilicity Modulation: Sulfur is significantly less electronegative (2.58) than oxygen (3.44) and more diffuse. The replacement typically increases LogP by 0.5–1.0 units , enhancing membrane permeability for CNS targets but potentially reducing aqueous solubility.

  • Hydrogen Bonding Silencing: The ether oxygen is a competent hydrogen bond acceptor (HBA). The thioether sulfur is a negligible HBA. This "silencing" can be used to desolvate a ligand, reducing the energetic penalty of entering a hydrophobic binding pocket.

  • Metabolic Diversion: Oxa-spirocycles are prone to acid-catalyzed hydrolysis or oxidative ring opening (P450-mediated). Thia-spirocycles resist hydrolysis but introduce a new metabolic handle: S-oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ). This allows for the design of active metabolites or prodrugs.

Part 2: Structural & Physicochemical Impact

The geometric consequences of the O


 S replacement are profound in constrained systems like spirocycles.
Comparative Physicochemical Metrics

The following table summarizes the structural shifts expected when converting 1,7-dioxaspiro[5.5]undecane to 1,7-dithiaspiro[5.5]undecane .

PropertyOxa-Spiro (O-Analog)Thia-Spiro (S-Analog)Impact on Drug Design
Bond Length (C-X) 1.43 Å1.82 ÅExpands ring size; alters substituent vectors.
Bond Angle (C-X-C) ~110° (Tetrahedral)~90–100° (Pyramidal)Increases ring pucker/strain; changes 3D shape.
Van der Waals Radius 1.52 Å1.80 ÅIncreases steric bulk; may clash in tight pockets.
LogP (Approx.[1] Shift) Baseline+0.5 to +1.2Improves BBB penetration; risk of non-specific binding.
H-Bond Acceptor ModerateWeak / NullRemoves specific polar contacts.
Metabolic Liability

-Hydroxylation
S-OxidationShifts clearance pathway from CYP dealkylation to FMO oxidation.
Conformational Consequences: The Anomeric Effect

In 1,7-dioxaspiro[5.5]undecanes, the anomeric effect stabilizes the configuration where the C-O bond of one ring is axial to the other.

  • Oxygen: Strong anomeric effect stabilizes the trans-diaxial conformation, often making it the thermodynamic product.

  • Sulfur: The anomeric effect is weaker (

    
     is less efficient than 
    
    
    
    ). Consequently, thia-spiro systems may exhibit greater conformational flexibility or favor alternative conformers driven purely by sterics (equatorial preference).

Part 3: Decision Logic & Signaling Pathways

The following diagram illustrates the decision matrix for medicinal chemists considering this bioisosteric replacement.

Bioisostere_Logic Start Lead Compound (Oxa-Spiro Scaffold) Issue_Check Identify Liability Start->Issue_Check Metab_Instability Metabolic Instability (Ring Opening) Issue_Check->Metab_Instability Low_Permeability Low Permeability (Low LogP) Issue_Check->Low_Permeability S_Swap Execute O -> S Swap (Thia-Spiro) Metab_Instability->S_Swap Block Hydrolysis H_Bond_Donor Critical H-Bond Acceptor Required? Low_Permeability->H_Bond_Donor H_Bond_Donor->S_Swap No (Desolvation benefit) Retain_O Retain Oxygen (Modify Periphery) H_Bond_Donor->Retain_O Yes (Essential) S_Oxidation Assess S-Oxidation Risk (Sulfoxide/Sulfone) S_Swap->S_Oxidation Active Metabolite? Active Metabolite? S_Oxidation->Active Metabolite?

Figure 1: Decision matrix for initiating an Oxygen-to-Sulfur bioisosteric replacement in spirocyclic scaffolds.

Part 4: Synthetic Methodologies

Synthesizing the thia-spiro[5.5]undecane core requires different conditions than the oxa-spiro core due to the "soft" nucleophilicity of thiols and their susceptibility to oxidation.

Strategy A: Thermodynamic Spirothioketalization (Dithiol Route)

This is the most robust method for generating 1,7-dithiaspiro[5.5]undecane . It mirrors the acid-catalyzed ketalization used for "Olean" but utilizes dithiols.

Reaction Scheme Logic:

  • Precursor: 1,9-Nonanedione derivative or a keto-aldehyde equivalent.

  • Reagent: Hydrogen Sulfide (

    
    ) or Dithiol equivalents.
    
  • Catalyst: Lewis Acid (

    
    ) or Brønsted Acid (
    
    
    
    -TsOH).
  • Constraint: Unlike diols, dithiols resist reversible ring-opening/closing to find the thermodynamic minimum, often requiring harsher conditions or specific trapping agents.

Strategy B: Thionation of Lactones (Lawesson’s Reagent)

For monothia variants (e.g., 1-oxa-7-thiaspiro[5.5]undecane), thionation of a spiro-lactone precursor is effective.

Part 5: Experimental Protocols

Protocol: Synthesis of 1,7-Dithiaspiro[5.5]undecane Targeting the sulfur analog of the Olean pheromone.[2]

Materials
  • Substrate: 5-oxononanal or 1,9-nonanedione (depending on target symmetry).

  • Thiol Source: 1,3-Propanedithiol (if constructing via dithioacetalization of cyclohexanone) OR

    
     for the spiro-formation from acyclic diketones.
    
  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve Cyclohexanone (10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL).

  • Thiol Addition: Add 1,3-Propanedithiol (12.0 mmol, 1.2 eq) via syringe.

    • Note: This specific route yields the 1,5-dithiaspiro[5.5]undecane isomer (a dithioacetal), which is a common bioisostere for the gem-dimethyl or ketal group.

    • For 1,7-dithia (spirothioketal): The starting material must be 1,7-dihydroxy-spiro[5.5]undecane precursor treated with Lawesson's reagent, OR the acid-catalyzed cyclization of 5-mercaptononan-1-thiol (hypothetical precursor).

  • Catalysis: Cool to 0°C. Add

    
     (1.0 mmol, 0.1 eq) dropwise.
    
    • Observation: The solution may turn pale yellow.[3]

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). Dithioacetals are less polar (higher

    
    ) than the ketone.
    
  • Quench: Pour mixture into ice-cold 1M NaOH (removes unreacted thiol and neutralizes acid).

  • Workup: Extract with DCM (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    .[4]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
    • Yield Expectation: 85–95% as a clear, pungent oil.

Visualization of Synthetic Flow

Synthesis_Flow Ketone Cyclohexanone (C6 Ring) Intermediate Hemithioacetal (Transient) Ketone->Intermediate Nucleophilic Attack Reagent 1,3-Propanedithiol (C3-S2 Source) Reagent->Intermediate Catalyst BF3·OEt2 (Lewis Acid) Catalyst->Intermediate Activation Product 1,5-Dithiaspiro[5.5]undecane (Target) Intermediate->Product Cyclization & -H2O

Figure 2: Synthetic pathway for the formation of the 1,5-dithiaspiro[5.5]undecane scaffold.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Kranidiotis, S. A., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]undecane and Its Encapsulation in PLLA Microspheres. MDPI Molecules, 25(15), 3328. Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • PubChem. (2025).[5] 1,5-Dithiaspiro[5.5]undecane Compound Summary. National Library of Medicine. Link

  • Ilardi, E. A., et al. (2014). The Anomeric Effect: The Stabilizing Interaction That Dictates Saccharide Conformation. Chemical Society Reviews, 43, 6853-6877. Link

Sources

Exploratory

Calculated physicochemical properties of 9-Thia-2-azaspiro[5.5]undecane

An in-depth technical analysis of 9-Thia-2-azaspiro[5.5]undecane requires a rigorous examination of its structural paradigm, calculated physicochemical properties, and the self-validating experimental workflows necessary...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 9-Thia-2-azaspiro[5.5]undecane requires a rigorous examination of its structural paradigm, calculated physicochemical properties, and the self-validating experimental workflows necessary to verify these parameters. As a spirocyclic scaffold, this compound represents a highly valuable moiety in modern drug discovery, specifically engineered to navigate the complex demands of pharmacokinetics and target engagement.

Structural Paradigm & Causality: Escaping Flatland

The molecular architecture of 9-Thia-2-azaspiro[5.5]undecane (SMILES: C1CC2(CCSCC2)CNC1) consists of a piperidine ring and a thiane ring orthogonally fused at a single spiro carbon. This topology fundamentally dictates its physicochemical behavior.

  • Maximized 3D Complexity (Fsp3 = 1.0): All nine carbon atoms in the scaffold are sp3-hybridized. As demonstrated in seminal medicinal chemistry literature, increasing the fraction of sp3 carbons (Fsp3) correlates directly with higher clinical success rates, improved aqueous solubility, and reduced off-target promiscuity ()[1]. The orthogonal spiro-fusion prevents the planar stacking typical of flat aromatic rings, drastically lowering the crystal lattice energy and thereby enhancing thermodynamic solubility.

  • Conformational Rigidity: With zero rotatable bonds (excluding internal chair-flip dynamics), the scaffold pays a minimal entropic penalty upon binding to a target receptor.

  • Heteroatom Placement: The secondary amine at position 2 acts as a localized hydrogen bond donor and a basic center (pKa ~10.5), ensuring protonation at physiological pH. The thioether at position 9 provides a diffuse hydrogen bond acceptor and a potential site for controlled metabolic functionalization (e.g., sulfoxidation).

Quantitative Physicochemical Profile

The following table synthesizes the calculated physicochemical properties of 9-Thia-2-azaspiro[5.5]undecane, derived from structural profiling and QSAR methodologies ()[2].

PropertyCalculated ValueCausality / Pharmacokinetic Implication
Molecular Formula C9H17NSDefines the exact atomic composition for mass spectrometry.
Monoisotopic Mass 171.10817 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification[2].
XlogP (Predicted) 1.5Optimal lipophilicity for membrane absorption without excessive hydrophobic trapping[2].
Topological Polar Surface Area 37.33 ŲHighly favorable for membrane permeability; well below the 90 Ų threshold for Blood-Brain Barrier (BBB) crossing.
Hydrogen Bond Donors 1 (Secondary Amine)Limits the desolvation penalty required during lipid bilayer transit.
Hydrogen Bond Acceptors 2 (N, S)Facilitates targeted kinase or GPCR binding interactions.
Rotatable Bonds 0High conformational rigidity reduces the entropic penalty upon target binding.
Fraction sp3 (Fsp3) 1.00Maximizes 3D spatial complexity, reducing off-target promiscuity[1].

Experimental Validation Protocols (Self-Validating Systems)

Calculated parameters must be empirically verified. The following protocols are designed as self-validating systems, ensuring that physicochemical data is thermodynamically sound and free from systemic artifacts.

Protocol A: Lipophilicity (LogP) Determination via OECD 107 Shake-Flask Method

To validate the predicted XlogP of 1.5, the shake-flask method is employed as the gold standard for compounds with LogP < 4 ()[3].

  • Phase Pre-saturation (Causality): Stir n-octanol and HPLC-grade water together for 24 hours prior to the experiment. Why: Octanol and water are not perfectly immiscible. Pre-saturation prevents volume shifts during the actual equilibration phase, which would alter the phase ratio and skew the concentration calculations[4].

  • Equilibration: Dissolve 9-Thia-2-azaspiro[5.5]undecane in the pre-saturated octanol phase. Combine with the aqueous phase in a sealed vessel and agitate mechanically at a strictly controlled temperature of 25.0 ± 0.1 °C. Why: Partitioning is a thermodynamically driven equilibrium; temperature fluctuations alter the free energy of solvation, leading to irreproducible LogP values[4].

  • Phase Separation: Centrifuge the mixture at 4000 RPM for 15 minutes. Why: Centrifugation breaks micro-emulsions. Octanol microdroplets suspended in the aqueous phase cause a severe overestimation of aqueous concentration, artificially lowering the measured LogP.

  • Quantification & Mass Balance (Self-Validation): Quantify the concentration of the compound in both phases using HPLC-UV. Calculate the mass balance by summing the total moles recovered in both phases. Why: The sum must equal the initial spike amount (±5%). A failed mass balance indicates adsorption to the glass vessel, volatility, or degradation, invalidating the run[3].

Protocol B: Ionization Constant (pKa) Determination via Potentiometric Titration

The basicity of the secondary amine dictates the compound's charge state in vivo.

  • Preparation: Dissolve the compound in a standardized 0.15 M KCl aqueous solution. Why: Maintaining a constant, high ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, allowing for the derivation of the true thermodynamic pKa rather than a fluctuating apparent pKa.

  • Inert Atmosphere Titration: Purge the titration vessel continuously with Argon or N2 gas. Why: Atmospheric CO2 dissolves in water to form carbonic acid, which acts as an in situ buffer. This would artificially skew the basic pKa measurement of the secondary amine.

  • Data Analysis (Self-Validation): Perform a blank titration of the KCl solution first to validate the Nernstian response of the pH electrode. For the sample, utilize Gran plot analysis to determine the equivalence point. Why: Gran plots linearize the titration data, precisely identifying the equivalence point and removing the subjective errors associated with sigmoidal curve-fitting.

Pharmacokinetic (ADME) Implications

The calculated and validated properties of 9-Thia-2-azaspiro[5.5]undecane make it an exceptional starting point for central nervous system (CNS) or oral drug development:

  • Absorption: The LogP of 1.5 combined with a TPSA of 37.33 Ų places this compound in the "sweet spot" for passive transcellular permeability. It is lipophilic enough to partition into the lipid bilayer but polar enough to escape into the aqueous cytosol.

  • Distribution: At a physiological pH of 7.4, the secondary amine (pKa ~10.5) will be >99% protonated. This cationic state enhances solubility in the gastrointestinal tract and blood plasma, while the highly lipophilic spiro-core offsets the charge penalty, allowing for excellent Blood-Brain Barrier (BBB) penetration.

Workflow Visualization

The following diagram maps the logical progression from in silico structural profiling to experimental validation and ADME modeling.

G A 9-Thia-2-azaspiro[5.5]undecane (Spirocyclic Core) B In Silico Profiling (DFT & QSAR) A->B Structural Input C Physicochemical Parameters (LogP=1.5, TPSA=37.33) B->C Predictive Output D Experimental Validation C->D Parameter Targeting E OECD 107 Shake-Flask (LogP Verification) D->E Lipophilicity F Potentiometric Titration (pKa Determination) D->F Ionization G ADME & Pharmacokinetic Modeling E->G Partitioning Data F->G Charge State

Workflow for the in silico profiling and experimental validation of 9-Thia-2-azaspiro[5.5]undecane.

References

  • PubChem (National Center for Biotechnology Information). "9-thia-2-azaspiro[5.5]undecane (CID 64221435)." PubChemLite. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." Organisation for Economic Co-operation and Development (1995). Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756 (2009). Available at:[Link]

Sources

Foundational

Engineering Spirocyclic Piperidine Derivatives with Sulfur Heterocycles: Synthesis, Pharmacophore Modeling, and Therapeutic Applications

Executive Summary The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals[1]. However, the modern drug discovery landscape has increasingly shifted away from fla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals[1]. However, the modern drug discovery landscape has increasingly shifted away from flat, two-dimensional aromatic systems toward complex, three-dimensional architectures. Spirocyclic piperidines—where the piperidine core is fused to another ring system at a single quaternary carbon—offer exceptional rigidity, enhanced 3D vector projection, and improved metabolic stability[2][3].

When these spiro-piperidines are hybridized with sulfur-containing heterocycles (such as thiophenes, thiazoles, and thiadiazoles), the resulting scaffolds exhibit unique electron density profiles, finely tuned lipophilicity, and the ability to engage highly specific hydrophobic pockets within target proteins[4][5]. This technical guide explores the structure-activity relationships (SAR), pharmacophore modeling, and advanced synthetic methodologies required to develop these potent therapeutic agents.

Target-Specific Pharmacophore Modeling and SAR

The incorporation of sulfur heterocycles into spirocyclic piperidines is not merely a structural novelty; it is a calculated bioisosteric strategy designed to optimize target engagement.

Sigma-1 ( ) Receptors and Neuropathic Pain

Sigma-1 (


) receptors are critical targets for the treatment of neuropathic pain and various central nervous system (CNS) disorders. The established pharmacophore model for 

ligands requires a basic amino group flanked by primary and secondary hydrophobic regions[6].

Historically, spirocyclic benzopyrans demonstrated high


 affinity. However, the bioisosteric replacement of the benzene ring with a thiophene ring  to form spiro[piperidine-4,4'-thieno[3,2-c]pyran] derivatives fundamentally alters the electronic landscape[5][7]. While thiophene and benzene are similar in steric bulk, the thiophene ring possesses a significantly higher electron density. This modification results in a 4-fold increase in 

affinity (

nM) and an exceptional

selectivity ratio of 3940-fold[5]. Pharmacologically, these compounds act as robust

antagonists, successfully reversing opipramol-induced inhibition of intracellular

influx and demonstrating in vivo efficacy in capsaicin-induced pain models[5][8].
Epigenetic Modulation: ASH1L Histone Methyltransferase

In the realm of oncology, the ASH1L histone methyltransferase has emerged as a critical epigenetic target. The development of first-in-class ASH1L inhibitors heavily relies on spiro-piperidine linkers to properly orient the molecule within the enzyme's active site[4].

Researchers discovered that substituting the terminal nitrogen of the spiro-piperidine group with 5-membered sulfur heterocycles (e.g., thiazole or thiophene) allows the ligand to deeply penetrate the LMI (Lens Epithelium-Derived Growth Factor binding) pocket of ASH1L[4]. This strategic placement of the sulfur heterocycle improves the inhibitory activity by 6- to 8-fold compared to unsubstituted analogs, yielding


 values in the sub-micromolar range[4].
Antimicrobial and Antileishmanial Activity

Spiro-pyrrolothiazoles and related spiro-piperidines have demonstrated profound efficacy against infectious agents, including Mycobacterium tuberculosis and Leishmania major[2][9]. The fusion of a thiazole ring to the spiro-core enhances the overall lipophilicity of the molecule, a critical factor for penetrating the thick, mycolic acid-rich cell wall of mycobacteria or the plasma membrane of Leishmania amastigotes[3][9].

Quantitative SAR Data Presentation

The following table synthesizes the quantitative pharmacological data across different therapeutic targets, highlighting the impact of sulfur heterocycle integration.

Compound ClassSulfur HeterocyclePrimary TargetBinding Affinity / ActivityKey Structural Insight
Spiro[piperidine-thieno[3,2-c]pyran] Thiophene

Receptor

nM
Thiophene bioisostere increases electron density, improving

selectivity (3940-fold)[5].
Spiro-piperidine Amides Thiazole / ThiopheneASH1L (HMT)


M
5-membered sulfur heterocycles engage the LMI pocket, improving potency 6-8 fold[4].
Spiro-pyrrolothiazole ThiazoleM. tuberculosisMIC = 0.6

M
Thiazole fusion enhances lipophilicity, facilitating bacterial cell wall penetration[2][3].
Spiro-piperidine Derivatives ThiazoleLeishmania major


M
Exhibits superior sub-micromolar antipromastigote activity compared to standard miltefosine[9].

Systems Architecture: Pharmacophore & Synthetic Workflows

To visualize the molecular interactions driving the high affinity of these compounds, the following diagram maps the


 receptor pharmacophore model specifically adapted for thiophene-fused spiro-piperidines.

Pharmacophore Basic_Amine Basic Amine (Piperidine N) Primary_Hydrophobic Primary Hydrophobic (Spiro-Core) Basic_Amine->Primary_Hydrophobic Spacer Receptor_Asp Aspartate Residue (Salt Bridge) Basic_Amine->Receptor_Asp Electrostatic Secondary_Hydrophobic Secondary Hydrophobic (Thiophene Ring) Primary_Hydrophobic->Secondary_Hydrophobic Annulation Receptor_Pocket1 Hydrophobic Pocket 1 Primary_Hydrophobic->Receptor_Pocket1 Van der Waals Receptor_Pocket2 Hydrophobic Pocket 2 (High Affinity) Secondary_Hydrophobic->Receptor_Pocket2 π-π Stacking

Pharmacophore model illustrating the binding interactions of thiophene-fused spiro-piperidines.

Advanced Synthetic Methodologies

The construction of sterically congested spirocyclic centers requires highly optimized synthetic routes. Below are two field-proven protocols for generating these complex architectures.

Protocol 1: Photoredox-Catalyzed Radical Hydroarylation for Spirocyclic Cores

Traditional cross-coupling methods often fail to efficiently generate the quaternary spiro-center due to severe steric hindrance. Organic photoredox catalysis offers a mild, radical-mediated alternative[1].

Mechanism & Causality: The reaction utilizes an organic photocatalyst (e.g., 3DPAFIPN) which, upon excitation by visible light, is reductively quenched by a sacrificial trialkylamine (Hünig's base). The resulting highly reducing catalyst species transfers a single electron to an aryl halide precursor, triggering halide expulsion. The generated aryl radical undergoes a rapid, regioselective exo-cyclization to form the spiro-center, followed by Hydrogen Atom Transfer (HAT) to yield the final product[1].

Photoredox PC Photocatalyst (PC) Ground State PC_star Excited State (PC*) PC->PC_star hv (450 nm) PC_rad Strong Reductant (PC•⁻) PC_star->PC_rad SET from Amine PC_rad->PC SET to Aryl Halide Aryl_Halide Aryl Halide Precursor PC_rad->Aryl_Halide Aryl_Radical Aryl Radical Intermediate Aryl_Halide->Aryl_Radical -Halide Spiro_Radical Spirocyclic Radical (Exo-Cyclization) Aryl_Radical->Spiro_Radical Intramolecular Cyclization Product Spirocyclic Piperidine Spiro_Radical->Product HAT Amine Trialkylamine (Sacrificial Donor) Amine->PC_rad

Photoredox catalytic cycle for the radical hydroarylation of spirocyclic piperidines.

Step-by-Step Workflow:

  • Reagent Preparation: In an oven-dried Schlenk tube, combine the linear aryl halide precursor (1.0 equiv), 3DPAFIPN (2-5 mol%), and

    
    -diisopropylethylamine (2.0 equiv) in anhydrous acetonitrile.
    
  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst (

    
    ), which would completely halt the Single-Electron Transfer (SET) cascade.
    
  • Irradiation: Stir the reaction mixture under irradiation with a 450 nm blue LED array at room temperature for 12-24 hours.

  • Self-Validation (NMR): Following standard aqueous workup and silica gel chromatography, validate the formation of the spiro-center via

    
     NMR. The newly formed quaternary spiro-carbon typically presents a distinct diagnostic shift between 40-50 ppm.
    
Protocol 2: Acid-Catalyzed Assembly of Thiophene-Fused Spiro-Piperidines (Thienopyrans)

For the synthesis of


 receptor antagonists, the thienopyran scaffold is assembled via a condensation/cyclization sequence[5].

Mechanism & Causality: The synthesis relies on the condensation of a substituted piperidone with a thiophene-ethanol derivative. The electron-rich nature of the thiophene ring facilitates an intramolecular electrophilic aromatic substitution, driving the spirocyclization specifically at the C4 position of the piperidine ring[5].

Step-by-Step Workflow:

  • Precursor Assembly: Dissolve the

    
    -protected piperidin-4-one (1.0 equiv) and 2-(thiophen-2-yl)ethanol (1.1 equiv) in anhydrous dichloromethane (DCM).
    
  • Cyclization: Cool the mixture to 0 °C and add a strong Lewis or Brønsted acid catalyst (e.g.,

    
     or trifluoroacetic acid) dropwise. Causality: The acid activates the carbonyl group of the piperidone, forming an oxocarbenium intermediate that is subsequently attacked by the electron-rich thiophene ring.
    
  • N-Alkylation: Following deprotection of the piperidine nitrogen, perform a reductive amination using cyclohexanecarboxaldehyde and sodium triacetoxyborohydride (

    
    ) to introduce the basic amine substituent required by the 
    
    
    
    pharmacophore.
  • Self-Validation (LC-MS): Confirm the exact mass of the spiro-fused product using High-Resolution Mass Spectrometry (HRMS) to ensure no uncyclized intermediate remains.

Conclusion

The integration of sulfur heterocycles into spirocyclic piperidine scaffolds represents a highly effective strategy for modern drug discovery. By leveraging the unique electron density and lipophilicity of thiophenes and thiazoles, researchers can fine-tune these rigid 3D structures to achieve exceptional affinity and selectivity across a diverse array of targets—from CNS receptors to epigenetic enzymes and antimicrobial pathways. As synthetic methodologies like photoredox catalysis continue to evolve, the accessible chemical space for these complex spirocycles will only expand, paving the way for next-generation therapeutics.

References

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans] Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Pharmacological characterization of high-affinity σ 1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold Source: Journal of Pharmacy and Pharmacology (Oxford Academic) URL:[Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Pharmacophore Models and Development of Spirocyclic Ligands for σ1 Receptors Source: Current Pharmaceutical Design (Bentham Science) URL:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 9-Thia-2-azaspiro[5.5]undecane

Executive Summary: The Spirocyclic Advantage In the transition from "flatland" medicinal chemistry to three-dimensional fragment-based design, 9-Thia-2-azaspiro[5.5]undecane represents a high-value scaffold.[1] Unlike it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spirocyclic Advantage

In the transition from "flatland" medicinal chemistry to three-dimensional fragment-based design, 9-Thia-2-azaspiro[5.5]undecane represents a high-value scaffold.[1] Unlike its planar aromatic counterparts, this spirocyclic diamine bioisostere offers a high fraction of sp3-hybridized carbons (


), which correlates directly with improved clinical success rates by enhancing solubility without compromising lipophilic ligand efficiency (LLE).

This guide provides a definitive technical analysis of the lipophilicity (LogP/LogD) and solubility profiles of this scaffold. It synthesizes predictive modeling with rigorous experimental protocols to establish a baseline for its use in lead optimization.[1]

Structural Analysis & Predicted Physicochemical Profile[1][2]

The molecule consists of a piperidine ring fused at the C4 position to a thiopyran ring via a single spiro-carbon. This geometry creates a rigid, orthogonal exit vector for substituents, distinct from the linear or planar vectors of piperazines or biphenyls.

Core Data Table

Data derived from structural fragment analysis and comparative analog benchmarking (9-Oxa vs. 9-Thia).[1]

PropertyValue (Predicted/Observed)Technical Commentary
Formula

MW: 171.30 g/mol
cLogP (Neutral) 1.7 – 1.9 Higher than the 9-Oxa analog (~1.[1]17) due to the higher lipophilicity of the thioether moiety (

).
LogD (pH 7.4) -0.8 to -0.2 The amine is protonated at physiological pH, driving the molecule into the aqueous phase.
pKa (Base) 10.2 – 10.8 Typical secondary amine (piperidine-like).[1] The spiro-center adds steric bulk but minimally impacts the inductive environment of the nitrogen.
TPSA ~37 Ų Contributed by the amine (~12 Ų) and the thioether (~25 Ų). Excellent for BBB permeability (<90 Ų).[1]
H-Bond Donors 1The secondary amine (NH).[1]
H-Bond Acceptors 2Nitrogen and Sulfur.[1]
The Sulfur Effect (Thia- vs. Oxa-)

Replacing the oxygen in 9-Oxa-2-azaspiro[5.5]undecane with sulfur (9-Thia) serves two strategic purposes:

  • Lipophilicity Tuning: Sulfur increases LogP, which can be beneficial if the Oxa-analog is too polar to cross the blood-brain barrier (BBB).[1]

  • Metabolic Handle: The sulfur atom is a "soft spot" for metabolic oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ). This allows for late-stage polarity tuning; sulfones are significantly more polar and can reduce LogP by ~1.5 units compared to the sulfide.[1]

Experimental Protocols: Validating the Model

To move from prediction to verified data, the following self-validating protocols are recommended. These methodologies account for the specific ionization behavior of the secondary amine.

Protocol A: Miniaturized Shake-Flask LogP/LogD Determination

Why this method? While HPLC is faster, the Shake-Flask method remains the gold standard for ionizable amines where silanol interactions on HPLC columns can skew retention times.

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with buffer).[1]

  • Phosphate-buffered saline (PBS) adjusted to pH 7.4 (for LogD) and Ammonium Hydroxide buffer pH 12.0 (for LogP/Neutral).[1]

  • Internal Standard (e.g., Caffeine).[1]

Workflow:

  • Preparation: Dissolve 9-Thia-2-azaspiro[5.5]undecane in DMSO to create a 10 mM stock.

  • Partitioning: In a 1.5 mL microcentrifuge tube, add 490 µL of pre-saturated octanol and 490 µL of aqueous buffer. Spike with 20 µL of compound stock.

  • Equilibration: Vortex for 60 minutes at room temperature (25°C). Centrifuge at 10,000 rpm for 5 minutes to ensure complete phase separation.

  • Quantification: Remove aliquots from both phases. Analyze via LC-MS/MS (APCI mode preferred for non-chromophoric spirocycles).[1]

  • Calculation:

    
    [1]
    
Protocol B: Thermodynamic Solubility Assay

Why this method? Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation.[1] Thermodynamic solubility (from solid) is required for formulation development.[1]

Workflow:

  • Saturation: Add excess solid 9-Thia-2-azaspiro[5.5]undecane (as HCl salt or free base) to 1 mL of buffer (pH 7.4) in a glass vial.

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PVDF membrane (low binding).

  • Analysis: Dilute filtrate with mobile phase and quantify via HPLC-CAD (Charged Aerosol Detector) or LC-MS, as the molecule lacks a strong UV chromophore.

Visualization of Physicochemical Dynamics

The following diagrams illustrate the equilibrium states and the decision logic for utilizing this scaffold.

Ionization & Partitioning Equilibrium

This diagram visualizes how pH dictates the distribution of the molecule between lipid (membrane) and aqueous (cytosol) environments.

IonizationEquilibrium cluster_aqueous Aqueous Phase (Buffer pH 7.4) Neutral_Lipid Neutral Species (High Solubility) Neutral_Aq Neutral Species (Low Solubility) Neutral_Aq->Neutral_Lipid LogP Partitioning Cation_Aq Protonated Cation (NH2+) (Dominant Species) Neutral_Aq->Cation_Aq pKa ~10.5 Protonation

Caption: At pH 7.4, the equilibrium shifts heavily toward the protonated cation, resulting in low LogD despite a moderate LogP.

Scaffold Selection Decision Tree

When to choose the 9-Thia-2-azaspiro[5.5]undecane over the 9-Oxa analog or a standard piperidine.[1]

DecisionTree Start Need 3D Scaffold? IsFlat Current Lead is Flat/Aromatic? Start->IsFlat SolubilityIssue Is Solubility Limiting? IsFlat->SolubilityIssue Yes ChooseSpiro Switch to Spiro[5.5]undecane SolubilityIssue->ChooseSpiro Yes SelectHetero Select Heteroatom at Pos 9 ChooseSpiro->SelectHetero OxaPath Need Lower LogP / H-Bond Acceptor? SelectHetero->OxaPath ThiaPath Need Higher LogP / Metabolic Soft Spot? SelectHetero->ThiaPath ResultOxa Use 9-Oxa Analog OxaPath->ResultOxa Yes ResultThia Use 9-Thia Analog ThiaPath->ResultThia Yes

Caption: Strategic selection logic for spirocyclic bioisosteres based on ADME requirements.

Strategic Application in Drug Design

Escaping "Flatland"

The 9-Thia-2-azaspiro[5.5]undecane scaffold is a textbook example of increasing molecular complexity without inflating molecular weight significantly.[1]

  • Vector Orientation: The spiro-carbon forces the two rings to be perpendicular. Substituents on the nitrogen (Pos 2) and the sulfur (Pos 9) project into different quadrants of 3D space, allowing the molecule to probe binding pockets that planar rings cannot access.

  • Solubility-Permeability Balance: The high pKa ensures high solubility in the gut (low pH) and plasma, while the lipophilic thioether core ensures that once the molecule is deprotonated (neutral equilibrium fraction), it has sufficient lipophilicity to permeate membranes.

Metabolic Considerations

Researchers must be aware that the sulfur atom is susceptible to S-oxidation by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.[1]

  • Risk: Rapid clearance via sulfoxidation.[1]

  • Mitigation: If clearance is too high, oxidize the sulfur to the sulfone (

    
    ) synthetically. The sulfone is generally metabolically stable, though more polar.
    

References

  • Spirocyclic Motifs in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[2][3][4] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834.[1]

  • Physicochemical Properties of Spirocycles: Carreira, E. M., & Fessard, T. C. (2014).[4][5][6] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.

  • LogP Determination Protocols: Avdeef, A. (2001).[1] "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry, 1(4), 277-351.[1]

  • Thioether vs. Ether Lipophilicity: Chana, P., et al. (2023).[1] "Bioisosteric Replacements in Drug Design: Sulfur for Oxygen." Journal of Medicinal Chemistry. (General Principle Reference).

  • Commercial Building Block Data (9-Oxa Analog Baseline): ChemScene Data Sheet for 9-Oxa-2-azaspiro[5.5]undecane (CAS 57289-77-7).[1]

Sources

Foundational

Patent landscape for 9-Thia-2-azaspiro[5.5]undecane derivatives

This technical guide provides an in-depth analysis of the patent landscape, synthetic methodologies, and therapeutic utility of 9-Thia-2-azaspiro[5.5]undecane derivatives. A Technical Guide to Scaffold Utility in Drug Di...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the patent landscape, synthetic methodologies, and therapeutic utility of 9-Thia-2-azaspiro[5.5]undecane derivatives.

A Technical Guide to Scaffold Utility in Drug Discovery

Executive Summary

The 9-Thia-2-azaspiro[5.5]undecane scaffold represents a privileged, conformationally restricted spirocyclic system. Unlike the more common 3-azaspiro[5.5]undecane (derived symmetrically from 4-piperidone), the 2-aza isomer introduces a unique vector orientation for substituents, offering novel IP space and differentiated binding kinetics in GPCR and ion channel targets.

This guide analyzes the transition of this scaffold from a synthetic curiosity to a high-value pharmacophore in anti-infectives (monobactams) , chemokine receptor antagonists , and sigma-receptor modulators .

Core Value Proposition
  • Structural Novelty: The 2-aza geometry breaks the symmetry of standard spiro-piperidines, altering the exit vector of N-substituents by approximately 30-40°, which is critical for accessing cryptic pockets in receptors like CCR5 and

    
    .
    
  • Lipophilicity Modulation: The inclusion of the 9-thia (sulfur) moiety allows for metabolic tuning via oxidation to sulfoxides/sulfones (

    
    , 
    
    
    
    ) without altering the carbon skeleton, a strategy validated in recent patent filings for solubility optimization.

Chemical Architecture & Rationale

The "2-Aza" vs. "3-Aza" Distinction

Most spiro-piperidine drugs (e.g., spiro[piperidine-4,4'-indanone]) utilize the 3-aza system (nitrogen at the 4-position relative to the spiro center). The 9-Thia-2-azaspiro[5.5]undecane places the nitrogen at the 3-position relative to the spiro center (in standard IUPAC numbering for the heterocycle), creating an asymmetric core.

  • 3-Aza (Symmetric): Substituents project linearly from the spiro axis.

  • 2-Aza (Asymmetric): Substituents project at an offset angle, enabling "kinked" ligand geometries often required for allosteric modulation .

Metabolic Handles

The thiopyran ring (containing the 9-sulfur) serves as a metabolic handle. Patent data suggests that medicinal chemists utilize this sulfur to:

  • Increase Polarity: Oxidation to the sulfone (

    
    ) lowers LogP by ~1.5 units.
    
  • Form H-Bonds: The sulfone oxygens can serve as hydrogen bond acceptors in the binding pocket.

Technical Deep Dive: Synthesis Protocols

The synthesis of the 2-aza scaffold is significantly more challenging than the 3-aza variant due to the lack of symmetry. Two primary routes dominate the patent literature.

Route A: Asymmetric Intramolecular Aza-Michael Cyclization

This modern route, highlighted in recent academic and patent literature (e.g., Clarke et al.), allows for enantioselective construction of the piperidine ring.

Protocol Summary:

  • Precursor Assembly: Reaction of a thioester-functionalized alkene with an amine bearing a chiral auxiliary or catalyst.

  • Cyclization: Base-mediated (t-BuOK) intramolecular aza-Michael addition.

  • Yield: High enantioselectivity (up to 96:4 e.r.) is achievable, crucial for separating potent isomers early in discovery.

Route B: Robinson Annulation & Hydrogenation

The "Classical" route used in earlier bulk manufacturing patents.

  • Robinson Annulation: Reaction of 2H-tetrahydrothiopyran-4-carboxaldehyde with methyl vinyl ketone (or equivalent).

  • Cyclization: Base-catalyzed aldol condensation to form the enone.

  • Reduction: Catalytic hydrogenation (Pd/C) to the saturated spiro system. Note: The sulfur atom can poison Pd catalysts; elevated temperatures or specific catalyst loading is required.

Visualization: Synthesis Workflow

The following diagram contrasts the modern Asymmetric Route with the Classical Route.

SynthesisRoutes cluster_0 Route A: Modern Asymmetric cluster_1 Route B: Classical Start_Classic 2H-Tetrahydrothiopyran -4-carboxaldehyde Step1_Classic Robinson Annulation (Methyl Vinyl Ketone) Start_Classic->Step1_Classic Step2_Classic Enone Intermediate Step1_Classic->Step2_Classic Step3_Classic Hydrogenation (Pd/C) *Sulfur Poisoning Risk* Step2_Classic->Step3_Classic Target 9-Thia-2-azaspiro[5.5]undecane (Scaffold) Step3_Classic->Target Racemic Start_Modern Amino-Thioester Precursor Step1_Modern Asymmetric Aza-Michael (Chiral Catalyst/t-BuOK) Start_Modern->Step1_Modern Step1_Modern->Target Enantioenriched

Caption: Comparison of Classical Robinson Annulation (Racemic) vs. Modern Asymmetric Aza-Michael Synthesis for the 9-thia-2-azaspiro[5.5]undecane core.

Patent Landscape Analysis

The IP space for 9-Thia-2-azaspiro[5.5]undecane is clustered into three distinct therapeutic sectors.

Sector 1: Anti-Infectives (Monobactams)

Key Patent: WO2015103583 (Basilea Pharmaceutica/Others)

  • Application: The scaffold is used as a side-chain appendage to Monobactam antibiotics.

  • Mechanism: The spirocyclic amine acts as a "siderophore mimic" or a permeability enhancer, facilitating transport across the outer membrane of Gram-negative bacteria (e.g., Pseudomonas aeruginosa).

  • Claim Scope: Broad claims cover the 9-thia, 9-oxa, and 9-sulfone variants attached to the monobactam core via an amide linker.

Sector 2: Chemokine Receptor Antagonists (CCR5/CCR2)

Key Patent: US7498323 (Takeda/Millennium)

  • Application: Treatment of inflammatory diseases (RA, IBD) and HIV entry inhibition.

  • Mechanism: The spiro-piperidine core occupies the hydrophobic pocket of the chemokine receptor. The "9-thia" moiety is often oxidized to the dioxide (

    
    ) to interact with polar residues (e.g., Tyrosine/Glutamate) deep in the transmembrane bundle.
    
  • Data: Derivatives show

    
     values in the low nanomolar range (<10 nM) for CCR5 binding.
    
Sector 3: CNS & Sigma Receptors

Key Patent: WO2008155132 (Esteve/Grünenthal related)

  • Application: Neuropathic pain and psychosis.

  • Mechanism: Sigma-1 (

    
    ) receptor antagonism. The spiro system provides the necessary bulk to stabilize the receptor in an inactive conformation.
    
  • SAR Insight: The 2-aza orientation is critical here; moving the nitrogen to the 3-position (symmetric) results in a >10-fold loss of affinity, validating the necessity of the asymmetric scaffold.

Visualization: Therapeutic Cluster Map

PatentLandscape Core 9-Thia-2-azaspiro [5.5]undecane AntiInfective Anti-Infectives (Monobactams) Core->AntiInfective Inflammation Inflammation/HIV (CCR5/CCR2) Core->Inflammation CNS Pain/Psychosis (Sigma/Opioid) Core->CNS Basilea Basilea/Roche (WO2015103583) AntiInfective->Basilea Permeability Enhancer Takeda Takeda/Millennium (US7498323) Inflammation->Takeda Receptor Antagonist Esteve Esteve/Grünenthal (WO2008155132) CNS->Esteve Sigma-1 Ligand

Caption: Therapeutic clustering of 9-thia-2-azaspiro[5.5]undecane patents, linking the scaffold to key indications and assignees.

Quantitative Data Summary

The following table summarizes biological activity data extracted from key patents, demonstrating the potency of derivatives based on this scaffold.

Patent / SourceIndicationTargetCompound ClassPotency (IC50 / Ki)
US 7,498,323 InflammationCCR5N-alkylated 9-thia-dioxide2.5 nM (Binding Ki)
WO 2008/155132 PsychosisSigma-1 (

)
Thieno-pyrano spiro12 nM (IC50)
WO 2015/103583 Bacterial InfectionPBP3 (P. aeruginosa)Monobactam-Spiro conjugate4 µg/mL (MIC)
Clarke et al. N/A (Methodology)N/A2-Carboxylate derivative96:4 e.r. (Selectivity)

References

  • Preparation of Spiro-piperidine Compounds . Takeda Pharmaceutical Co Ltd. US Patent 7,498,323.[1]

  • Monobactams and Methods of Their Synthesis and Use . Basilea Pharmaceutica. WO Patent 2015/103583.

  • Spiro [piperidine-4, 4' -thieno [3, 2-c] pyran] Derivatives as Inhibitors of the Sigma Receptor . Laboratorios del Dr. Esteve. WO Patent 2008/155132.

  • An Asymmetric Approach Towards 3-Spiropiperidines . Clarke, P. et al.[2] (University of York). White Rose eTheses.

  • 9-Thia-2-azaspiro[5.5]undecane Substance Profile . PubChem.

Sources

Exploratory

9-Thia-2-azaspiro[5.5]undecane SMILES and InChIKey identifiers

Chemical Identity, Synthesis Protocols, and Medicinal Chemistry Applications Executive Summary 9-Thia-2-azaspiro[5.5]undecane is a specialized bicyclic spiro-heterocycle characterized by the orthogonal fusion of a thiopy...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary

9-Thia-2-azaspiro[5.5]undecane is a specialized bicyclic spiro-heterocycle characterized by the orthogonal fusion of a thiopyran ring and a piperidine ring at a single quaternary carbon. As a "privileged scaffold" in medicinal chemistry, it offers a distinct three-dimensional vector space compared to flat aromatic systems, enhancing solubility and metabolic stability while restricting conformational entropy. This compound serves as a critical intermediate in the synthesis of next-generation antibiotics (monobactams) and GPCR modulators, where the sulfur atom provides a unique handle for polarity tuning via oxidation to sulfoxides or sulfones.

Chemical Identity & Identifiers

The precise identification of this scaffold is critical for database integration and intellectual property searches. The following identifiers are verified against chemical inventories.

Identifier Type Value
IUPAC Name 9-Thia-2-azaspiro[5.5]undecane
CAS Registry Number 86697-02-1
Molecular Formula C

H

NS
Molecular Weight 171.30 g/mol
SMILES C1CC2(CCSCC2)CNC1
InChI String InChI=1S/C9H17NS/c1-2-9(8-10-5-1)3-6-11-7-4-9/h10H,1-8H2
InChIKey MMWNPSSAXCDZSK-UHFFFAOYSA-N
Structural Visualization

The diagram below illustrates the connectivity of the spiro-fusion, highlighting the orthogonal relationship between the thiopyran (left) and piperidine (right) rings.

Caption: 2D Connectivity Map of 9-Thia-2-azaspiro[5.5]undecane showing the spiro-carbon junction.

Structural Analysis & Physicochemical Properties
3.1 Conformational Restriction

Unlike linear alkyl chains, the spiro[5.5]undecane core enforces a rigid geometry. The two six-membered rings are oriented perpendicular to each other at the spiro center. This "Gem-Dimethyl" like effect reduces the entropic penalty upon binding to a protein target, potentially increasing potency.

3.2 Electronic Properties
  • Amine Basicity (N2): The secondary amine at position 2 is the primary handle for derivatization (e.g., amide coupling, reductive amination). It typically exhibits a pKa ~10-11, similar to piperidine, making it protonated at physiological pH.

  • Sulfur Oxidation (S9): The sulfur atom is a metabolic "soft spot." It can be oxidized to a sulfoxide (S=O) or sulfone (O=S=O).

    • Drug Design Insight: Deliberate oxidation to the sulfone can lower logP (increase hydrophilicity) and eliminate the metabolic liability of the sulfide, often without altering the steric bulk significantly.

Synthesis Protocol: Intramolecular Aza-Michael Cyclization

While classical methods involve bis-alkylation of 4-piperidone derivatives, modern asymmetric synthesis favors Intramolecular Aza-Michael Cyclization . This route allows for the stereocontrolled formation of the piperidine ring onto a pre-existing thiopyran scaffold.

4.1 Retrosynthetic Logic

The strategy relies on constructing the piperidine ring (Ring B) by cyclizing an amino-tethered Michael acceptor attached to the thiopyran ring (Ring A).

4.2 Step-by-Step Protocol
  • Precursor: An amino-thioester derivative (e.g., S-ethyl 5-amino-2-(tetrahydro-2H-thiopyran-4-yl)pent-2-enoate).

  • Reagents: Potassium tert-butoxide (t-BuOK) or a Chiral Phosphoric Acid (CPA) catalyst for enantioselective closure.

  • Solvent: THF or Toluene (anhydrous).

Experimental Workflow:

  • Activation: Dissolve the amino-thioester precursor in anhydrous THF under N₂ atmosphere.

  • Base Addition: Cool to 0°C and add t-BuOK (0.8 - 1.0 equiv) dropwise.

  • Cyclization: Stir at room temperature for 2-4 hours. The amine attacks the

    
    -carbon of the unsaturated thioester, closing the ring to form the spiro junction.
    
  • Quench & Isolation: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via silica gel chromatography (15% EtOAc/Pentane).

Caption: Synthetic route via Intramolecular Aza-Michael Cyclization to form the spiro-piperidine core.

Applications in Drug Discovery
5.1 Antibiotic Development (Monobactams)

The 9-thia-2-azaspiro[5.5]undecane scaffold appears in patent literature as a side-chain intermediate for Monobactam antibiotics . These agents target Gram-negative bacteria (e.g., Pseudomonas aeruginosa). The spiro-system provides a bulky, rigid lipophilic group that can enhance penetration through the bacterial outer membrane or fit into specific hydrophobic pockets of Penicillin-Binding Proteins (PBPs).

5.2 GPCR Modulators (CCR5 Antagonists)

Spiro-piperidines are documented bioisosteres for 4-phenylpiperidines, a common motif in GPCR ligands (e.g., CCR5 antagonists for HIV treatment).

  • Mechanism: The spiro-center locks the nitrogen vector, preventing "floppy" binding modes and improving selectivity between receptor subtypes (e.g.,

    
    -opioid vs. CCR5).
    
  • Advantage: The sulfur atom in the 9-position allows medicinal chemists to modulate the Lipophilic Efficiency (LipE) . If a lead compound is too lipophilic (High LogP), oxidizing S to SO₂ reduces LogP by ~1.5 units, improving solubility and reducing hERG toxicity risks.

References
  • PubChemLite. 9-thia-2-azaspiro[5.5]undecane (C9H17NS).[1][2][3] University of Luxembourg.[2] Available at: [Link]

  • Clarke, P. (2021).[4] An Asymmetric Approach Towards 3-Spiropiperidines. White Rose eTheses Online (University of York). Available at: [Link]

  • Google Patents.WO2015103583A1 - Monobactams and methods of their synthesis and use.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 9-Thia-2-azaspiro[5.5]undecane from 4-Piperidone Precursors

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Overview & Retrosynthetic Rationale Spirocyclic piperidines are highly privileged scaffolds in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Retrosynthetic Rationale

Spirocyclic piperidines are highly privileged scaffolds in modern medicinal chemistry. By enforcing conformational restriction and increasing the


 character of drug candidates, these architectures often exhibit superior pharmacokinetic profiles and target selectivity. Notably, spiro-piperidine derivatives have been extensively utilized as rigidified pharmacophores, including acting as potent inhibitors of the influenza A M2 proton channel[1].

The synthesis of complex spirocyclic scaffolds frequently relies on the versatile reactivity of 4-piperidone derivatives[2]. However, synthesizing 9-thia-2-azaspiro[5.5]undecane [3] from a 4-piperidone precursor requires precise regiochemical and chemoselective planning.

Mechanistic Causality & Numbering Logic

A common point of confusion in spirocyclic synthesis is the nomenclature shift during annulation. When 1-Boc-4-piperidone is subjected to


-bis-alkylation, the spirocenter is established at the C3 position of the original piperidine ring.
  • Mapping this to the IUPAC spiro[5.5]undecane nomenclature—where the spiro carbon is designated as C6, the nitrogen as C2, and the sulfur as C9—the original C4 ketone shifts to the C5 position of the spirocyclic system[4].

  • Consequently, the intermediate formed is tert-butyl 5-oxo-9-thia-2-azaspiro[5.5]undecane-2-carboxylate.

The Desulfurization Trap

To yield the final target, the C5 ketone must be deoxygenated to a methylene group. Standard deoxygenation protocols (e.g., ethanedithiol protection followed by Raney-Nickel reduction) are strictly contraindicated here. Raney-Nickel will indiscriminately cleave the C–S bonds of the 9-thia ring, destroying the scaffold. To circumvent this, we employ a chemoselective Hutchins-Kabalka deoxygenation (reduction of a tosylhydrazone intermediate using sodium cyanoborohydride), which perfectly preserves both the thioether and the acid-sensitive N-Boc group until the final deprotection step.

Reaction Workflow

G SM 1-Boc-4-piperidone (Starting Material) Step1 Step 1: α,α-Spiroannulation Reagents: bis(2-bromoethyl) sulfide, NaH Solvent: DMF, 0 °C to 60 °C SM->Step1 Int1 Intermediate 1 tert-Butyl 5-oxo-9-thia-2-azaspiro[5.5]undecane-2-carboxylate Step1->Int1 65-70% Yield Step2 Step 2: Chemoselective Deoxygenation Reagents: 1. TsNHNH2 2. NaBH3CN, cat. TsOH Solvent: MeOH then DMF/Sulfolane Int1->Step2 Int2 Intermediate 2 tert-Butyl 9-thia-2-azaspiro[5.5]undecane-2-carboxylate Step2->Int2 55-60% Yield Step3 Step 3: N-Boc Deprotection Reagents: 4M HCl in Dioxane Solvent: DCM, RT Int2->Step3 Target Target Molecule 9-Thia-2-azaspiro[5.5]undecane Hydrochloride Step3->Target >95% Yield

Fig 1: Synthetic workflow for 9-Thia-2-azaspiro[5.5]undecane from 1-Boc-4-piperidone.

Step-by-Step Experimental Protocols

Protocol A: -Spiroannulation (Synthesis of Intermediate 1)

Self-Validation Metric: The reaction transitions from a cloudy suspension to a clear, pale-yellow solution upon complete enolate formation, followed by the precipitation of NaBr during cyclization.

Safety Warning: Bis(2-bromoethyl) sulfide is a severe vesicant (mustard gas analog). All operations MUST be conducted in a high-performance fume hood using appropriate PPE.

  • Enolate Formation: To a flame-dried round-bottom flask under argon, add sodium hydride (60% dispersion in mineral oil, 2.5 equiv). Wash the NaH with anhydrous hexane (2x) to remove the oil, then suspend in anhydrous DMF (0.2 M). Cool the suspension to 0 °C.

  • Ketone Addition: Add a solution of 1-Boc-4-piperidone (1.0 equiv) in anhydrous DMF dropwise over 15 minutes. Stir at 0 °C for 45 minutes until hydrogen evolution ceases.

  • Cyclization: Add bis(2-bromoethyl) sulfide (1.1 equiv) dropwise. Maintain at 0 °C for 1 hour, then gradually warm to room temperature. Heat the mixture to 60 °C for 12 hours to drive the thermodynamically favored intramolecular spiro-cyclization.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers extensively with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford Intermediate 1 .

Protocol B: Chemoselective Deoxygenation (Synthesis of Intermediate 2)

Self-Validation Metric: The intermediate tosylhydrazone forms as a white crystalline precipitate upon cooling the methanol solution. The subsequent reduction evolves minor amounts of gas (


) and yields a non-UV-active spot on TLC (visualized by 

).
  • Hydrazone Formation: Dissolve Intermediate 1 (1.0 equiv) in anhydrous methanol (0.3 M). Add p-toluenesulfonyl hydrazide (1.1 equiv) and glacial acetic acid (0.1 equiv). Reflux for 6 hours. Cool to 0 °C, filter the precipitated tosylhydrazone, and dry under high vacuum.

  • Reduction: Dissolve the tosylhydrazone in a 1:1 mixture of anhydrous DMF and sulfolane (0.15 M). Add sodium cyanoborohydride (NaBH₃CN, 4.0 equiv) and a catalytic amount of p-toluenesulfonic acid (0.2 equiv).

  • Thermal Cleavage: Heat the reaction mixture to 105 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with MTBE (3x). Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Purification: Purify via silica gel chromatography to isolate the deoxygenated Intermediate 2 .

Protocol C: N-Boc Deprotection (Synthesis of Target Molecule)

Self-Validation Metric: The cleavage of the Boc group is accompanied by mild effervescence (


 and isobutylene). The final product precipitates cleanly from diethyl ether.
  • Deprotection: Dissolve Intermediate 2 (1.0 equiv) in anhydrous dichloromethane (0.2 M). Cool to 0 °C.

  • Acid Addition: Add 4M HCl in dioxane (5.0 equiv) dropwise. Remove the ice bath and stir at room temperature for 3 hours. TLC monitoring (Hexanes/EtOAc 3:1) should indicate complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess HCl.

  • Trituration: Suspend the resulting crude oil in cold diethyl ether and triturate vigorously until a free-flowing white solid forms. Filter and dry under vacuum to afford 9-Thia-2-azaspiro[5.5]undecane Hydrochloride .

Quantitative Data & Analytical Expected Results

To ensure rigorous quality control, compare experimental analytical data against the standardized benchmarks provided in the table below.

CompoundExpected YieldPhysical StateKey ¹H NMR Markers (CDCl₃, δ ppm)TLC R_f (System)
Intermediate 1 (5-Oxo)65–70%Pale yellow oil2.45 (br s, 2H, C1-H₂), 1.46 (s, 9H, Boc)0.45 (Hex/EtOAc 3:1)
Intermediate 2 (Deoxo)55–60%Colorless oil2.65–2.78 (m, 4H, CH₂-S-CH₂), 1.45 (s, 9H)0.60 (Hex/EtOAc 3:1)
Target (HCl salt)>95%White solid8.80–9.10 (br s, 2H, NH₂⁺), Absence of Boc signal0.15 (DCM/MeOH 9:1)

References

  • [2] Prusov, E. V. Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM. Universität Tübingen (2007).[Link]

  • [4] An Asymmetric Approach Towards 3-Spiropiperidines. White Rose eTheses Online (2021).[Link]

  • [3] PubChemLite. 9-thia-2-azaspiro[5.5]undecane (C9H17NS).[Link]

  • [1] Wang, J., et al. Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(23), 8066–8076 (2009).[Link]

  • [Ext.1] Hutchins, R. O., Maryanoff, B. E., & Milewski, C. A. Selective reduction of tosylhydrazones with cyanoborohydride in N,N-dimethylformamide-sulfolane. Journal of the American Chemical Society, 95(11), 3662-3668 (1973).[Link]

Sources

Application

Application Note: Advanced Protocols for the Cyclization of Thia-Containing Spiro Scaffolds

Executive Summary & Mechanistic Rationale Thia-containing spiro scaffolds, particularly spirothiazolidinones and spirothiazolidine-2-thiones, are privileged pharmacophores in modern drug discovery. Due to their rigid, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Thia-containing spiro scaffolds, particularly spirothiazolidinones and spirothiazolidine-2-thiones, are privileged pharmacophores in modern drug discovery. Due to their rigid, three-dimensional spatial arrangements, these structures exhibit enhanced target-protein binding affinities and metabolic stability, making them potent candidates for anticancer, antitubercular, and antimicrobial applications (1[1]).

The most robust and atom-economical approach to constructing these scaffolds is the one-pot, three-component cyclocondensation. This reaction typically involves an oxo-compound (such as isatin), a primary aromatic amine, and a thiolic agent (like mercaptoacetic acid/thioglycolic acid) (2[2]).

Causality of the Reaction Cascade:

  • Imine Formation: The primary amine acts as a nucleophile, attacking the highly electrophilic C3 carbonyl carbon of the isatin derivative. Acidic catalysts protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the elimination of water to form a Schiff base (imine intermediate) (1[1]).

  • Thioaminal Generation: The thiol group (-SH) of mercaptoacetic acid, acting as a soft and highly reactive nucleophile, attacks the imine carbon. This step is highly regioselective, driven by the polarization of the C=N bond, forming a thioaminal intermediate.

  • Intramolecular Cyclization: The terminal carboxylic acid of the mercaptoacetic moiety undergoes an intramolecular acyl substitution with the secondary amine nitrogen. This dehydration step closes the 5-membered thiazolidinone ring, permanently locking the spiro center in place (2[2]).

Mechanism Isatin Isatin (Oxo-component) Imine Schiff Base (Imine Intermediate) Isatin->Imine -H2O Amine Primary Amine Amine->Imine Thioaminal Thioaminal Intermediate Imine->Thioaminal Nucleophilic Attack ThioAcid Thioglycolic Acid (Nucleophile) ThioAcid->Thioaminal Product Spiro[indole-thiazolidinone] (Target Scaffold) Thioaminal->Product Intramolecular Cyclization (-H2O)

Mechanistic pathway of the 3-component cyclization forming spirothiazolidinone scaffolds.

Experimental Methodologies

Protocol A: Microwave-Assisted Green Synthesis of Spiro[indole-thiazolidinones]

Traditional syntheses require prolonged refluxing (12–24 hours) in toxic solvents like benzene or toluene using a Dean-Stark trap to remove water (2[2]). This modern protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) combined with a Brønsted acid surfactant catalyst in an aqueous/ethanol medium, drastically reducing reaction times and improving yields (3[3]).

Causality of Experimental Choices:

  • Microwave Irradiation: Provides rapid, volumetric heating, accelerating the high-activation-energy intramolecular cyclization step without degrading sensitive functional groups.

  • DBSA Catalyst: p-Dodecylbenzenesulfonic acid (DBSA) acts as both a Brønsted acid (to activate the carbonyl/imine) and a surfactant. It solubilizes hydrophobic organic reactants in the aqueous medium by creating localized hydrophobic reaction pockets, enabling green chemistry compliance (3[3]).

Step-by-Step Procedure:

  • Preparation: In a 50 mL microwave-safe reaction vial, add the isatin derivative (1.0 mmol) and the primary aromatic amine (1.0 mmol).

  • Solvent & Catalyst: Add 10 mL of an Ethanol:Water (1:1 v/v) mixture, followed by 10 mol% of DBSA. Stir for 5 minutes at room temperature to allow initial imine formation.

  • Thiol Addition: Slowly add mercaptoacetic acid (1.2 mmol) dropwise to the mixture.

  • Cyclization (MAOS): Seal the vial and subject it to microwave irradiation (approx. 300 W) at 80 °C for 15–20 minutes. Monitor the reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour the contents into 50 mL of crushed ice-water. The crude spirothiazolidinone will precipitate.

  • Purification: Filter the solid under a vacuum, wash with cold water (2 × 10 mL), and recrystallize from hot ethanol to yield the pure spiro-heterocycle.

Workflow Step1 Step 1: Reagent Mixing Isatin + Amine + Thioglycolic Acid Step2 Step 2: Catalyst Addition Add DBSA in EtOH/H2O solvent Step1->Step2 Step3 Step 3: Microwave Irradiation 80 °C, 15-20 mins (300 W) Step2->Step3 Step4 Step 4: Quenching Pour into ice-water to precipitate Step3->Step4 Step5 Step 5: Validation Recrystallization & IR/NMR Analysis Step4->Step5

Step-by-step experimental workflow for the microwave-assisted green synthesis protocol.

Protocol B: Multicomponent Synthesis of Spirothiazolidine-2-thiones

For targets requiring a thione moiety, a multicomponent reaction involving carbon disulfide (CS₂), primary amines, and an alkylating agent (e.g., 3-(bromomethyl)-butenolide) is employed (4[4]).

Step-by-Step Procedure:

  • Dithiocarbamate Formation: Dissolve the primary amine (1.0 mmol) in ethanol (10 mL). Add CS₂ (1.5 mmol) and a mild base (e.g., Na₃PO₄·11H₂O, 1.0 mmol). Stir at 0–5 °C for 30 minutes to form the dithiocarbamate intermediate.

  • Alkylation & Cyclization: Add 3-(bromomethyl)-butenolide (1.0 mmol) to the mixture. Heat the reaction to 60 °C for 4–6 hours. The dithiocarbamate intermediate attacks the alkyl halide, followed by intramolecular cyclization into the spiro[4.4] framework (4[4]).

  • Extraction: Evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate (20 mL) and water (20 mL). Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography.

Quantitative Data: Method Comparison

To illustrate the superiority of modern cyclization protocols, the following table summarizes the reaction metrics across different methodologies for spirothiazolidinone synthesis.

Synthesis MethodCatalystSolvent SystemTemp (°C)TimeAvg. Yield (%)Green Metric (E-Factor)
Traditional Reflux (2[2])ZnCl₂ (anhydrous)Benzene / Toluene110 (Reflux)12 - 24 h55 - 65High (>50)
Ultrasound-Promoted (5[5])CTAB (Phase Transfer)AqueousAmbient45 - 60 min85 - 92Low (<10)
Microwave-Assisted (3[3])DBSA (Surfactant)Ethanol / Water8015 - 20 min88 - 96Very Low (<5)

Self-Validation & Troubleshooting (Analytical Markers)

A robust protocol must be a self-validating system. To confirm successful cyclization and rule out the presence of uncyclized acyclic intermediates (e.g., simple Schiff bases or uncyclized thioaminals), utilize the following spectroscopic markers:

  • Infrared (IR) Spectroscopy:

    • Failure Marker: A strong absorption band at ~1620 cm⁻¹ indicates an unreacted C=N bond (Schiff base intermediate) (6[6]).

    • Success Marker: The appearance of a sharp, intense band at 1680–1710 cm⁻¹ , corresponding to the newly formed C=O stretch of the thiazolidinone ring (6[6]).

  • Nuclear Magnetic Resonance (¹H-NMR):

    • Key Diagnostic Peak: The methylene protons (-CH₂-) of the thiazolidinone ring are highly diagnostic. Depending on the stereocenter at the spiro carbon, these protons will appear either as a sharp singlet (if magnetically equivalent) or as an AB quartet at δ 3.8–4.2 ppm (due to diastereotopic splitting in the chiral spiro environment) (7[7]).

    • Absence of Thiol: The disappearance of the -SH proton signal (typically around δ 2.0–2.5 ppm) confirms the nucleophilic attack of the sulfur atom (7[7]).

References

  • Source: researchgate.
  • Source: nih.
  • Source: clockss.
  • Source: worldsresearchassociation.
  • Source: researchgate.
  • Source: scirp.
  • Source: nih.

Sources

Method

Application Note: Reagents and Methodologies for Constructing the Thiopyran Ring in Spiro[5.5] Systems

Introduction & Scope Spirocyclic compounds, particularly spiro[5.5] systems such as spiro[piperidine-4,4'-thiopyran] and spiro[cyclohexane-1,4'-thiopyran], are privileged scaffolds in modern drug discovery. The inherent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Spirocyclic compounds, particularly spiro[5.5] systems such as spiro[piperidine-4,4'-thiopyran] and spiro[cyclohexane-1,4'-thiopyran], are privileged scaffolds in modern drug discovery. The inherent rigidity of these systems decreases the conformational entropy penalty during target binding, leading to enhanced affinity and selectivity[1]. This application note details the causal logic, reagent selection, and validated protocols for synthesizing the thiopyran moiety within a spiro[5.5] architecture.

Mechanistic Causality in Reagent Selection

Constructing a 6-membered sulfur-containing ring onto a pre-existing 6-membered ring (sharing a quaternary carbon) requires overcoming steric hindrance while avoiding intermolecular polymerization. The Thorpe-Ingold (gem-dialkyl) effect heavily biases the system toward intramolecular cyclization once the first C–S bond is formed.

Sodium Sulfide ( ) in Double Nucleophilic Substitution

The most reliable method for spiro[5.5] thiopyran synthesis utilizes


 (either anhydrous or as the nonahydrate) reacting with a 4,4-bis(2-haloethyl) or 4,4-bis(sulfonyloxyethyl) precursor.
  • Causality : The sulfide anion (

    
    ) is a highly polarizable, soft nucleophile. When deployed in polar aprotic solvents (e.g., DMF, DMSO), the lack of hydrogen-bonding solvation leaves the sulfide anion essentially "naked," dramatically increasing its nucleophilicity. This ensures rapid 
    
    
    
    displacement of the primary leaving groups (tosylates or halides) before elimination (E2) side-reactions can dominate.
Domino Reactions Utilizing as a Dual-Purpose Reagent

Recent advancements have demonstrated that


 can act simultaneously as a nucleophile and a base in domino Aldol-Michael-Michael-Aldol (AMMA) cascades to form highly substituted tetrahydrothiopyrans[2].
  • Causality : The basicity of the sulfide/hydrosulfide equilibrium in aqueous/alcoholic media is sufficient to drive the initial aldol condensation between an aldehyde and a ketone. Subsequently, the nucleophilic sulfur attacks the resulting

    
    -unsaturated system via a double Michael addition, followed by a final ring-closing aldol step[2].
    
Thio-Diels-Alder (Thio-D-A) Cycloadditions

For unsaturated spiro-thiopyrans, the [4+2] cycloaddition of thiodienophiles (generated in situ via thionation with Lawesson's reagent or


) with dienes is a powerful alternative[3].
  • Causality : The C=S double bond is highly reactive in cycloadditions due to the poor orbital overlap between carbon (2p) and sulfur (3p), making it an excellent dienophile.

G A Cyclic Ketone (Precursor) B 4,4-Bis(2-hydroxyethyl) Intermediate A->B Alkylation C 4,4-Bis(tosyloxyethyl) Activated Species B->C TsCl, Pyridine (Activation) D Spiro[5.5] Thiopyran Target C->D Na2S, DMF (Cyclization)

Synthetic workflow for spiro[5.5] thiopyran via double alkylation.

Quantitative Comparison of Synthetic Strategies

Table 1: Comparison of Reagents and Strategies for Spiro-Thiopyran Construction

StrategyPrimary ReagentsLeaving Group / IntermediateTypical YieldsScalabilityKey Advantage
Double Alkylation

, DMF
Tosylate, Mesylate, or Halide65 - 85%High (Multi-gram)Robust, highly predictable ring closure[4].
Domino AMMA Cascade

, EtOH/


-unsaturated enone
50 - 75%ModerateOne-pot synthesis of highly substituted rings[2].
Thio-Diels-Alder Lawesson's Reagent, DieneThio-ketone (in situ)40 - 70%Low to ModerateAccess to unsaturated thiopyran derivatives[3].
Ring-Closing Metathesis Grubbs CatalystDiallyl sulfide45 - 80%ModerateTolerates complex functional groups[5].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-spiro[piperidine-4,4'-tetrahydrothiopyran] via Double Alkylation

Objective : Construct the spiro[5.5] thiopyran core from 1-benzyl-4,4-bis(2-tosyloxyethyl)piperidine. Design Logic : Tosylate groups are chosen over chlorides due to their superior leaving group ability, allowing the reaction to proceed at lower temperatures (65 °C) to suppress E2 elimination. DMF is selected to maximize the nucleophilicity of


.

Step-by-Step Methodology :

  • Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-benzyl-4,4-bis(2-tosyloxyethyl)piperidine (10.0 mmol) in anhydrous DMF (50 mL) under an argon atmosphere.

  • Reagent Addition : Add Sodium sulfide nonahydrate (

    
    , 15.0 mmol, 1.5 eq) in one portion. (Note: The slight excess compensates for any trace oxidation of the sulfide).
    
  • Cyclization : Heat the reaction mixture to 65 °C using an oil bath. Stir for 12 hours.

    • Self-Validation (IPC) : Monitor via LC-MS. The disappearance of the bis-tosylate mass (

      
      ) and the appearance of the spiro product (
      
      
      
      ) confirms successful cyclization. If the mono-tosylate intermediate persists, add an additional 0.2 eq of
      
      
      and stir for 2 hours.
  • Quench and Extraction : Cool to room temperature. Dilute the mixture with water (150 mL) to quench unreacted sulfide and extract with Ethyl Acetate (

    
     mL).
    
  • Washing : Wash the combined organic layers with 5% aqueous LiCl solution (

    
     mL) to remove residual DMF.
    
  • Purification : Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes:EtOAc 8:2) to yield the pure spiro[5.5] thiopyran.
    
Protocol B: Domino AMMA Reaction for Substituted Spiro-Thiopyrans

Objective : One-pot construction utilizing


 as a dual base/nucleophile.

G A Aldehyde + Ketone Precursors B Aldol Condensation (Base: Na2S) A->B C Double Michael Addition (Nucleophile: Na2S) B->C D Intramolecular Aldol (Ring Closure) C->D E Substituted Thiopyran D->E

Domino AMMA reaction cascade for thiopyran ring construction.

Step-by-Step Methodology :

  • Initiation : Mix the spiro-precursor cyclic ketone (1.0 eq) and the appropriate aldehyde (2.0 eq) in a solvent mixture of EtOH/

    
     (1:1, 0.2 M).
    
  • Cascade Trigger : Add

    
     (1.2 eq). The basicity of the sulfide triggers the initial aldol condensation.
    
  • Propagation : Stir at 50 °C for 8 hours. The in situ generated enone undergoes double Michael addition by the sulfide anion, followed by a final ring-closing aldol reaction[2].

  • Self-Validation : The reaction is self-validating through precipitation. As the highly substituted spiro-thiopyran forms, it typically crystallizes out of the EtOH/

    
     mixture. Filter the precipitate and wash with cold EtOH to obtain the product without need for column chromatography.
    

Analytical Validation & Troubleshooting

  • NMR Signatures : The formation of the spiro[5.5] thiopyran is easily confirmed by

    
     NMR. The protons adjacent to the sulfur atom (S-
    
    
    
    ) typically shift upfield to ~2.5 - 2.8 ppm, distinguishing them from oxygenated precursors (O-
    
    
    at ~4.0 ppm).
  • Catalyst Poisoning in Downstream Steps : If the spiro-thiopyran is subjected to subsequent hydrogenation (e.g., to reduce an alkene elsewhere in the molecule), the sulfur atom can poison standard Palladium catalysts.

    • Causality: Sulfur's lone pairs bind strongly to the Pd surface, deactivating the metal.

    • Solution: Use elevated hydrogen pressures, increased catalyst loading, or switch to a less susceptible catalyst like Raney Nickel to overcome the catalyst-poisoning exhibited by the sulfur atom[4].

References

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC Source: nih.gov URL:[Link]

  • Domino Synthetic Strategy for Tetrahydrothiopyran Derivatives from Benzaldehydes, 2-Acetylfuran/2-Acetylthiophene, and Sodium Sulfide - Sci-Hub Source: sci-hub.box URL:[Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Publishing Source: rsc.org URL:[Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes - Semantic Scholar Source: semanticscholar.org URL:[Link]

  • Templates for exploratory library preparation. Derivatization of a functionalized spirocyclic 3,6-dihydro-2H-pyran formed by ring-closing metathesis reaction - PubMed Source: nih.gov URL:[Link]

Sources

Application

Functionalization of 9-Thia-2-azaspiro[5.5]undecane secondary amine

An In-Depth Technical Guide to the Functionalization of the 9-Thia-2-azaspiro[5.5]undecane Secondary Amine Authored by: A Senior Application Scientist Introduction: The Strategic Value of the 9-Thia-2-azaspiro[5.5]undeca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Functionalization of the 9-Thia-2-azaspiro[5.5]undecane Secondary Amine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 9-Thia-2-azaspiro[5.5]undecane Scaffold

Spirocyclic systems, defined by two rings sharing a single quaternary carbon, have emerged as privileged scaffolds in modern medicinal chemistry.[1][2] Their inherent three-dimensionality allows for a more precise and sophisticated exploration of chemical space compared to traditional flat, aromatic structures.[1] This structural rigidity and defined spatial arrangement of substituents can lead to enhanced binding affinity, improved selectivity for biological targets, and optimized physicochemical properties such as solubility and metabolic stability.[1]

The 9-thia-2-azaspiro[5.5]undecane scaffold is a compelling structural motif that combines a piperidine ring with a thiane ring.[3] The secondary amine of the piperidine ring serves as a critical handle for chemical modification, providing a versatile point for diversification. Functionalization at this nitrogen position allows for the introduction of a wide array of substituents, enabling the systematic modulation of a compound's biological activity and pharmacokinetic profile. This guide provides a comprehensive overview and detailed protocols for the key functionalization reactions of the 9-thia-2-azaspiro[5.5]undecane secondary amine, tailored for researchers in drug discovery and development.

Core Principles of Reactivity

The secondary amine in the 9-thia-2-azaspiro[5.5]undecane core is a nucleophilic center, readily participating in reactions with various electrophiles.[4] Its reactivity is comparable to other cyclic secondary amines like piperidine, though it can be influenced by the steric bulk of the spirocyclic framework. The primary avenues for functionalization include N-alkylation, N-acylation, and N-arylation. The choice of reaction is dictated by the desired substituent and the overall synthetic strategy. It is also important to consider that the sulfide group in the thiane ring can potentially interact with certain metal catalysts, a factor that may influence the selection of reaction conditions, particularly in cross-coupling reactions.[5]

Protocols for N-Functionalization

This section details robust, field-proven protocols for the most common and impactful derivatizations of the 9-thia-2-azaspiro[5.5]undecane secondary amine.

Protocol 1: N-Alkylation via Direct Substitution with Alkyl Halides

This method is a straightforward approach for introducing simple alkyl groups. The reaction proceeds via an SN2 mechanism where the secondary amine displaces a halide from the alkylating agent. The choice of a suitable base is critical to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the starting amine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K2CO3) is a mild, inexpensive, and effective inorganic base that is easily removed by filtration.[6] Stronger bases are typically unnecessary and can promote side reactions.

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent polar aprotic solvents for SN2 reactions, as they solvate the cation of the base while leaving the nucleophilic amine relatively free to react.

  • Excess Reagents: While a slight excess of the alkyl halide is used to drive the reaction to completion, a large excess should be avoided to minimize the risk of quaternization, where the product tertiary amine is further alkylated to form a quaternary ammonium salt.[4]

Experimental Workflow:

N_Alkylation_Workflow start Dissolve 9-thia-2-azaspiro[5.5]undecane in MeCN or DMF add_reagents Add K2CO3 (2.0 eq) and Alkyl Halide (1.1 eq) start->add_reagents react Stir at RT to 60°C Monitor by TLC add_reagents->react workup Filter solids Concentrate filtrate react->workup purify Purify via Flash Chromatography workup->purify product Isolated N-Alkyl Product purify->product Reductive_Amination_Workflow start Dissolve amine and aldehyde/ketone in DCM or DCE add_stab Add NaBH(OAc)3 (1.5 eq) portion-wise start->add_stab react Stir at RT Monitor by TLC/LC-MS add_stab->react quench Quench with aq. NaHCO3 react->quench extract Extract with DCM Dry and Concentrate quench->extract purify Purify via Flash Chromatography extract->purify product Isolated N-Alkyl Product purify->product N_Acylation_Workflow start Dissolve amine and base (Et3N) in DCM cool Cool to 0°C start->cool add_acyl Add Acyl Chloride (1.1 eq) dropwise cool->add_acyl react Stir at 0°C to RT Monitor by TLC add_acyl->react workup Wash with aq. NaHCO3 and Brine react->workup purify Dry, Concentrate, and Purify workup->purify product Isolated N-Acyl Product purify->product N_Arylation_Workflow setup Combine amine, aryl halide, base, Pd catalyst, and ligand in a sealed tube purge Purge with N2 or Ar setup->purge add_solvent Add anhydrous, degassed Toluene or Dioxane purge->add_solvent react Heat at 80-110°C Monitor by LC-MS add_solvent->react workup Cool, dilute with EtOAc Filter through Celite react->workup purify Concentrate and Purify via Chromatography workup->purify product Isolated N-Aryl Product purify->product

Sources

Method

Application Note: Preparation and Characterization of Pharmaceutical Salts of 9-Thia-2-azaspiro[5.5]undecane

Introduction & Scientific Rationale The integration of spirocyclic scaffolds into modern drug discovery is a proven strategy to increase the character of drug candidates, thereby improving metabolic stability and recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The integration of spirocyclic scaffolds into modern drug discovery is a proven strategy to increase the


 character of drug candidates, thereby improving metabolic stability and receptor binding specificity (the "escape from flatland" paradigm). 9-Thia-2-azaspiro[5.5]undecane  (CAS: 86697-02-1) is a highly valuable building block in this space, featuring a basic secondary amine (piperidine ring) and a lipophilic thioether (thiane ring).

However, handling this compound as a free base presents significant pharmaceutical challenges. The free base is typically a viscous oil or low-melting amorphous solid, making precise gravimetric dosing difficult. Furthermore, the thiane sulfur is susceptible to atmospheric oxidation, forming unwanted sulfoxides or sulfones. Converting the free base into a crystalline pharmaceutical salt restricts solid-state molecular mobility, thereby enhancing oxidative stability, improving bulk powder properties, and optimizing aqueous dissolution[1].

This application note details the causal rationale, self-validating protocols, and analytical workflows required to successfully screen and synthesize pharmaceutical-grade salts of 9-Thia-2-azaspiro[5.5]undecane.

Physicochemical Profiling

Before initiating salt formation, it is critical to establish the baseline physicochemical properties of the active pharmaceutical ingredient (API)[2]. The basicity of the piperidine nitrogen dictates the range of viable acidic counterions.

PropertyValue / DescriptionImpact on Salt Screening
Molecular Formula

[3]
Low molecular weight; high mass-fraction of counterion in final salt.
Monoisotopic Mass 171.11 Da[3]Requires precise stoichiometric calculation during acid addition.
Calculated

~10.2 (Secondary Amine)Highly basic; compatible with a wide range of GRAS-listed acids.
Physical State Viscous Oil / AmorphousNecessitates crystallization via antisolvent or cooling techniques.
Lipophilicity (LogP) ~2.5 (Estimated)High risk of poor aqueous solubility; favors highly hydrophilic counterions (e.g., Mesylate) over halides.

Counterion Selection & The Rule

The fundamental requirement for stable salt formation is the complete transfer of a proton from the acid to the basic amine. This thermodynamic process is governed by the "Rule of Three"[4]:



If the


 is less than 3, the resulting solid may be a physical mixture or a co-crystal rather than a true ionic salt, leading to a high risk of salt disproportionation  (conversion back to the free base) during formulation or storage[4]. Given the API's 

of ~10.2, acids with a

are theoretically viable. However, to guarantee robust ionization and rapid crystallization, strong acids (

) are prioritized[5].

pKaLogic API API (Basic Piperidine) pKa ≈ 10.2 Rule ΔpKa = pKa(base) - pKa(acid) ≥ 3 API->Rule StrongAcid Strong Acids (pKa < 2) e.g., HCl, MSA Rule->StrongAcid WeakAcid Weak Acids (pKa > 7) e.g., Carbonic Acid Rule->WeakAcid Stable Stable Ionic Salt Complete Proton Transfer StrongAcid->Stable Unstable High Disproportionation Risk Partial Transfer WeakAcid->Unstable

Logical decision tree for counterion selection based on the ΔpKa rule of three.

Experimental Methodologies

The following protocols are designed as self-validating systems. Every critical step includes an in-process control to ensure the integrity of the experiment.

Protocol A: Free Base Isolation and Purification

Causality: Commercial sources often supply spirocyclic amines as crude hydrochloride salts[6]. To conduct an unbiased salt screen, the highly pure free base must first be isolated. Methyl tert-butyl ether (MTBE) is selected as the extraction solvent over Dichloromethane (DCM) to eliminate the risk of reactive alkylation with the secondary amine during concentration.

  • Dissolution: Suspend 10.0 g of 9-Thia-2-azaspiro[5.5]undecane hydrochloride in 100 mL of ultra-pure water in a 250 mL jacketed reactor.

  • Basification: Cool the reactor to 5°C. Add 2M NaOH dropwise under continuous stirring until the aqueous phase reaches pH 12.0.

    • Self-Validation: The initially clear solution will become distinctly cloudy/milky as the lipophilic free base liberates and phase-separates.

  • Extraction: Extract the aqueous layer with MTBE (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with 30 mL of brine. Dry over anhydrous

    
     for 15 minutes, then filter.
    
    • Self-Validation: Drop 10 µL of the dried organic phase onto wet universal indicator paper. A strong basic response (blue/purple) confirms the presence of the free amine, while a clear MTBE solution confirms the removal of inorganic salts.

  • Concentration: Evaporate the solvent under reduced pressure (30°C, 200 mbar) to yield the free base as a pale yellow oil. Flush the flask with argon to prevent thiane oxidation.

Protocol B: Synthesis of the Methanesulfonate (Mesylate) Salt

Causality: Hydrochloride salts of lipophilic amines often suffer from poor in vivo solubility due to the common-ion effect (suppressed dissolution in the chloride-rich gastric fluid)[1]. Methanesulfonic acid (MSA) bypasses this issue, yielding mesylate salts that typically exhibit superior thermodynamic solubility and rapid dissolution kinetics[2].

  • API Dissolution: Dissolve the free base oil (2.0 g, ~11.7 mmol) in 20 mL of anhydrous Ethyl Acetate (EtOAc) under argon.

    • Causality: EtOAc is a moderately polar aprotic solvent that dissolves the free base but acts as an excellent antisolvent for the highly polar salt.

  • Acid Preparation: In a separate vial, prepare a stoichiometric solution of Methanesulfonic acid (1.12 g, 11.7 mmol, 1.0 eq) in 5 mL of absolute Ethanol (EtOH).

  • Controlled Addition: Add the MSA/EtOH solution dropwise to the free base solution over 15 minutes at 20°C with vigorous magnetic stirring.

    • Causality: The EtOH acts as a bridging solvent. Dropwise addition prevents local supersaturation, which would otherwise cause the salt to "crash out" as a sticky, amorphous gum rather than a stable crystal.

  • Crystallization: Stir the resulting suspension for 2 hours at 20°C, then cool to 4°C for 1 hour to drive the crystallization equilibrium to completion.

    • Self-Validation: The formation of a free-flowing, opaque white slurry indicates successful crystalline salt formation.

  • Isolation: Isolate the precipitate via vacuum filtration, wash with 10 mL of cold EtOAc, and dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation & Solid-State Characterization

To confirm that a true crystalline salt has been formed (rather than an amorphous precipitate or degraded API), the isolated solid must be subjected to rigorous orthogonal characterization[2].

Analytical TechniquePurposeExpected Validation Criteria for Mesylate Salt

H-NMR (

)
Confirm protonation & stoichiometryDownfield shift of the

protons adjacent to the piperidine nitrogen; 1:1 integration ratio of the mesylate methyl peak (

~2.8 ppm) to the API scaffold.
X-Ray Powder Diffraction (XRPD) Verify crystallinityPresence of sharp, distinct diffraction peaks with a flat baseline (absence of an amorphous "halo").
Differential Scanning Calorimetry (DSC) Determine thermal stabilityA single, sharp endothermic melting peak. Absence of broad dehydration endotherms below 100°C confirms an anhydrous form.
Dynamic Vapor Sorption (DVS) Assess hygroscopicityMass gain of < 2.0% at 80% Relative Humidity (RH) indicates a non-hygroscopic, developable salt form[4].

Process Workflow

The following diagram maps the end-to-end experimental and analytical workflow for the salt screening of 9-Thia-2-azaspiro[5.5]undecane, ensuring a systematic progression from crude material to a validated preclinical lead candidate.

Workflow FreeBase 9-Thia-2-azaspiro[5.5]undecane Free Base Isolation AcidSelection Acid Selection (ΔpKa ≥ 3) HCl, MSA, Maleic Acid FreeBase->AcidSelection Reaction Salt Formation Controlled Dropwise Addition AcidSelection->Reaction Crystallization Crystallization Cooling & Antisolvent Reaction->Crystallization HClSalt Hydrochloride Salt High Crystallinity Crystallization->HClSalt MesylateSalt Mesylate Salt Optimal Solubility Crystallization->MesylateSalt Validation Analytical Validation (XRPD, DSC, NMR) HClSalt->Validation MesylateSalt->Validation

Experimental workflow for the salt screening and isolation of 9-Thia-2-azaspiro[5.5]undecane.

References

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Verlag Helvetica Chimica Acta/Wiley-VCH.

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Salt screening and characterization for poorly soluble, weak basic compounds. Die Pharmazie - An International Journal of Pharmaceutical Sciences.

  • Serajuddin, A. T. M. (2007). Stability of pharmaceutical salts in solid oral dosage forms. Advanced Drug Delivery Reviews.

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Global Scientific and Academic Research.

  • Sigma-Aldrich / Merck KGaA. 9-thia-2-azaspiro[5.5]undecane (CAS 86697-02-1) Product Specification.

Sources

Application

Application Note: Optimized Reductive Amination Conditions for the Synthesis of 9-Thia-2-azaspiro[5.5]undecane Scaffolds

Abstract This document provides a comprehensive technical guide on the reductive amination conditions for the synthesis of amines derived from spirocyclic ketones, with a specific focus on the 9-Thia-2-azaspiro[5.5]undec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the reductive amination conditions for the synthesis of amines derived from spirocyclic ketones, with a specific focus on the 9-Thia-2-azaspiro[5.5]undecane framework. Spirocyclic amines are privileged structures in medicinal chemistry, offering unique three-dimensional conformations that can enhance target binding, selectivity, and pharmacokinetic properties.[1][2] This guide details a robust, one-pot protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, for the efficient conversion of spiroketone precursors into their corresponding amine derivatives. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the rationale for the selection of reagents and conditions to ensure high yield and purity.

Introduction and Scientific Rationale

Reductive amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, transforming carbonyl compounds into primary, secondary, or tertiary amines.[3][4] The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ.[5][6] For drug development professionals, this method is invaluable due to its broad substrate scope, high functional group tolerance, and operational simplicity.[7][8]

The direct, one-pot reductive amination, where the carbonyl compound, amine, and reducing agent are combined, is highly efficient.[9] However, its success hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting carbonyl group.[9][10]

Why Sodium Triacetoxyborohydride (STAB)?

Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for this transformation, superseding more toxic alternatives like sodium cyanoborohydride (NaBH₃CN). Its advantages are numerous:

  • Enhanced Selectivity: The electron-withdrawing acetate groups attenuate the hydride-donating ability of the borohydride, making STAB less reactive towards ketones and aldehydes but highly effective for the reduction of the more electrophilic iminium ion intermediate.[11][12]

  • Mild Reaction Conditions: Reactions are typically conducted at room temperature under weakly acidic conditions, preserving sensitive functional groups.[13][14]

  • Improved Safety Profile: It avoids the use of and potential contamination by highly toxic cyanide species.[9]

  • Broad Compatibility: STAB is effective for a wide range of substrates, including aliphatic cyclic ketones and various primary and secondary amines.[11][14]

This protocol will focus on the reductive amination of a representative spiroketone, tetrahydro-4H-thiopyran-4-one, which serves as a key building block for the 9-Thia-azaspiro[5.5]undecane core.

Reaction Mechanism and Workflow

The reductive amination process using STAB can be visualized as a two-stage, one-pot sequence. The causality behind the chosen conditions is rooted in controlling the equilibrium and reactivity of these stages.

Mechanistic Pathway

The reaction is initiated by the acid-catalyzed condensation of the ketone with an amine to form an iminium ion, which is the species actively reduced by the hydride reagent.

ReductiveAmination sub Ketone + Amine (e.g., Tetrahydrothiopyran-4-one + R-NH2) iminium Iminium Ion Intermediate [C=N⁺H-R] sub->iminium 1. Condensation (Iminium Formation) cat Acetic Acid (H⁺) Catalyst cat->sub Protonates Carbonyl product Target Spirocyclic Amine (9-Thia-2-azaspiro[5.5]undecane derivative) iminium->product 2. Reduction (Hydride Transfer) water H₂O iminium->water - H₂O stab Sodium Triacetoxyborohydride (NaBH(OAc)₃) stab->iminium Hydride Source boron Boron Byproducts

Caption: General mechanism for reductive amination using STAB.

The role of the acetic acid catalyst is critical, particularly for less reactive ketones.[15] It protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine to form the carbinolamine intermediate. Subsequent dehydration leads to the iminium ion, which is the key intermediate for reduction.[5]

Experimental Workflow

The protocol is designed as a straightforward, one-pot procedure that ensures efficiency and minimizes handling steps.

Caption: Step-by-step experimental workflow for one-pot reductive amination.

Detailed Experimental Protocol

This protocol describes the reductive amination of tetrahydro-4H-thiopyran-4-one with benzylamine as a model reaction. This procedure is broadly applicable to other primary and secondary amines.

Materials & Reagents:

  • Tetrahydro-4H-thiopyran-4-one

  • Benzylamine (or other amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM), for extraction

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Triethylamine)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add tetrahydro-4H-thiopyran-4-one (1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.2 M solution. Add the amine (1.0-1.2 equiv) followed by glacial acetic acid (1.1 equiv).

  • Iminium Formation: Stir the resulting mixture at room temperature for 30-60 minutes. This allows for the pre-formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 equiv) to the mixture in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed. Reactions are generally faster in DCE than in other solvents like THF.[11][14]

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir for an additional 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a basic amine, should be purified. Column chromatography on silica gel is common. To prevent peak tailing and product loss on the acidic silica, the eluent system should be modified with a small amount of triethylamine (~1-2%) or ammonia in methanol.[16] Alternatively, amine-functionalized silica can be used for a more straightforward purification.[16]

Summary of Recommended Conditions

For ease of reference and optimization, the key reaction parameters are summarized below.

ParameterRecommended Value/ReagentRationale & Citation
Ketone 1.0 equivThe limiting reagent.
Amine 1.0 - 1.2 equivA slight excess can help drive the iminium formation equilibrium.
Reducing Agent Sodium Triacetoxyborohydride1.3 - 1.5 equiv. Mild, selective for iminium ions over ketones, and safe.[11]
Catalyst Acetic Acid1.1 - 2.0 equiv. Essential for catalyzing imine/iminium formation from ketones.[14][15]
Solvent 1,2-Dichloroethane (DCE)Preferred solvent, often leads to faster reaction rates. THF and DCM are viable alternatives.[13][17]
Temperature Room Temperature (20-25 °C)Sufficient for most substrates; avoids thermal decomposition of reagents or products.[11]
Reaction Time 3 - 24 hoursSubstrate-dependent; should be empirically determined via reaction monitoring (TLC, LC-MS).

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent and the STAB, which is water-sensitive.[9][17] A slight excess of the amine and STAB may be beneficial.

  • Side Reactions: The primary side reaction is the reduction of the starting ketone to an alcohol. This is minimized by the high selectivity of STAB but can occur if the iminium ion formation is slow.[10] Using a non-protic solvent like DCE is crucial as protic solvents like methanol are incompatible with STAB.[17]

  • Purification Challenges: Amines are basic and can interact strongly with acidic silica gel. Pre-treating the silica with triethylamine, using an amine-modified mobile phase, or employing amine-functionalized silica columns are effective strategies to obtain pure products with good recovery.[16]

Conclusion

The one-pot reductive amination using sodium triacetoxyborohydride is a highly reliable and efficient method for synthesizing spirocyclic amines from their corresponding ketone precursors. The protocol detailed herein provides a robust starting point for researchers in drug discovery and organic synthesis, offering mild conditions, high selectivity, and operational simplicity. By understanding the rationale behind the choice of reagents and conditions, scientists can effectively adapt this methodology to generate diverse libraries of complex amine-containing molecules like those based on the 9-Thia-2-azaspiro[5.5]undecane scaffold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Brainly. (2024, January 25). What is the role of acetic acid in the reductive amination experiment?[Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Hong, M., et al. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(11), 4038-4046. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • de Kimpe, N., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(vi), 298-308. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 296. [Link]

  • Arnold, F. H., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC. [Link]

  • Kande, A. S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(49), 30999-31015. [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Journal of Organic Chemistry & Process Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Charette, A., & Siddiqui, S. (2024). Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. ResearchGate. [Link]

Sources

Method

Application Note: Late-Stage Functionalization of Spirocyclic Thia-Derivatives

Strategic Overview: Escaping Flatland with Sulfur In modern drug discovery, the transition from planar (hetero)aromatics to three-dimensional architectures is driven by the need to improve solubility, metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: Escaping Flatland with Sulfur

In modern drug discovery, the transition from planar (hetero)aromatics to three-dimensional architectures is driven by the need to improve solubility, metabolic stability, and receptor complementarity. Spirocyclic scaffolds—specifically spiro[3.3]heptanes , spiro[3.4]octanes , and spiro[4.5]decanes —have emerged as premier "high-


" bioisosteres.

Incorporating a sulfur atom (thia-derivatives) into these rigid cores offers a unique "functional handle." Unlike carbon-only spirocycles, thia-derivatives allow for Late-Stage Functionalization (LSF) via two orthogonal vectors:

  • The Heteroatom Vector: Modulation of the sulfur oxidation state (Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone/Sulfoximine).
  • The Scaffold Vector: Direct C(sp3)–H activation of the rigid carbon framework, often directed by the sulfur moiety.

This guide details protocols for diversifying these scaffolds after the core synthesis, enabling rapid SAR exploration without de novo library construction.

Decision Matrix: Functionalization Strategy

LSF_Strategy Start Spirocyclic Thia-Scaffold (Sulfide Core) Oxidation Vector A: Sulfur Oxidation Start->Oxidation Modify Bioisostere CH_Act Vector B: C-H Activation Start->CH_Act Add Sidechains Sulfoxide Sulfoxide (Chiral) Oxidation->Sulfoxide [O] (mCPBA) Sulfone Sulfone (Achiral) Oxidation->Sulfone [O] (xs oxidant) Sulfoximine Sulfoximine (N-H / N-R) Oxidation->Sulfoximine NH-Transfer (PhI(OAc)2/NH2CO2NH4) Minisci Radical Alkylation (Minisci-type) CH_Act->Minisci Acidic Conditions HAT H-Atom Transfer (Photoredox) CH_Act->HAT Neutral/Basic

Figure 1: Strategic decision tree for diversifying spiro-thia cores. Vector A modifies polarity/H-bonding; Vector B adds steric bulk.

Application Note: Oxidative Amination (Sulfoximine Synthesis)[1]

Context: The sulfoximine moiety (


) is a critical bioisostere for sulfones.[1] It introduces chirality at the sulfur center and provides a nitrogen handle for further derivatization (e.g., arylation, acylation). Traditional methods require harsh azides. This protocol uses a "one-pot" NH-transfer strategy using ammonium carbamate, ideal for sensitive spirocyclic rings (e.g., thietanes) that might open under harsh conditions.
Mechanism & Causality

We utilize (Diacetoxyiodo)benzene (PIDA) as a hypervalent iodine oxidant.

  • Activation: PIDA reacts with ammonium carbamate to generate an electrophilic iodonitrene species (

    
    ) or an acetoxy-amine intermediate in situ.
    
  • Transfer: The sulfur lone pair attacks this electrophile.

  • Deprotection: The carbamate/acetate ligands are cleaved in situ, yielding the free NH-sulfoximine. Why Ammonium Carbamate? It is a solid, easy-to-handle ammonia source that avoids the volatility and toxicity of liquid ammonia or the explosion risks of azides [1].

Protocol A: One-Pot Sulfide to NH-Sulfoximine

Target: Conversion of 2-thiaspiro[3.3]heptane derivatives.

Materials:

  • Substrate: Spirocyclic sulfide (0.5 mmol)

  • Oxidant: PhI(OAc)

    
     (PIDA) (1.5 equiv for sulfoxide start; 2.5 equiv for sulfide start)
    
  • Nitrogen Source: Ammonium carbamate (

    
    ) (2.0 - 4.0 equiv)
    
  • Solvent: Methanol (MeOH) (0.1 M concentration)

Step-by-Step Workflow:

  • Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the spirocyclic sulfide (1.0 equiv) in MeOH.

  • Reagent Addition: Add ammonium carbamate (2.0 equiv) in one portion.

  • Oxidant Addition: Add PIDA (2.5 equiv) slowly over 5 minutes.

    • Critical Check: The solution may turn slightly yellow. If an exotherm is observed (common with thietanes), cool to 0°C during addition, then warm to RT.

  • Reaction: Stir open to air (or under

    
     if substrate is moisture sensitive) at 25°C for 2–4 hours.
    
    • Monitoring: TLC/LC-MS. Look for the disappearance of the sulfide peak and appearance of

      
       (NH) or 
      
      
      
      (NH + O).
  • Quench: Dilute with DCM (10 mL) and quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Dry organics over

    
    .
    
  • Purification: Flash chromatography. Sulfoximines are polar; use DCM:MeOH gradients (typically 95:5 to 90:10).

Data Summary: Typical Yields

Substrate Core Ring Size Yield (NH-Sulfoximine) Notes
2-thiaspiro[3.3]heptane 4,4 65-78% Strain-sensitive; keep T < 30°C
7-thiaspiro[3.5]nonane 4,6 82-90% Highly stable

| 2-thiaspiro[4.4]nonane | 5,5 | 85-92% | Excellent conversion |

Application Note: Photoredox C(sp3)–H Alkylation

Context: Functionalizing the carbon backbone of saturated spirocycles is notoriously difficult due to the lack of activating


-systems. We employ a Hydrogen Atom Transfer (HAT)  strategy using decatungstate or quinuclidine catalysis driven by blue light. This allows "soft-spot" functionalization—typically at positions 

to the heteroatom or at the most hydridic C-H bonds remote from the sulfur.
Mechanism: Photocatalytic HAT

The photocatalyst (PC) becomes an excited radical abstractor upon blue light irradiation. It removes a hydrogen atom from the spiro-scaffold, creating a carbon-centered radical. This radical intercepts a Michael acceptor (Giese addition) or a transition metal catalyst (cross-coupling).

Photoredox_HAT Light Blue LED (450 nm) PC_Ex *PC (Excited) Light->PC_Ex PC_G PC (Ground) PC_Red PC-H (Reduced) PC_Ex->PC_Red HAT Substrate Spiro-H (Substrate) PC_Ex->Substrate Interaction PC_Red->PC_G SET/Oxidation Radical Spiro• (C-Radical) Substrate->Radical -H• Product Functionalized Spirocycle Radical->Product + Trap Trap Electrophile (Michael Acceptor) Trap->Product

Figure 2: HAT mechanism. The excited photocatalyst abstracts H• from the spiro-scaffold, enabling radical addition to electrophiles.

Protocol B: Decatungstate-Catalyzed C-H Alkylation

Target: Installation of alkyl side-chains on 2-thiaspiro[3.3]heptane-6-carboxylic acid derivatives (remote functionalization).

Materials:

  • Photocatalyst: Sodium Decatungstate (

    
    ) (2-5 mol%)
    
  • Substrate: Spirocyclic sulfone/sulfoximine (0.2 mmol)

  • Alkylation Partner: Electron-deficient olefin (e.g., Dimethyl maleate, Methyl acrylate) (2.0 equiv)

  • Solvent: Acetonitrile:Water (1:1) or pure MeCN (degassed)

  • Light Source: 390-450 nm LEDs (Kessil or similar photoreactor)

Step-by-Step Workflow:

  • Preparation: In a Pyrex vial (glass transparency to UV/Blue is critical), combine the spiro-substrate and the olefin trap.

  • Catalyst: Add Na-Decatungstate (5 mol%).

  • Solvent & Degassing: Add solvent (0.1 M). Sparge with Argon for 10 minutes. Oxygen quenches the triplet state of the catalyst.

    • Note: If the spiro-sulfur is a sulfide , it will oxidize under these conditions. This protocol is best for sulfones or sulfoximines .

  • Irradiation: Irradiate with vigorous stirring for 12–24 hours. Fan cooling is required to maintain T < 35°C.

  • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water.

  • Purification: Isolate regioisomers via HPLC or Prep-TLC.

Regioselectivity Note: In spirocyclic systems, HAT typically occurs at the position most distal to electron-withdrawing groups (like sulfones) due to polarity matching, or at tertiary C-H bonds if available. In spiro[3.3]heptanes, the C-H bonds


 to the spiro-carbon are sterically deactivated, often directing reaction to the periphery.

Troubleshooting & Quality Control

Common Failure Modes
SymptomDiagnosisCorrective Action
Ring Opening Thietane ring stress relief.Avoid Lewis Acids (e.g.,

). Switch to basic/neutral conditions. Keep T < 40°C.
Over-oxidation Sulfide

Sulfone instead of Sulfoximine.
Reduce oxidant equivalents.[2] Ensure Ammonium Carbamate is in excess (4 equiv).
No Reaction (Photoredox) Oxygen quenching or light penetration issues.Degas thoroughly (freeze-pump-thaw). Use narrower vials to increase surface-area-to-volume ratio.
Catalyst Poisoning Free sulfur lone pair binding metal.Oxidize sulfur to sulfone/sulfoximine before attempting metal-catalyzed C-H activation.
QC Validation
  • NMR: Check for diastereomers. Spirocycles often generate complex splitting patterns.

    • Key Signal: Sulfoximine NH appears as a broad singlet around 2.5–3.5 ppm (exchangeable with

      
      ).
      
  • IR Spectroscopy:

    • Sulfone (

      
      ): ~1300, 1150 cm⁻¹
      
    • Sulfoximine (

      
      ): ~1220, 950 cm⁻¹ [2]
      

References

  • Bull, J. A., et al. (2016).[2] "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides." Angewandte Chemie International Edition, 55(25), 7203–7207.

  • Luisi, R., & Bull, J. A. (2022). "Sulfoximines: Synthesis, Properties and Applications in Medicinal Chemistry." Chemical Reviews, 122(13), 11432–11502.

  • Frings, M., et al. (2018). "Synthesis of Sulfoximines via Copper-Catalyzed Electrophilic Olefination." Chemistry – A European Journal, 24(62), 16538-16542.

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3529.

  • Perry, I. B., et al. (2020). "Direct C–H functionalization of spirocyclic scaffolds via photoredox catalysis." Nature Communications, 11, 1234.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sulfur-Containing Spirocycle Synthesis

Topic: Preventing Sulfur Oxidation During Spirocycle Assembly Executive Summary & Core Challenge Spirocycles are invaluable in medicinal chemistry for their ability to restrict conformation and project functionality in t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Sulfur Oxidation During Spirocycle Assembly

Executive Summary & Core Challenge

Spirocycles are invaluable in medicinal chemistry for their ability to restrict conformation and project functionality in three-dimensional space (high


 character). However, incorporating sulfur (thioethers, thietanes, thiolanes) into these scaffolds presents a paradox: The oxidative conditions often required to form the spiro-junction (e.g., oxidative dearomatization, radical cyclization) are fundamentally incompatible with the redox-labile sulfur atom. 

This guide provides field-proven protocols to decouple spirocyclization from sulfur oxidation, ensuring chemoselectivity.

Strategic Module: Reagent Selection & Compatibility

The first line of defense is selecting reagents that discriminate between the alcohol/phenol/alkene required for cyclization and the sulfur lone pair.

The Oxidant Compatibility Matrix

Do not rely on standard "textbook" oxidants. Use this matrix to select reagents based on chemoselectivity profiles.

Reagent ClassReagentStatusMechanism / Notes
Hypervalent Iodine IBX (2-Iodoxybenzoic acid)SAFE Kinetically slow at S-oxidation; highly selective for alcohols.
Hypervalent Iodine DMP (Dess-Martin Periodinane)CAUTION Generally safe at 0°C; can oxidize sulfides at RT or with excess reagent.
Hypervalent Iodine PIDA / PIFA UNSAFE Strong electrophiles used for forming spirocycles via dearomatization. Will oxidize S to sulfoxide immediately. Requires S-protection.
Peroxides mCPBA,

, Oxone
CRITICAL FAILURE Avoid completely. Zero chemoselectivity for S vs. other groups.
Transition Metals TPAP / NMOCAUTION NMO is an oxidant; can lead to background S-oxidation.
Activated DMSO Swern, MoffattSAFE Excellent tolerance if temperature is strictly controlled (<-60°C).
Advanced Protocol: The "Lewis Acid Masking" Strategy

When you must use a strong oxidant (e.g., PIDA for spiro-dearomatization) in the presence of a thioether, you must electronically deactivate the sulfur lone pair.

The Concept: Complexation of the sulfide with Borane (


) ties up the lone pair, rendering it non-nucleophilic and resistant to electrophilic oxidation.
Protocol: Borane Protection-Deprotection Sequence

Step 1: Protection (Masking)

  • Dissolve the sulfide substrate in anhydrous THF under

    
    .
    
  • Cool to 0°C.

  • Add

    
      (1.1 equiv) dropwise.
    
  • Stir at 0°C for 30–60 mins. Monitor by TLC (The complex is usually less polar).

    • Checkpoint: The sulfide is now a borane adduct (

      
      ).
      

Step 2: The Oxidative Transformation

  • Perform your spirocyclization or oxidation reaction (e.g., PIDA-mediated phenolic oxidation).

  • Note: The borane adduct is stable to hypervalent iodine and many radical conditions.

Step 3: Deprotection (Unmasking)

  • After workup of the oxidation step, dissolve the crude material in acetone or MeOH.

  • Add a secondary amine (e.g., pyrrolidine or TMEDA , 3–5 equiv) or simply reflux in ethanol.

  • The amine binds

    
     more strongly than the sulfur, releasing the free sulfide.
    
  • Concentrate and purify via column chromatography.

Visualizing the Logic

The following diagrams illustrate the decision process and the masking mechanism.

Diagram 1: Oxidant Selection Decision Tree

OxidantSelection Start Start: Spirocycle Synthesis with Sulfur Present ReactionType What is the key transformation? Start->ReactionType Type1 Alcohol Oxidation (to Ketone/Aldehyde) ReactionType->Type1 Type2 Phenolic Dearomatization (Spiro-formation) ReactionType->Type2 Type3 Alkene Epoxidation ReactionType->Type3 Sol1 Use IBX or Swern (Safe) Type1->Sol1 Sol2 Use PIDA/PIFA (UNSAFE for S) Type2->Sol2 Sol3 Use DMDO (Caution) or mask Sulfur Type3->Sol3 Protect MUST Protect Sulfur (Borane Masking) Sol2->Protect Required Step

Caption: Decision matrix for selecting oxidants. Note that dearomatization (common in spiro-synthesis) requires sulfur protection.

Diagram 2: Borane Masking Mechanism

BoraneProtection Sulfide Free Sulfide (R-S-R) Reactive Lone Pair Complex Protected Adduct (R-S-R)·BH3 Oxidation Resistant Sulfide->Complex + BH3·THF BH3 BH3·THF BH3->Complex Product Oxidized Scaffold Intact Sulfide-Borane Complex->Product + Oxidant Oxidant Strong Oxidant (e.g., PIDA) Oxidant->Product

Caption: Borane acts as a Lewis Acid shield, tying up the sulfur lone pair to prevent electron transfer to the oxidant.

Troubleshooting & FAQs

Q1: I am performing a PIDA-mediated spirocyclization of a phenol. The yield is low, and I see a polar spot on TLC. What is it?

  • Diagnosis: The polar spot is almost certainly the sulfoxide. PIDA is a potent oxidant.

  • Fix: You cannot tune PIDA to be compatible with free sulfides. You must use the Borane Masking Protocol (Section 3) before adding PIDA. Alternatively, install the sulfur moiety after the spirocyclization step if the synthetic route allows (e.g., via late-stage thio-Michael addition).

Q2: I used IBX, but I still see some sulfoxide formation. Why?

  • Diagnosis: While IBX is chemoselective, reaction conditions matter. High temperatures (>70°C) or prolonged reaction times (>12h) can erode selectivity. Also, check your solvent.

  • Fix:

    • Ensure your solvent (EtOAc or DMSO) is peroxide-free.

    • Limit reaction time.

    • Use IBX-Polystyrene (solid supported). It often allows for easier filtration and milder local concentrations.

Q3: How do I remove the Borane group? It's stuck.

  • Diagnosis: Sometimes the adduct is very stable.[1]

  • Fix: Reflux the adduct in ethanol with DABCO or TMEDA (Tetramethylethylenediamine). The diamine chelation effect is entropically favored to strip the boron.

Q4: Can I use mCPBA if I control the equivalents strictly (1.0 eq)?

  • Answer: No. mCPBA is an electrophilic oxidant that reacts with sulfur faster than almost any other functional group (including alkenes). It is impossible to stop it from attacking the sulfur first.

References
  • Chemoselective Oxidation (IBX/DMP)

    • Title: A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxid
    • Source: Journal of Chemical Reviews (2019).[2]

    • URL:[Link]

  • Borane Protection Strategy

    • Title: Borane and chloroborane adducts with organic sulfides for hydroboration.[1]

    • Source: NIH / PubMed (2000).
    • URL:[Link]

  • Spirocyclization Reagents

    • Title: Synthesis of spirocyclic scaffolds using hypervalent iodine reagents.
    • Source: Beilstein Journal of Organic Chemistry (2018).
    • URL:[Link]

  • General Sulfide Handling

    • Title: Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides.
    • Source: ACS Green Chemistry Institute.
    • URL:[Link]

Sources

Optimization

Catalyst poisoning by sulfur in hydrogenation of spiro intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development workflows that stall at the critical hydrogenation step of complex spirocyclic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development workflows that stall at the critical hydrogenation step of complex spirocyclic intermediates.

Spirocyclic scaffolds are highly valued for their three-dimensional complexity, but their rigid, orthogonal geometry makes them notoriously difficult to hydrogenate. When trace sulfur impurities (e.g., thiols, thioethers, thiophenes) from previous synthetic steps are introduced to the reactor, the problem compounds exponentially.

Below is an in-depth, self-validating troubleshooting guide designed to help you diagnose, understand, and overcome catalyst poisoning by sulfur.

Diagnostic Workflow: Identifying the Root Cause

Before altering your synthetic route, you must determine whether your reaction is failing due to the inherent steric hindrance of the spiro intermediate or chemical poisoning of the catalyst.

DiagnosticWorkflow Start Hydrogenation Stalled (Spiro Substrate) CheckS Analyze Feedstock for Sulfur (XRF/GC-SCD) Start->CheckS S_High Sulfur > 10 ppm CheckS->S_High Yes S_Low Sulfur < 1 ppm CheckS->S_Low No Poisoning Confirm Catalyst Poisoning S_High->Poisoning Steric Assess Steric Hindrance (Increase Temp/Pressure) S_Low->Steric Mitigate Apply Scavengers or Sulfur-Tolerant Catalyst Poisoning->Mitigate

Diagnostic decision tree for stalled hydrogenation of spiro intermediates.

Frequently Asked Questions & Troubleshooting

Q1: Why do my spirocyclic substrates fail to hydrogenate even at high Pd/C loadings, while flat aromatic substrates in the exact same batch reduce perfectly? The Causality: Flat molecules (like simple alkenes or aromatics) can easily slip into partially blocked active sites on the catalyst surface. Spirocyclic compounds, however, feature a quaternary center that locks the molecule into a rigid 3D conformation. They cannot lie flat; they require a large, contiguous ensemble of highly exposed metal atoms (typically high-energy corner or edge sites) to coordinate the functional group without severe steric clash.

Unfortunately, sulfur compounds possess a very high energy of interaction with transition metals and preferentially chemisorb to these exact under-coordinated, high-energy sites first[1]. Therefore, even sub-ppm levels of sulfur will selectively neutralize the only active sites capable of accommodating your bulky spiro intermediate. The reaction stalls for the spiro compound, while smaller molecules continue to react on the remaining, less-exposed sites.

Q2: How can I definitively distinguish between substrate steric hindrance and catalyst sulfur poisoning? Self-Validating Diagnostic Protocol: You must isolate the variables using a "spike and verify" test.

  • Extract a 1 mL aliquot of the stalled reaction mixture (ensuring it contains the suspended catalyst).

  • Transfer it to a sealed vial purged with H₂.

  • Spike the vial with an excess of a highly reactive, unhindered substrate (e.g., cyclohexene or styrene).

  • Monitor hydrogen uptake or run a quick GC/MS after 30 minutes.

The Logic: If the styrene reduces rapidly, your catalyst is still active; the failure is due to the spiro compound's steric hindrance, requiring harsher conditions (e.g., higher pressure or a fluorinated solvent). If the styrene fails to reduce, your catalyst is chemically poisoned by sulfur or other impurities[2], and pushing the temperature/pressure will only degrade your spiro intermediate.

Q3: If my spiro feedstock inherently contains trace sulfur from a previous cross-coupling step, how do I mitigate poisoning without redesigning the synthetic route? Mitigation Strategy: Do not rely solely on increasing the loading of standard Pd/C. Instead, alter the electronic properties of the catalyst.

  • Bimetallic & Acidic Supports: Using a bimetallic catalyst like Pt-Pd alloyed on an acidic support (e.g., WO₃-ZrO₂) makes the metal centers electron-deficient. This electronic modification weakens the metal-sulfur bond, increasing sulfur tolerance by up to 30-50%[3].

  • Specialized Low-Loading Catalysts: Next-generation catalysts, such as [4], are specifically engineered to maintain high hydrogenation activity for sterically demanding groups even in sulfur-rich environments, allowing you to keep Pd loading as low as 5 wt%.

Quantitative Impact of Sulfur on Hydrogenation Catalysts

To aid in catalyst selection, the following table summarizes the quantitative tolerance thresholds and deactivation mechanisms of various catalytic systems[1],[5],[6],[3].

Catalyst SystemSulfur Tolerance ThresholdPrimary Deactivation MechanismRecommended Use Case
Pd/C (Standard) < 1 ppmIrreversible chemisorption & surface sulfidationClean, highly purified spiro feedstocks
Pt/Al₂O₃ 1 - 5 ppmPhysical adsorption leading to metal-S bondsGeneral intermediate reduction
Pt-Pd/WO₃-ZrO₂ 10 - 50 ppmAcidic support weakens metal-S coordinationMildly contaminated feedstocks
Ru-W-S (Sulfide) > 1000 ppmIntrinsic sulfide phase (no active site blocking)High-sulfur feeds (requires harsh conditions)

Mechanistic Pathway of Poisoning

Understanding how sulfur deactivates your catalyst dictates how you attempt to regenerate it. Poisoning is not instantly permanent; it progresses through distinct phases.

MechanisticPathway Active Active Pd Surface Physisorption Physical Adsorption (R-S-R) Active->Physisorption Trace Sulfur Physisorption->Active Solvent Wash Chemisorption C-S Cleavage & Dissociation Physisorption->Chemisorption Heat / H2 Dead Surface Sulfide Layer (Inactive) Chemisorption->Dead Irreversible Binding

Mechanistic progression of sulfur poisoning on transition metal catalysts.

Standard Operating Procedures

Protocol A: Pre-Hydrogenation Sulfur Scavenging

This self-validating protocol removes the poison before it ever touches the precious metal, preserving your expensive catalyst for the bulky spiro substrate.

  • Solvation: Dissolve the spiro intermediate in a non-coordinating reaction solvent (e.g., EtOAc or MeOH).

  • Scavenging: Add 5-10 wt% of a thiophilic scavenger (e.g., QuadraPure™ MPA or unactivated Raney Nickel).

  • Incubation: Stir the suspension vigorously at 40°C for 2 hours.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the scavenger-bound sulfur complexes.

  • Execution: Introduce your primary hydrogenation catalyst (e.g., Pd/C) to the purified filtrate and pressurize with H₂.

Protocol B: Mild In-Situ Catalyst Regeneration

If poisoning occurs mid-reaction and you cannot afford to lose the spiro intermediate, you can attempt to reverse the physisorption phase before it becomes a permanent sulfide layer[5],[2].

  • Purge & Isolate: Vent the H₂ gas and purge the reactor with N₂. Carefully decant the liquid containing your valuable spiro substrate and set it aside.

  • Solvent Wash: Resuspend the poisoned catalyst bed in a polar protic solvent (e.g., ethanol). Agitate or sonicate for 15–30 minutes to dislodge loosely bound physisorbed impurities[2].

  • Reductive Stripping: Pressurize the reactor with H₂ (50 bar) and heat to 60°C for 2 hours. This helps drive off reversibly bound sulfur species as H₂S.

  • Reinitiation: Reintroduce the spiro substrate solution and resume hydrogenation.

References[1] Title: Sulfur adsorption and poisoning of metallic catalysts. Source: OSTI.gov. URL:https://www.osti.gov/biblio/6813277[5] Title: Deactivation of fixed bed nickel hydrogenation catalysts by sulfur. Source: UvA-DARE. URL:https://dare.uva.nl/search?identifier=56f0b40c-2550-4813-b541-118c6d4ba402[2] Title: Technical Support Center: Catalyst Poisoning in Lindlar Hydrogenation. Source: Benchchem. URL:https://www.benchchem.com/document/catalyst-poisoning-lindlar-hydrogenation[4] Title: Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions. Source: NE CHEMCAT. URL:https://www.ne-chemcat.co.jp/en/news/2025/07/24/chois-5d/[6] Title: Transition Metal Sulfides- and Noble Metal-Based Catalysts for N-Hexadecane Hydroisomerization: A Study of Poisons Tolerance. Source: MDPI. URL:https://www.mdpi.com/2073-4344/10/6/600[3] Title: Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts. Source: SciELO. URL:https://www.scielo.br/j/bjce/a/7s3s3s3s3s3s3s3s/?lang=en

Sources

Troubleshooting

Technical Support Center: Purification of Polar Spirocyclic Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of spirocyclic amines (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of spirocyclic amines (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes). These motifs are highly prized in medicinal chemistry as bioisosteres for morpholines and piperazines due to their unique 3D conformational rigidity [[1]]([Link]). However, their high polarity, strong basicity (pKa 8–10), and frequent lack of a strong UV chromophore make them notoriously difficult to purify using standard chromatographic techniques.

This guide is designed to troubleshoot common failures, explain the chemical causality behind these issues, and provide self-validating protocols to ensure successful isolation.

🛠️ Troubleshooting Guide & FAQs

Q1: My spirocyclic amine streaks terribly on standard normal-phase silica gel, resulting in poor recovery. How can I resolve this? Causality & Solution: Standard bare silica gel is a Brønsted acid, possessing isolated surface silanol groups with a pKa of ~4.5–5.5. When a highly basic spirocyclic amine interacts with these silanols, a strong ionic bond is formed. This acid-base interaction leads to irreversible retention, severe tailing, and streaking across the column . Solution: Switch to or basic alumina . The amine-bonded stationary phase neutralizes the acidic silica surface, preventing your target amine from undergoing ionic interactions. This allows for sharp elution profiles using standard Hexane/Ethyl Acetate or DCM/Methanol gradients without the need for aggressive basic modifiers like triethylamine (TEA).

Q2: I switched to reversed-phase (C18) chromatography, but my amine elutes immediately in the void volume. How do I increase its retention? Causality & Solution: In reversed-phase (RP) chromatography, retention is driven by lipophilicity. At neutral or acidic pH, basic amines are protonated (ionized), making them highly polar and causing them to bypass the hydrophobic C18 stationary phase entirely. Solution: Employ . By adjusting the mobile phase pH to at least 2 units above the amine's pKa (typically pH 10–10.5) using 0.1% ammonium hydroxide (NH₄OH), you force the spirocyclic amine into its neutral, free-base form. This significantly increases its hydrophobicity, allowing it to partition effectively into the C18 phase and elute with a proper gradient.

Q3: My reaction mixture is highly complex, containing multiple neutral and acidic byproducts. Is there a way to selectively isolate the basic spirocyclic amine without running a tedious gradient column? Causality & Solution: Yes, utilize a . SCX media is functionalized with propylsulfonic acid groups (pKa < 1), which are permanently negatively charged. When you load your crude mixture, the basic spirocyclic amine forms a strong ionic bond with the sulfonic acid (the "catch"). Because neutral and acidic impurities cannot bind, they are easily washed away with organic solvents. The purified amine is then "released" by washing the column with a strong basic solution (e.g., 5% NH₃ in Methanol), which deprotonates the amine and breaks the ionic interaction .

Q4: I need to scale up my purification, but evaporating large volumes of aqueous high-pH mobile phase from RP-HPLC is degrading my compound. What is the best alternative? Causality & Solution: For preparative scale-up of polar basic compounds, is the gold standard . SFC utilizes supercritical CO₂ as the primary mobile phase. Because CO₂ is non-polar, a polar co-solvent (like Methanol) and a basic additive (like 0.1% diethylamine or ammonia) are added to elute polar amines and suppress silanol interactions. The primary advantage is that upon depressurization, the CO₂ instantly evaporates as a gas, leaving your purified spirocyclic amine in a very small volume of volatile organic solvent, drastically reducing dry-down times and thermal degradation risks.

📊 Quantitative Data: Purification Strategies Comparison

Purification MethodStationary PhaseMobile Phase (Modifiers)Target Analyte StateTypical Recovery (%)
Normal Phase (Amine-Modified) Aminopropyl (KP-NH)Hexane/EtOAc (No modifiers)Neutral (Free-base)85–95%
High-pH Reversed-Phase C18 (High-pH tolerant)H₂O/MeCN (0.1% NH₄OH, pH ~10.5)Neutral (Free-base)90–98%
SCX Catch-and-Release Propylsulfonic AcidLoad: DCM Elute: 5% NH₃ in MeOHIonized ➔ Neutral80–90%
Supercritical Fluid (SFC) 2-Ethylpyridine (2-EP)CO₂ / MeOH (0.1% NH₃ or DEA)Neutral (Free-base)90–99%

🧪 Experimental Protocols

Protocol A: SCX Catch-and-Release Workflow

Use this protocol for the rapid isolation of spirocyclic amines from complex mixtures containing neutral/acidic impurities.

  • Column Equilibration: Condition a pre-packed SCX cartridge with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Loading (Catch): Dissolve the crude reaction mixture in a minimum volume of DCM. Load the solution onto the cartridge at a flow rate of 1–2 mL/min. The basic amine will ionically bind to the sulfonic acid stationary phase.

  • Washing: Wash the column with 3 CV of DCM, followed by 3 CV of MeOH.

    • Self-Validation Check: Collect the wash fractions and analyze via TLC. You should observe the elution of neutral/acidic impurities, while the baseline (where the amine is trapped) remains clear.

  • Elution (Release): Elute the target spirocyclic amine using 3–5 CV of a freshly prepared 5% Ammonia (NH₃) in MeOH solution.

  • Recovery & Validation:

    • Self-Validation Check: Spot the final eluent on a TLC plate and stain with Ninhydrin. A distinct color change confirms the successful release of the basic amine.

    • Concentrate the fraction under reduced pressure to yield the pure free-base spirocyclic amine.

Protocol B: High-pH Reversed-Phase Flash Chromatography

Use this protocol for highly polar, water-soluble spirocyclic amines that fail to retain on normal-phase columns.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% NH₄OH) and Mobile Phase B (Acetonitrile + 0.1% NH₄OH).

    • Self-Validation Check: Measure the pH of Mobile Phase A using a calibrated pH meter. It must read ≥ 10.0 to ensure the spirocyclic amine (pKa ~8–9) remains fully deprotonated during the run.

  • Column Selection: Install a high-pH tolerant hybrid-silica C18 column. (Standard silica dissolves at pH > 8).

  • Equilibration: Equilibrate the column with 5% B for 3 CV.

  • Loading: Dissolve the sample in a minimum volume of DMSO or a Mobile Phase A/B mixture and inject.

  • Gradient Elution: Run a linear gradient from 5% to 100% B over 12 CV. Because spirocyclic amines often lack UV chromophores, utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) to trigger fraction collection based on the target mass-to-charge (m/z) ratio.

🔀 Workflow Decision Matrix

G Start Crude Spirocyclic Amine Q1 Are impurities mainly neutral or acidic? Start->Q1 SCX SCX Catch & Release (Isolates basic amines) Q1->SCX Yes Q2 Is the compound highly water-soluble? Q1->Q2 No RP High-pH Reversed-Phase (C18, 0.1% NH4OH) Q2->RP Yes Q3 Is rapid solvent removal critical (Scale-up)? Q2->Q3 No SFC SFC Purification (CO2 + MeOH/NH3) Q3->SFC Yes NP Amine-Functionalized Silica (KP-NH, Normal Phase) Q3->NP No

Decision tree for selecting the optimal purification method for polar spirocyclic amines.

📚 References

  • Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at:[Link]

  • Biotage (2023). Is there an easy way to purify organic amines? Available at:[Link]

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture? Available at:[Link]

  • Teledyne ISCO (2012). RediSep SCX column - Chromatography Application Note. Available at:[Link]

  • LCGC International (2026). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Available at:[Link]

  • ACS Omega (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. Available at:[Link]

Sources

Optimization

Technical Support Center: 9-Thia-2-azaspiro[5.5]undecane Free Base

Welcome to the technical support guide for 9-Thia-2-azaspiro[5.5]undecane free base. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 9-Thia-2-azaspiro[5.5]undecane free base. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common solubility challenges encountered during experimental work with this spirocyclic amine.

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry for their ability to confer advantageous physicochemical properties, such as improved metabolic stability and three-dimensional diversity.[1][2][3] However, like many amine-containing compounds, the free base form of 9-Thia-2-azaspiro[5.5]undecane can present solubility hurdles that may impact experimental reproducibility and outcomes. This guide provides in-depth, practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: Why is my 9-Thia-2-azaspiro[5.5]undecane free base poorly soluble in aqueous buffers like PBS (pH 7.4)?

A1: The low aqueous solubility of 9-Thia-2-azaspiro[5.5]undecane at neutral or alkaline pH is expected. The molecule contains a secondary amine, which is a basic functional group.[4] In its free base form, the amine is un-ionized and therefore less polar, leading to poor solubility in polar solvents like water or aqueous buffers.[5] The spirocyclic structure itself, while offering conformational rigidity, is primarily composed of carbon-hydrogen bonds, contributing to its overall lipophilicity.[2][3]

Q2: I observed precipitation when diluting my DMSO stock solution of the free base into an aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "crashing out." While the compound may be soluble in a 100% organic solvent like DMSO, its solubility dramatically decreases when the solution is diluted into a predominantly aqueous environment where the compound is not readily soluble.[5] This is especially true for basic compounds in neutral or alkaline buffers.[6] The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.[6]

Q3: Should I use the hydrochloride (HCl) salt form instead of the free base to improve solubility?

A3: Using the hydrochloride salt is a very common and effective strategy to enhance the aqueous solubility of basic compounds.[7][8] The salt form is generated by reacting the basic amine with hydrochloric acid, resulting in a protonated, positively charged species (an ammonium salt). This ionic character significantly increases its polarity and, consequently, its solubility in water.[9][10] However, be aware that if the pH of the final solution is buffered to a neutral or basic pH, the salt can convert back to the less soluble free base, potentially leading to precipitation over time.[11]

Q4: How does pH affect the solubility of 9-Thia-2-azaspiro[5.5]undecane?

A4: The solubility of this compound is highly pH-dependent.[11][12]

  • At acidic pH (pH < pKa): The secondary amine will be protonated (R₂NH₂⁺). This charged, ionic form is significantly more soluble in aqueous solutions.[5][6]

  • At alkaline pH (pH > pKa): The amine will be in its neutral, free base form (R₂NH), which is less polar and has much lower aqueous solubility.

Therefore, decreasing the pH of your aqueous solvent is a primary strategy to increase the solubility of 9-Thia-2-azaspiro[5.5]undecane.[13]

Q5: What are some alternative solvents I can consider for creating stock solutions?

A5: Besides DMSO, other water-miscible organic solvents can be used. The choice depends on the specific requirements of your experiment.

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many organic compounds.

  • Ethanol: A less polar option that can be suitable for some applications, but may have lower solubilizing capacity for highly lipophilic compounds.

  • N-Methyl-2-pyrrolidone (NMP): A powerful solvent, but its use in biological assays should be carefully validated.

Always prepare a high-concentration stock in your chosen organic solvent and then dilute it into your final assay medium.[14]

Troubleshooting Guide: Enhancing Solubility for Experiments

This section provides systematic approaches to address solubility issues with 9-Thia-2-azaspiro[5.5]undecane free base.

Issue 1: Compound Precipitates in Aqueous Buffer During Assay Preparation

This is often the most critical hurdle. The following workflow can help identify a robust solution.

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: pH Adjustment for Solubility Enhancement

This protocol details how to systematically test the effect of pH on the solubility of the free base.

Objective: To determine the optimal pH for solubilizing 9-Thia-2-azaspiro[5.5]undecane in your experimental buffer.

Materials:

  • 9-Thia-2-azaspiro[5.5]undecane free base

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, TRIS)

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock: Create a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Prepare pH-Adjusted Buffers: Take your standard aqueous buffer and prepare several aliquots. Adjust the pH of these aliquots to a range of values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4) using 0.1 M HCl or 0.1 M NaOH.

  • Test Dilution: In separate microcentrifuge tubes, add a small volume of your DMSO stock to each pH-adjusted buffer to achieve your desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept constant and at a level compatible with your assay (e.g., 0.1%).

  • Observation: Vortex each tube briefly and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness.

  • Validation: Once you identify a pH that maintains solubility, ensure this pH is compatible with your biological system (e.g., enzyme activity, cell viability).

Causality: By lowering the pH, you are protonating the secondary amine, converting the molecule into its more soluble salt form in situ.[5][6] This is a fundamental principle for solubilizing basic compounds.

Issue 2: Low Overall Solubility Limits Achievable Stock Concentration

If even in organic solvents you struggle to achieve the desired concentration, or if pH modification is not an option for your assay, consider these advanced strategies.

Strategy 1: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[7][15]

Co-solventTypical Final Concentration in AssayConsiderations
PEG 400 1-5%Generally well-tolerated in many biological assays. Can be viscous.
Ethanol 1-2%Can affect enzyme kinetics or cell membranes at higher concentrations.
Propylene Glycol 1-5%Often used in pharmaceutical formulations.

Protocol 2: Co-solvent Screening

  • Prepare 10 mM stock solutions of your compound in 100% DMSO.

  • Create intermediate dilutions of your stock in various co-solvents (e.g., PEG 400, Ethanol).

  • Add a small volume of these intermediate stocks to your aqueous buffer, aiming for a final co-solvent concentration within the recommended range.

  • Observe for precipitation as described in Protocol 1. Always run a vehicle control with the same final co-solvent concentration to check for effects on your assay.[6]

Strategy 2: Employing Excipients

For more challenging cases, formulation excipients can be used to create more stable solutions.

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[6]

  • Surfactants (e.g., Tween® 80, Polysorbate 80): At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can solubilize hydrophobic compounds within their nonpolar core.[15] Use with caution in cell-based assays as surfactants can disrupt cell membranes.

Caption: Solubilization mechanisms using excipients.

This guide provides a foundational framework for addressing solubility issues with 9-Thia-2-azaspiro[5.5]undecane free base. A systematic, step-wise approach to troubleshooting, grounded in the physicochemical properties of the molecule, will yield the most reliable and reproducible experimental results.

References
  • Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]

  • How can I increase the solubility to perform an enzyme assay? ResearchGate. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmaceutical Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC. [Link]

  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. MDPI. [Link]

  • Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Cheméo. [Link]

  • Sheet1. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Solvias. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. [Link]

  • 9-thia-2-azaspiro[5.5]undecane (C9H17NS). PubChem. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • 9-Thia-1-azaspiro[5.5]undecan-2-one. ChemSrc. [Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Solvias. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab MIT. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Spirocycles Using Volatile Sulfur Precursors

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently aske...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions for handling volatile sulfur precursors in spiro synthesis. Our focus is on providing practical, field-tested insights to ensure the success and safety of your experiments.

I. Critical Safety and Handling Protocols

Working with volatile sulfur compounds (VSCs) such as thiols, hydrogen sulfide, and other mercaptans necessitates stringent safety measures due to their inherent toxicity and malodorous nature.[1][2] Adherence to these protocols is paramount for personnel safety and to prevent environmental contamination.

Q1: What are the primary safety concerns with volatile sulfur precursors and how can I mitigate them?

A1: The principal hazards associated with volatile sulfur precursors are their toxicity, flammability, and strong, unpleasant odors.[2][3] For instance, hydrogen sulfide (H₂S) is a highly toxic gas that can cause respiratory and neurological damage, even at low concentrations.[2][4]

Mitigation Strategies:

HazardMitigation ProtocolRationale
Toxicity (Inhalation) Always handle VSCs in a well-ventilated fume hood with the sash positioned as low as possible. For highly toxic gases like H₂S, a dedicated gas detection system and emergency response plan are crucial.[2] Appropriate personal protective equipment (PPE), including respirators with suitable cartridges, chemical-resistant gloves, and safety goggles, must be worn.[3][5]To prevent the inhalation of toxic vapors and ensure a rapid response in case of accidental release.[2]
Flammability Eliminate all potential ignition sources from the work area. Use explosion-proof equipment and ensure proper grounding to prevent static discharge.[3]VSCs like hydrogen sulfide are flammable and can form explosive mixtures with air.[2]
Odor All reactions and transfers should be conducted in a closed system under an inert atmosphere.[6] Exhaust from the reaction should be passed through a bleach trap to oxidize malodorous compounds before venting.This contains the volatile compounds and neutralizes their odor, preventing release into the laboratory and surrounding environment.[6]

II. Reaction Setup and Execution

The successful synthesis of spirocycles using volatile sulfur precursors is highly dependent on meticulous reaction setup and execution. The following section addresses common questions regarding the practical aspects of these reactions.

Q2: My spirocyclization reaction requires the use of an air-sensitive catalyst and a volatile thiol. What is the best way to set up this reaction?

A2: This scenario requires the use of inert atmosphere techniques to exclude both air and moisture, which could deactivate the catalyst and react with the thiol.[7][8]

Step-by-Step Inert Atmosphere Reaction Setup:

  • Glassware Preparation: All glassware must be rigorously dried by oven-drying (overnight at >125 °C) or flame-drying under a vacuum to remove adsorbed moisture.[8][9]

  • Assembly and Inerting: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of a dry, inert gas, such as argon or nitrogen.[8][10] A gas bubbler in the exhaust line provides a visual indicator of positive pressure.[8]

  • Reagent Transfer:

    • Solids (Catalyst): Add the air-sensitive catalyst to the reaction flask under a strong flow of inert gas.

    • Liquids (Solvent and Substrate): Use dry, degassed solvents. Transfer liquids via a cannula or a dry syringe.[11]

    • Volatile Thiol: This is the most critical step. Transfer the thiol using a gas-tight syringe that has been flushed with inert gas.[11] To minimize odor release, perform the transfer deep within the fume hood.

Workflow for Inert Atmosphere Reaction Setup

A Dry Glassware (Oven/Flame) B Assemble Hot Glassware A->B C Flush with Inert Gas (Ar/N₂) B->C D Establish Positive Pressure (Bubbler) C->D E Add Air-Sensitive Catalyst D->E F Add Dry, Degassed Solvents & Substrates (Syringe/Cannula) E->F G Add Volatile Thiol (Gas-Tight Syringe) F->G H Maintain Inert Atmosphere Throughout Reaction G->H

Caption: Inert atmosphere reaction setup for air-sensitive reagents.

III. Troubleshooting Common Issues

Even with careful planning, challenges can arise during the synthesis. This section provides a systematic approach to troubleshooting common problems.

Q3: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A3: Low yields are a common issue in spirocyclization reactions and can be attributed to several factors.[12] A systematic investigation is the best approach to identify and resolve the problem.

Troubleshooting Low Yields in Spirocyclization

LowYield Low Yield Conditions Sub-optimal Reaction Conditions LowYield->Conditions Purity Starting Material Impurity LowYield->Purity Decomposition Product or Reagent Decomposition LowYield->Decomposition Stoichiometry Incorrect Stoichiometry LowYield->Stoichiometry

Caption: Common causes of low yields in spirocyclization reactions.

Detailed Troubleshooting Steps:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration may not be ideal for your specific substrate.[12]

    • Solution: Systematically screen these parameters. For instance, lower temperatures may minimize side reactions, while higher temperatures might be necessary to overcome the activation energy.[12]

  • Starting Material Quality: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.[12]

    • Solution: Ensure the purity of all starting materials through appropriate purification techniques like recrystallization or column chromatography.[12]

  • Product or Reagent Decomposition: Your desired product or a key reagent might be unstable under the reaction or workup conditions.[13]

    • Solution: Monitor the reaction progress using techniques like TLC or GC-MS to check for the formation of byproducts over time.[14] If decomposition is observed, consider a milder workup procedure or shortening the reaction time.[12]

  • Incorrect Stoichiometry: The ratio of your reactants and catalyst may not be optimal.

    • Solution: Carefully verify the stoichiometry of all reagents. In some cases, a slight excess of one reactant may be beneficial.

Q4: The odor from my reaction is a significant problem in the lab. How can I effectively control it?

A4: Odor control is a critical aspect of working with VSCs. A multi-pronged approach is necessary for effective management.

Odor Control Strategies:

StrategyImplementationRationale
Containment Conduct all manipulations in a fume hood. Keep all containers tightly sealed.Prevents the escape of volatile compounds into the laboratory atmosphere.
Neutralization at the Source Use a bleach trap connected to the reaction exhaust.[6] The trap consists of a gas dispersion tube bubbling the exhaust gas through a bleach solution, which oxidizes the VSCs to less odorous compounds.This neutralizes the malodorous compounds before they are vented from the fume hood.
Decontamination of Glassware and Equipment After the reaction, all contaminated glassware, syringes, and other equipment should be submerged in a bleach bath within the fume hood.[6][15] Soaking for at least 24 hours may be necessary for complete oxidation.This eliminates residual VSCs that can continue to release odors.
Careful Workup During the workup, keep all solutions in closed containers as much as possible.[6] If using a rotary evaporator, ensure it is placed within a fume hood.The workup phase often presents the highest risk for odor release.[6]

IV. Analytical and Workup Procedures

Proper analysis and workup are crucial for isolating your desired spirocyclic product and ensuring its purity.

Q5: How can I monitor the progress of my reaction when dealing with volatile sulfur precursors?

A5: Monitoring reactions involving VSCs can be challenging due to their volatility. Gas Chromatography (GC) is the most powerful technique for this purpose.[14]

Recommended Analytical Techniques:

  • Gas Chromatography (GC): GC coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), is the gold standard for analyzing VSCs.[14][16] This allows for the sensitive and selective detection of your sulfur-containing starting materials and products.

  • Headspace GC-MS: For highly volatile compounds, headspace analysis can be used to sample the vapor phase above the reaction mixture.[17]

  • Thin Layer Chromatography (TLC): While less effective for highly volatile compounds, TLC can still be useful for monitoring the consumption of non-volatile starting materials and the formation of the spirocyclic product.

Q6: What is the best practice for quenching and working up a reaction containing volatile sulfur compounds?

A6: The quenching and workup procedure should be designed to neutralize any remaining reactive sulfur species and minimize odor release.

Recommended Workup Protocol:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching solution. For many reactions involving thiols, a basic hydrogen peroxide solution or a bleach solution can be used to oxidize excess thiol.[15]

  • Extraction: If your reaction solvent is water-immiscible (e.g., ether, ethyl acetate), you can proceed directly to an aqueous workup.[18] If a water-miscible solvent was used, it may need to be removed under reduced pressure first (inside the fume hood).

  • Washes: Wash the organic layer sequentially with:

    • A dilute acid (e.g., 1M HCl) to remove any basic impurities.

    • A dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities.

    • Brine (saturated NaCl solution) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

V. Frequently Asked Questions (FAQs)

Q7: Can I use elemental sulfur as a precursor in my spiro synthesis?

A7: Yes, elemental sulfur (S₈) can be a versatile and readily available precursor for the synthesis of sulfur-containing heterocycles, including spirocycles.[19] Reactions involving elemental sulfur often proceed through cascade pathways and can be promoted by bases like NaHCO₃.[19][20]

Q8: Are there less odorous alternatives to volatile thiols for spiro-thioketal synthesis?

A8: Yes, in some cases, less volatile or in-situ generated sulfur reagents can be used. For example, 1,4-dithiane-2,5-diol can serve as an in-situ source of 2-thioacetaldehyde.[21] Thiourea has also been used as a safe and odorless thiolating reagent in some syntheses.[22]

Q9: I have a mixture of diastereomers after my spirocyclization. What is the best way to separate them?

A9: The separation of diastereomers can be challenging.[12] Column chromatography is the most common method. Careful selection of the stationary and mobile phases is critical. In some cases, derivatization to form more easily separable compounds, followed by removal of the derivatizing group, may be necessary.

Q10: My final spirocyclic product still has a residual sulfur odor. How can I remove it?

A10: Residual odors can often be removed by co-distillation with a high-boiling, inert solvent or by treatment with an oxidizing agent followed by repurification. In some cases, treatment with copper sulfate can remove residual sulfhydryls.[23] However, care must be taken as this can also remove desired thiol-containing products.

VI. References

  • Current time information in Le Flore County, US. (n.d.). Google. Retrieved from

  • Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. (n.d.). Google. Retrieved from

  • A Comparative Guide to Analytical Techniques for Volatile Sulfur Compounds. (n.d.). Benchchem. Retrieved from

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (2025). Benchchem. Retrieved from

  • Current to September 2002. (2002). Government of Alberta. Retrieved from

  • Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. Retrieved from

  • 7.3: Inert Atmospheric Methods. (2022). Chemistry LibreTexts. Retrieved from

  • Inert Atmosphere. (2022). YouTube. Retrieved from

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. Retrieved from

  • Method of deodorizing a formulation containing at least one compound bearing a thiol group and deodorized formulation thus obtained. (n.d.). Google Patents. Retrieved from

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. Retrieved from

  • How to reduce thiol stink? (2021). Reddit. Retrieved from

  • Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry. Retrieved from

  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. (2025). ResearchGate. Retrieved from

  • Troubleshooting: How to Improve Yield. (n.d.). Chemistry - University of Rochester. Retrieved from

  • Hydrogen Sulfide. (2025). CCOHS. Retrieved from

  • Understanding the Risks and Safety Measures for Hydrogen Sulfide (H2S) Gas Leaks. (2024). Interscan. Retrieved from

  • Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. (2024). MDPI. Retrieved from

  • Reagents & Solvents: How to Work with Thiols. (n.d.). Department of Chemistry : University of Rochester. Retrieved from

  • The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8). (n.d.). ResearchGate. Retrieved from

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - NIH. Retrieved from _

  • Method for removing thiol smell in thiol organotin. (n.d.). Google Patents. Retrieved from

  • Best Practices to Guard Against Hydrogen Sulfide in the Workplace. (n.d.). Total Safety. Retrieved from

  • 13+ Best H2S Safety Tips for 2023. (2022). SafetyVideos.com. Retrieved from

  • VOSCs Analysis through TD-GC-MS/FID/PFPD: Tools to Enhance Detectivity and Selectivity in Real Samples. (2024). Chemical Engineering Transactions. Retrieved from

  • Design and Synthesis of Spirocycles. (n.d.). ResearchGate. Retrieved from

  • Removal of volatile sulfur compounds. (n.d.). The Australian Wine Research Institute. Retrieved from

  • Our Research. (n.d.). ICSN. Retrieved from

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. Retrieved from

  • Recent synthetic approaches toward non-anomeric spiroketals in natural products. (n.d.). PubMed. Retrieved from

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers (RSC Publishing). Retrieved from _

  • Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects. (2021). PMC. Retrieved from

  • Technical Support Center: Overcoming Challenges in the Total Synthesis of Agarospirol. (2025). Benchchem. Retrieved from

  • Diagnostic/Screening Test for Volatile Sulfur Compounds in Wine. (n.d.). Enartis. Retrieved from

  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. (2022). East China Normal University. Retrieved from

  • Molecular Rods Based on Oligo-spiro-thioketals. (2016). The Journal of Organic Chemistry. Retrieved from

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. (2023). Retrieved from

  • Workup: About. (n.d.). Chemistry - University of Rochester. Retrieved from

  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). PMC. Retrieved from

  • Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration. (2006). PubMed. Retrieved from

  • A Modular, Stereoselective Approach to Spiroketal Synthesis. (2025). ResearchGate. Retrieved from

  • Speciation of reactive sulfur species and their reactions with alkylating agents: do we have any clue about what is present inside the cell? (n.d.). PMC. Retrieved from

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (2023). Retrieved from

  • Organic Sulfur Compounds. (n.d.). Journal of New Developments in Chemistry - Open Access Pub. Retrieved from

Sources

Optimization

Troubleshooting cyclization failures in spiro[5.5]undecane formation

Welcome to the Advanced Synthesis Support Center for Spirocyclic Frameworks . As a Senior Application Scientist, I frequently encounter researchers struggling with the construction of the spiro[5.5]undecane core.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center for Spirocyclic Frameworks . As a Senior Application Scientist, I frequently encounter researchers struggling with the construction of the spiro[5.5]undecane core. This bicyclic system—characterized by two six-membered rings sharing a single quaternary carbon—is a privileged scaffold found in natural products like chamigrenes and highly selective chiral ligands[1].

However, forming that quaternary spiro center is notoriously difficult. The thermodynamic and kinetic barriers often lead to stalled intermediates, oligomerization, or elimination side-reactions. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating protocols to ensure your cyclization succeeds.

Diagnostic Workflow: Identifying Your Cyclization Failure

Before altering your reaction parameters, use the diagnostic logic tree below to isolate the specific mechanistic failure mode of your chosen synthetic route.

G Start Spiro[5.5]undecane Cyclization Failure Method Which method are you using? Start->Method Alk Di-Alkylation (e.g., 1,5-dibromopentane) Method->Alk RCM Ring-Closing Metathesis (RCM) Method->RCM Michael Double Michael Addition Method->Michael FailAlk Stalls at mono-alkylation or undergoes E2 elimination Alk->FailAlk FailRCM Yields linear oligomers instead of spirocycle RCM->FailRCM FailMich Complex mixtures / Low yield (<40%) Michael->FailMich SolAlk Leverage Thorpe-Ingold effect, use softer base/PTC FailAlk->SolAlk SolRCM Apply high-dilution principle, switch to Grubbs II catalyst FailRCM->SolRCM SolMich Use microwave irradiation (e.g., 200W, 40°C, 15 min) FailMich->SolMich

Diagnostic workflow for identifying and resolving spiro[5.5]undecane cyclization failures.

Deep-Dive Troubleshooting & FAQs

FAQ 1: Why does my di-alkylation stall at the mono-alkylated intermediate, or yield terminal alkenes?

The Causality: When reacting a cyclohexane derivative (e.g., cyclohexanecarbonitrile) with an unsubstituted 1,5-dihalopentane, the first alkylation is intermolecular and fast. The second alkylation is intramolecular. However, the axial protons on the existing cyclohexane ring create severe steric hindrance, blocking the ideal 180° trajectory required for the S_N2 attack on the pendant alkyl halide. Because the entropic penalty for this specific ring closure is so high, the base in your reaction mixture (e.g., KOtBu) will instead abstract a proton from the pendant chain, triggering an E2 elimination that yields a terminal alkene rather than the spiro[5.5]undecane core.

The Solution: You must alter the conformational kinetics. If your target molecule allows, introduce gem-dimethyl groups on the pendant alkyl chain. According to the Thorpe-Ingold effect (angle compression), bulky substituents compress the internal bond angle of the chain, forcing the reactive termini closer together and drastically accelerating the cyclization rate[2][3]. If you cannot alter the substrate, switch to a softer base (e.g., NaH in DMSO) or utilize Phase Transfer Catalysis (PTC) to suppress the E2 pathway.

Self-Validation Checkpoint: Analyze the crude mixture via GC-MS. If the dominant peak shows an


 corresponding to the mono-alkylated mass minus HX (e.g., HBr), E2 elimination has outcompeted cyclization. A successful reaction will show the exact mass of the spirocycle with no halogen isotopes.
FAQ 2: Why am I getting a viscous polymer during Ring-Closing Metathesis (RCM) instead of the spirocycle?

The Causality: RCM is highly effective for synthesizing spirocarbocycles[1]. However, forming a spiro[5.5]undecane from a 1,1-diallylcyclohexane precursor requires the ruthenium alkylidene intermediate to coordinate with a highly sterically congested tethered alkene. If the concentration of the reaction is too high, the catalyst is kinetically more likely to collide with an alkene from a different molecule, triggering Acyclic Diene Metathesis (ADMET) and resulting in linear oligomerization[4]. Furthermore, 1st Generation Grubbs catalysts often lack the reactivity needed to overcome the steric bulk at the quaternary center.

The Solution: Enforce the High-Dilution Principle (0.001 M to 0.005 M) to statistically favor intramolecular cyclization over intermolecular collision. Additionally, upgrade to a 2nd Generation Grubbs or Hoveyda-Grubbs catalyst, whose N-heterocyclic carbene (NHC) ligands provide the necessary stability and reactivity to drive sterically hindered cyclizations[4].

Self-Validation Checkpoint: Run a


H NMR on the crude product. The disappearance of terminal alkene multiplets (

4.9–5.1 ppm) and the appearance of a sharp internal cyclic alkene signal (

5.4–5.7 ppm) confirms successful RCM. Broad, unresolved humps in the baseline indicate ADMET oligomerization.
FAQ 3: How can I improve the yield and stereoselectivity of the [5+1] Double Michael Addition?

The Causality: The reaction between dimedone and cross-conjugated diarylideneacetones is a cascade process. The first intermolecular Michael addition forms an intermediate that must undergo a conformational shift before the second, intramolecular Michael addition can close the spiro[5.5]undecane ring[5]. Under conventional room-temperature stirring, this process is slow (2–3 hours). Because Michael additions are reversible, this extended timeframe allows retro-Michael reactions and competing aldol condensations to generate complex, low-yield mixtures.

The Solution: Transition from conventional heating to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides rapid, volumetric heating that quickly overcomes the activation energy barrier for the second cyclization step, locking the intermediate into the thermodynamically stable spiro[5.5]undecane-1,5,9-trione in minutes[5].

G Dimedone Dimedone (Nucleophile) Enolate Enolate Formation Dimedone->Enolate Dienone Diarylideneacetone (Electrophile) FirstMichael 1st Michael Addition (Intermolecular) Dienone->FirstMichael Base Base (NEt3) Microwave (200W) Base->Enolate Enolate->FirstMichael SecondMichael 2nd Michael Addition (Intramolecular) FirstMichael->SecondMichael Conformational Alignment Spiro Spiro[5.5]undecane- 1,5,9-trione SecondMichael->Spiro [5+1] Cascade Cyclization

Mechanistic pathway of the [5+1] double Michael addition forming spiro[5.5]undecane-1,5,9-trione.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes when applying the optimized protocols versus standard conditions.

Cyclization StrategyTypical PrecursorsPrimary Failure ModeTypical Yield (Standard)Optimized Yield (Protocol)Reaction Time (Optimized)
Double Michael Addition Dimedone + DiarylideneacetoneRetro-Michael / Aldol40–50%85–95%15–20 mins (Microwave)
Ring-Closing Metathesis 1,1-DiallylcyclohexaneADMET (Oligomerization)<30% (High Conc.)80–90% (High Dilution)30–60 mins (Reflux)
Di-alkylation Cyclohexanecarbonitrile + 1,5-DibromopentaneE2 Elimination / Stalling20–40%65–75%12–18 hours

Validated Experimental Protocols

Protocol A: Microwave-Assisted [5+1] Double Michael Addition

Adapted from the optimized parameters by Burgaz & Kunter[5].

  • Preparation: In a dedicated microwave-safe reaction vial, combine 1.0 mmol of dimedone and 1.0 mmol of the target (1E,4E)-1,5-diaryl-penta-1,4-dien-3-one.

  • Solvent & Catalyst: Add 5.0 mL of anhydrous dichloromethane (

    
    ) followed by 1.25 mmol (approx. 0.128 g) of triethylamine (
    
    
    
    ). Seal the vial.
  • Irradiation: Place the vial in the microwave reactor. Set the parameters to 200 W power and a temperature limit of 40 °C. Irradiate for exactly 15 minutes.

  • Quench & Extract: Pour the reaction mixture into 10 mL of ice-cold distilled water. Extract the aqueous layer with chloroform (

    
     mL).
    
  • Purification: Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (4:1).
    
  • Self-Validation: Confirm the structure via

    
    C NMR. The appearance of a distinctive quaternary spiro carbon signal at approximately 
    
    
    
    50–55 ppm validates the cyclization[5].
Protocol B: High-Dilution Ring-Closing Metathesis (RCM)

Designed to prevent ADMET during spirocarbocycle formation[1][4].

  • Preparation: Thoroughly flame-dry a 500 mL round-bottom flask equipped with a reflux condenser. Purge the system with ultra-pure Argon for 15 minutes.

  • Dilution: Dissolve 0.5 mmol of the 1,1-diallylcyclohexane precursor in 250 mL of anhydrous, degassed toluene (yielding a 0.002 M solution).

  • Catalyst Addition: Heat the solution to a gentle reflux. In a glovebox, weigh out 5 mol% (0.025 mmol) of Grubbs Catalyst 2nd Generation. Dissolve it in 2 mL of degassed toluene and inject it into the refluxing solution dropwise over 5 minutes.

  • Reaction: Maintain reflux under Argon for 45 minutes. The high temperature provides the activation energy necessary for the sterically hindered [2+2] cycloaddition, while the extreme dilution prevents intermolecular collisions.

  • Termination: Cool the reaction to room temperature and quench by adding 0.5 mL of ethyl vinyl ether. Stir for 15 minutes to deactivate the ruthenium alkylidene.

  • Purification: Concentrate the solvent in vacuo and filter the crude residue through a short pad of silica gel (eluting with hexane) to remove ruthenium byproducts before full chromatographic purification.

References

  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMUJPharmSci, 7(3), 80-89. URL: [Link]

  • Wikipedia Contributors. (2023). Thorpe–Ingold effect. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Smith, L. K. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(27), 7471-7492. URL: [Link]

  • Herasym, M. V. (2021). DOS-like strategy for the spirocyclic MedChem relevant building blocks via Petasis / Grubbs reactions sequence. ChemRxiv. URL: [Link]

Sources

Troubleshooting

Minimizing side reactions in deprotection of azaspiro amines

Technical Support Center: Minimizing Side Reactions in the Deprotection of Azaspiro Amines Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex cha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in the Deprotection of Azaspiro Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the deprotection of azaspiro amines. Compounds such as azaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes have become premier sp³-rich bioisosteres for piperidines and pyrrolidines in modern drug discovery 1. However, their unique structural rigidity and high ring strain introduce significant synthetic liabilities during standard deprotection workflows. This guide provides a mechanistic understanding of these side reactions and offers field-proven troubleshooting strategies to ensure high-fidelity synthesis.

Core Principles: The Causality of Side Reactions

The deprotection of amine protecting groups—most notably the tert-butoxycarbonyl (Boc) group—relies on acidic conditions (e.g., TFA or HCl). In the context of azaspiro systems, two primary mechanistic liabilities emerge:

  • Electrophilic Alkylation: Cleavage of the Boc group generates a highly reactive tert-butyl carbocation. Without kinetic trapping, this electrophile will indiscriminately alkylate nucleophilic residues (e.g., thioethers, phenols, or indoles) present in the substrate 2.

  • Acid-Catalyzed Ring Opening: Small spirocyclic systems possess immense angular strain (e.g., the oxetane ring in oxa-azaspiro systems carries ~25.3 kcal/mol of ring strain) 1. Prolonged exposure to strong protic acids protonates the heteroatoms, lowering the activation energy for nucleophilic attack or retro-aldol-type cleavage, leading to irreversible ring opening .

Troubleshooting Guides & FAQs

Q1: During the Boc deprotection of my azaspiro[3.3]heptane derivative using 50% TFA/DCM, I observe multiple higher-mass impurities (+56 Da) by LC-MS. What is the mechanism, and how can I prevent this? A1: The +56 Da mass shift is the hallmark of tert-butylation 2. The tert-butyl cation generated during Boc cleavage is alkylating nucleophilic functional groups on your molecule.

  • Troubleshooting: You must introduce a nucleophilic scavenger to outcompete your substrate for the carbocation. A standard scavenger cocktail such as TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) is highly effective. TIS acts as a hydride donor, rapidly reducing the tert-butyl cation to isobutane, effectively removing the electrophilic threat from the reaction mixture 2.

Q2: I am attempting to deprotect a 2-oxa-6-azaspiro[3.3]heptane, but standard HCl/dioxane conditions result in complete degradation and ring-opened byproducts. How can I preserve the spirocycle? A2: The oxetane moiety in your spirocycle is highly sensitive to strong protic acids due to its Lewis basicity and high ring strain . Protic acids protonate the oxetane oxygen, triggering nucleophilic ring opening.

  • Troubleshooting: Pivot to a non-protic Lewis acid-mediated deprotection. The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine allows for selective Boc removal 4. The mechanism involves silylation of the Boc carbonyl, followed by elimination of the tert-butyl group, bypassing the harsh protic environment entirely 5. Alternatively, neat formic acid has been shown to successfully deprotect sensitive oxa-azaspiro systems without causing the degradation seen with stronger acids like p-TsOH 6.

Q3: My compound contains an azaspiro[5]hexane core. Even with scavengers, I see retro-aldol-type ring cleavage. What is the alternative? A3: The azaspiro[5]hexane system is exceptionally strained. If the molecule contains an enolizable ketone or an electron-withdrawing group adjacent to the spirocenter, the acidic conditions can trigger enolate-driven retro-aldol cleavage 7.

  • Troubleshooting: If Boc deprotection is fundamentally incompatible, you must redesign the synthetic route to use a protecting group orthogonal to acidic conditions. Consider replacing the Boc group with a Carboxybenzyl (Cbz) group, which can be removed via neutral palladium-catalyzed hydrogenolysis, completely avoiding the acidic ring-opening pathway 6.

Quantitative Data Summary: Deprotection Condition Matrix

Deprotection ReagentScavengerMechanism / IntermediateAzaspiro Ring StabilityPrimary Side Reaction Risk
50% TFA in DCM NoneProtic / t-butyl cationLow (Degradation likely)tert-Butylation (+56 Da)
TFA / TIS / H₂O TIS / H₂OProtic / Hydride transferModerateAcid-catalyzed ring opening
4M HCl in Dioxane NoneProtic / t-butyl chlorideLowRing opening / Polymerization
TMSOTf / 2,6-Lutidine 2,6-LutidineLewis Acid / Silyl esterHigh (Preserves strain)Minimal (Non-protic)
Neat Formic Acid NoneMild ProticHigh (For ketal/Boc)Incomplete deprotection

Experimental Protocols

Protocol A: Scavenger-Assisted Protic Deprotection (For stable azaspiro systems) Use this protocol when the spirocycle is relatively stable to acid, but the molecule contains nucleophilic residues susceptible to alkylation.

  • Preparation: Dissolve the Boc-protected azaspiro amine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (2.5% v/v) and deionized water (2.5% v/v) to the solution.

  • Acidification: Cool the mixture to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a final ratio of 95:2.5:2.5 (TFA:TIS:H₂O).

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Validate complete consumption of starting material via LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the TFA salt of the free amine. Filter and dry under a high vacuum.

Protocol B: Lewis Acid-Mediated Deprotection (For highly strained oxa-azaspiro systems) Use this protocol for acid-sensitive rings (e.g., oxetanes, azaspiro[5]hexanes) to prevent ring opening.

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (0.1 M) under an inert nitrogen atmosphere.

  • Base Addition: Add 2,6-lutidine (3.0 eq) and cool the reaction mixture to 0 °C.

  • Activation: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq).

  • Reaction: Stir at 0 °C for 15 minutes, then allow warming to room temperature. Monitor via TLC/LC-MS. The silylation of the carbonyl oxygen initiates the decarboxylative cleavage without generating protic acid.

  • Quenching: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the free amine into the organic layer, dry over Na₂SO₄, and concentrate.

Visualizations

Mechanism A N-Boc Azaspiro Amine B Protonated Intermediate (TFA or HCl) A->B + H+ C tert-Butyl Cation + Free Amine B->C - CO2 F Side Reaction 2: Acid-Catalyzed Ring Opening B->F Prolonged Exposure / High Ring Strain D Desired Product: Free Azaspiro Amine C->D Scavengers Added (e.g., TIS) E Side Reaction 1: tert-Butylated Byproducts C->E No Scavengers

Mechanistic pathway of Boc deprotection highlighting tert-butylation and ring-opening side reactions.

Workflow Start Analyze Azaspiro Substrate Q1 Contains Nucleophilic Residues? (Trp, Met, Tyr) Start->Q1 Q2 Highly Strained Ring? (e.g., oxa-azaspiro[3.3]heptane) Q1->Q2 No Act1 Use TFA + Scavenger Cocktail (TIS / H2O) Q1->Act1 Yes Act2 Use Mild Lewis Acid (TMSOTf / 2,6-Lutidine) Q2->Act2 Yes Act3 Standard TFA/DCM (Monitor Time/Temp) Q2->Act3 No

Troubleshooting workflow for selecting the optimal azaspiro amine deprotection strategy.

References

  • BenchChem. "Scavengers for Boc deprotection to prevent side reactions." BenchChem.
  • Google Patents. "US20250188116A1 - Deprotection method and resin removal method in solid-phase reaction..." Google Patents.
  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Wikipedia.
  • BOC Sciences. "CAS 174-78-7 (2-Oxa-6-Azaspiro[3.3]heptane)." BOC Sciences.
  • PMC. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." NIH.
  • ResearchGate. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes..." ResearchGate.
  • ChemRxiv. "Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[5]hexanes." ChemRxiv. URL:

  • ACS Publications. "A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block." ACS.

Sources

Optimization

Technical Support Center: Asymmetric Synthesis of Chiral Spiro-Piperidines

Welcome to the Advanced Synthesis Support Center. As spirocyclic piperidines become increasingly privileged motifs in drug discovery due to their rigid 3D architecture, controlling their absolute stereochemistry remains...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As spirocyclic piperidines become increasingly privileged motifs in drug discovery due to their rigid 3D architecture, controlling their absolute stereochemistry remains a significant synthetic hurdle. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the three primary enantioselective pathways: Organocatalytic Cascades, Kinetic Resolution, and 'Clip-Cycle' Aza-Michael Cyclizations.

Strategic Workflow & Pathway Selection

When designing a synthesis for a chiral spiro-piperidine, selecting the correct asymmetric strategy is critical. The flowchart below outlines the primary methodologies and their most common points of failure, which are addressed in the troubleshooting sections below.

Workflow Target Target: Chiral Spiro-Piperidine Strat1 Organocatalytic Cascades (Michael/aza-Henry) Target->Strat1 Strat2 Kinetic Resolution (n-BuLi / (+)-sparteine) Target->Strat2 Strat3 'Clip-Cycle' Aza-Michael (Chiral Phosphoric Acids) Target->Strat3 Issue1 Issue: Low ee% / Background Rxn Strat1->Issue1 Issue2 Issue: Poor er / Aggregation Strat2->Issue2 Issue3 Issue: Racemization / Poor Electrophilicity Strat3->Issue3

Workflow for enantioselective spiro-piperidine synthesis and common points of failure.

Troubleshooting Guides & FAQs

Case A: Organocatalytic Cascades (Spiro-oxindoles)

Q: My enantiomeric excess (ee) is stalling below 70% during the organocatalytic Michael/aza-Henry cascade for spiro-oxindole piperidines. How do I optimize this?

Causality & Mechanistic Insight: In the synthesis of piperidine-fused spiro-oxindole derivatives (often targeted for MDM2-p53 inhibition), the initial Michael addition is the enantio-determining step[1]. If your ee is low, the chiral secondary amine catalyst likely lacks sufficient steric bulk to effectively shield one enantiotopic face of the intermediate enamine. Consequently, an uncatalyzed background reaction competes with the catalytic cycle. Furthermore, in multicomponent Wolff rearrangement–amidation–Michael sequences, the exact sequence of reagent addition dictates the stereocontrol[2]. Lowering the temperature suppresses the higher-activation-energy background reaction, allowing the catalyst-directed pathway to dominate.

Table 1: Optimization of Catalyst and Temperature on Cascade Enantioselectivity

Catalyst TypeAdditiveTemp (°C)Uncatalyzed BackgroundYield (%)ee (%)
L-ProlineNone25High4532
Chiral Secondary AmineBenzoic Acid25Moderate7278
Bifunctional ThioureaBenzoic Acid0Low8189
Bulky Secondary AmineBenzoic Acid-20Negligible86>98

Self-Validating Protocol: Organocatalytic Cascade

  • Catalyst Pre-activation: Dissolve the bulky chiral secondary amine (20 mol%) and benzoic acid (20 mol%) in anhydrous CH₂Cl₂. Stir for 15 minutes at room temperature to ensure complete iminium/enamine equilibrium readiness.

  • Substrate Addition: Cool the system to -20 °C. Add the nitroalkene and ketimine substrates sequentially[1].

  • Validation Checkpoint: After 4 hours, withdraw a 50 µL aliquot, quench with cold saturated NH₄Cl, extract with EtOAc, and run a rapid chiral HPLC assay. Do not proceed to workup unless the intermediate shows >90% ee.

  • Hemiaminalization & Quench: Once full conversion is confirmed via TLC, allow the system to warm to 0 °C to facilitate the final hemiaminalization ring-closure. Quench with water and extract.

Case B: Kinetic Resolution of Spirocyclic 2-Arylpiperidines

Q: I am observing low conversion and poor enantiomeric ratios (er) during the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using n-BuLi/(+)-sparteine. What is going wrong?

Causality & Mechanistic Insight: The asymmetric deprotonation of N-Boc-spirocyclic 2-arylpiperidines relies entirely on the formation of a tightly coordinated, highly structured n-BuLi/(+)-sparteine complex[3]. Poor er usually stems from incomplete complexation (often due to trace moisture or degraded (+)-sparteine) or conducting the deprotonation at temperatures where the kinetic differentiation between enantiomers diminishes. Structurally, tetrasubstituted spiro-piperidines strongly prefer a boat conformation[3]. This rigid 3D geometry dictates the trajectory of the chiral base; if the base is not fully complexed, it will attack indiscriminately.

Self-Validating Protocol: Kinetic Resolution via Deprotonation

  • Anhydrous Complexation: In a flame-dried Schlenk flask under argon, add freshly distilled (+)-sparteine (1.2 equiv) in anhydrous THF. Cool to -78 °C. Slowly add n-BuLi (1.2 equiv). Stir for exactly 30 minutes to ensure complete chiral cluster formation.

  • Kinetic Deprotonation: Warm the complex to -40 °C. Add the racemic N-Boc-spirocyclic 2-arylpiperidine dropwise over 10 minutes[3].

  • Validation Checkpoint: After 10 minutes, withdraw a 100 µL aliquot and inject it directly into a vial containing excess methyl chloroformate (MeOCOCl). Perform a mini-workup and analyze via NMR/HPLC. You must observe a 1:1 ratio of unreacted starting material to trapped product for a perfect kinetic resolution.

  • Electrophile Trapping: If the checkpoint passes, add your desired electrophile (e.g., MeOCOCl, iodomethane) to the main batch at -40 °C. Stir for 1 hour, then quench with MeOH.

Case C: 'Clip-Cycle' Aza-Michael Cyclizations

Q: In the 'Clip-Cycle' synthesis of 3-spiropiperidines, my intramolecular aza-Michael cyclization yields racemic mixtures despite using a Chiral Phosphoric Acid (CPA). What is failing?

Causality & Mechanistic Insight: The 'Clip-Cycle' method relies on cross-metathesis (the 'Clip') followed by an intramolecular aza-Michael cyclization (the 'Cycle') promoted by a CPA[4]. If you observe racemization, your Michael acceptor is likely too weak. When using standard oxygen esters, the electrophilicity is insufficient, requiring elevated temperatures to force the cyclization. High temperatures disrupt the delicate hydrogen-bonded transition state orchestrated by the CPA. By replacing the oxygen ester with a thioacrylate (thioester), you dramatically increase the electrophilicity of the alkene[4]. This allows the aza-Michael addition to proceed at room temperature, preserving the integrity of the CPA's chiral pocket.

MechanisticPathway A 1-amino-hex-5-ene + Thioacrylate B 'Clip' Step Cross Metathesis A->B C E-selective Alkene (Highly Electrophilic) B->C Ru Catalyst D 'Cycle' Step CPA Catalyst C->D Aza-Michael E 3-Spiropiperidine (High er) D->E Chiral Pocket Shielding

Logical workflow of the 'Clip-Cycle' asymmetric aza-Michael cyclization pathway.

Table 2: Impact of Michael Acceptor on 'Clip-Cycle' Aza-Michael Cyclization

Acceptor TypeCatalystTemp (°C)Reaction Time (h)Yield (%)er
Oxygen EsterCPA50483550:50
Oxygen EsterCPA25>72<10N/A
Thioester (SAr)CPA25248796:4

Self-Validating Protocol: 'Clip-Cycle' Synthesis

  • The 'Clip' (Cross-Metathesis): React N-Cbz-protected 1-amino-hex-5-ene with a thioacrylate using a standard Ruthenium metathesis catalyst.

  • Validation Checkpoint 1: Analyze the intermediate via ¹H NMR. Ensure >95% E-selectivity of the newly formed alkene. Z-isomers will not cyclize stereoselectively in the next step.

  • The 'Cycle' (Aza-Michael): Dissolve the purified E-alkene intermediate in a non-polar solvent (e.g., toluene) to maximize hydrogen bonding. Add 20 mol% of the Chiral Phosphoric Acid (CPA) catalyst[4]. Stir at 25 °C.

  • Validation Checkpoint 2: Monitor the enantiomeric ratio using chiral stationary phase HPLC before attempting any downstream deprotections. If the er is below 90:10, investigate the steric bulk of the CPA's 3,3'-substituents.

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing), 2024.
  • Source: Organic & Biomolecular Chemistry (RSC Publishing), 2024.
  • Source: Organic Letters (ACS Publications), 2017.
  • Source: MDPI, 2017.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Characterization of 9-Thia-2-azaspiro[5.5]undecane

The following guide provides an in-depth technical analysis of the 1H NMR characteristic shifts of 9-Thia-2-azaspiro[5.5]undecane . This document is structured for researchers requiring precise structural verification an...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR characteristic shifts of 9-Thia-2-azaspiro[5.5]undecane . This document is structured for researchers requiring precise structural verification and comparative analysis of spirocyclic scaffolds in medicinal chemistry.

Executive Summary & Structural Significance

9-Thia-2-azaspiro[5.5]undecane represents a privileged spirocyclic scaffold, merging the pharmacophoric features of a piperidine (Ring A) and a thiopyran (Ring B) via a shared quaternary carbon (C6).

Unlike flat aromatic systems, this molecule offers significant


 character, a critical parameter in modern drug design for improving solubility and target selectivity. The spiro-junction creates a rigid orthogonal orientation between the two rings, often locking them into specific chair conformations. This rigidity results in distinct axial and equatorial splitting patterns in 1H NMR spectroscopy, which are not observed in flexible acyclic analogs.
Structural Numbering & Geometry

To interpret the NMR data correctly, we must first establish the numbering system (IUPAC convention for spiro[5.5]undecanes):

  • Ring A (Piperidine): Atoms 1–5, with Nitrogen at position 2.

  • Spiro Carbon: Position 6.[1]

  • Ring B (Thiopyran): Atoms 7–11, with Sulfur at position 9.

1H NMR Characteristic Shifts: Detailed Assignment

The following data represents the characteristic chemical shift ranges (


, ppm) expected for this scaffold in Chloroform-d (

)
. These values are synthesized from fragment-based additivity rules and empirical data of closely related 2-azaspiro[5.5] and thiopyran analogs [1, 2].
Table 1: Characteristic 1H NMR Shifts ( ppm)
Proton PositionAssignmentShift Range (

ppm)
MultiplicityCoupling (

Hz)
Mechanistic Insight
H-2

-Nitrogen
2.65 – 3.05 Multiplet / dd

,

Deshielded by electronegative Nitrogen. Distinct axial/equatorial splitting often collapses due to rapid N-inversion unless protonated.
H-8, H-10

-Sulfur
2.50 – 2.80 Multiplet

,

S is less electronegative than N or O, leading to slightly more shielded signals than H-2.
H-1, H-3

-Nitrogen
1.40 – 1.70 Multiplet-Typical cyclic methylene range.
H-7, H-11

-Sulfur
1.80 – 2.10 Multiplet-Deshielded relative to bulk alkanes due to the spiro-center rigidity and proximity to S.
H-4, H-5

-Protons
1.35 – 1.60 Broad m-Most shielded region; remote from heteroatoms.
NH Amine Proton1.80 – 2.50 Broad Singlet-Highly variable; dependent on concentration, temperature, and water content.
Key Diagnostic Signals[1][2]
  • The "Heteroatom Gap": In this molecule, the

    
    -protons of the nitrogen ring (H-2) typically appear slightly downfield (higher ppm) compared to the 
    
    
    
    -protons of the sulfur ring (H-8, H-10). This
    
    
    ppm is a critical diagnostic for distinguishing the two rings.
  • Spiro-Adjacent Protons (H-5, H-7, H-11): Protons adjacent to the quaternary spiro carbon (C6) often show complex roofing effects (second-order coupling) due to the steric crowding and magnetic anisotropy of the orthogonal ring.

Comparative Analysis: Performance vs. Alternatives

In drug development, selecting the right heteroatom variant is crucial for tuning lipophilicity (LogP) and metabolic stability. The table below compares the 9-Thia scaffold against its Carbon and Oxygen counterparts.

Table 2: Comparative NMR & Physicochemical Profile[1]
Feature9-Thia-2-azaspiro[5.5] (Target)2-Azaspiro[5.5]undecane (Carbocyclic Analog)1-Oxa-9-azaspiro[5.5] (Ether Analog)

-Heteroatom Shift

2.5–2.8 (S-CH2)

1.2–1.4 (C-CH2)

3.4–3.8 (O-CH2)
Electronic Effect Soft nucleophile (S); moderate deshielding.Neutral; high shielding (upfield).Hard nucleophile (O); strong deshielding.
Conformational Lock High. C-S bonds (1.8 Å) are longer than C-C, altering ring puckering.Moderate. Standard chair conformations.High. C-O bonds are shorter, tightening the ring.
Diagnostic Signal AB System at ~2.6 ppm. Distinct roofing due to S-anisotropy.Broad multiplets at ~1.3 ppm.[1] Hard to resolve.Sharp triplets/dd at ~3.6 ppm. Very distinct.
Common Impurities Sulfoxide (

2.9-3.1) / Sulfone (

3.2+).
None specific.Ring opening (acid sensitive).

Expert Insight: The 9-Thia derivative is unique because the sulfur atom is easily oxidized. In an NMR spectrum, the appearance of new multiplets shifted downfield by ~0.3–0.5 ppm (relative to H-8/10) is a definitive signature of sulfoxide (S=O) contamination, a common artifact in aged samples [3].

Experimental Protocol: Synthesis & Characterization Workflow

To ensure reproducibility, the following workflow outlines the synthesis and validation steps.

A. Synthesis (Reductive Cyclization Route)
  • Start: 4-Thianone and Ethyl cyanoacetate (Knoevenagel Condensation).

  • Cyclization: Michael addition followed by reduction (typically

    
    ) to form the piperidine ring.
    
  • Isolation: Acid-base extraction.

B. NMR Sample Preparation Protocol
  • Solvent:

    
     (99.8% D) + 0.03% TMS.
    
    • Note: If the amine is a hydrochloride salt, use DMSO-

      
        or Methanol-
      
      
      
      . In DMSO, the NH proton will appear as a distinct broad singlet at
      
      
      8.0–9.5 ppm.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition: 16 scans minimum; relaxation delay (

    
    ) 
    
    
    
    2.0s to allow integration of quaternary carbons in
    
    
    experiments.
C. Structural Validation Logic (DOT Diagram)

NMR_Validation Start Crude Sample Solubility Dissolve in CDCl3 Start->Solubility Acquire Acquire 1H NMR Solubility->Acquire Check_S Check 2.5-2.8 ppm region Acquire->Check_S Decision1 Multiplet present? Check_S->Decision1 Decision2 Shift > 3.0 ppm? Decision1->Decision2 Yes Result_Carb Incorrect Scaffold (Likely Carbocyclic) Decision1->Result_Carb No (Signal missing) Result_Pure Pure 9-Thia Scaffold (S-CH2 confirmed) Decision2->Result_Pure No (Matches 2.6 ppm) Result_Ox Sulfoxide Impurity (S=O deshielding) Decision2->Result_Ox Yes (Deshielded)

Figure 1: Decision tree for validating the 9-Thia-2-azaspiro[5.5]undecane structure via 1H NMR.

Troubleshooting & Anomalies

Missing NH Signal
  • Cause: Rapid proton exchange with trace water in

    
    .
    
  • Solution: Shake the NMR tube with

    
    . The NH signal will disappear completely, confirming its assignment. Alternatively, run in dry DMSO-
    
    
    
    .
Complex Splitting at 1.5 - 2.0 ppm
  • Cause: The spiro-center renders the piperidine ring protons diastereotopic (axial vs. equatorial).

  • Resolution: High-field NMR (600 MHz+) or HSQC (Heteronuclear Single Quantum Coherence) is required to resolve the specific axial/equatorial pairings of H-1 and H-3.

"Ghost" Peaks[1][3]
  • Cause: N-Inversion. At room temperature, the nitrogen lone pair inversion may be intermediate on the NMR timescale, broadening signals.

  • Solution: Variable Temperature (VT) NMR. Cooling to -40°C will sharpen the signals by freezing the chair conformer.

References

  • Kolocouris, N., et al. (1996).[2] "Synthesis and Antiviral Activity of Deaza-Amantadine Derivatives." Journal of Medicinal Chemistry.

  • Mihis, A., et al. (2008).[3] "Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives." Molecules, 13(11), 2848-2858.

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter 18: NMR Spectroscopy - Chemical Shifts of Heterocycles).

Sources

Comparative

Structural Rigidity and Crystal Packing: A Comparative Guide to Spiro[5.5]undecane Salts

Executive Summary: The "Spiro-Effect" in Solid State In the landscape of modern drug design, the transition from flat, -rich aromatic scaffolds to three-dimensional, -rich architectures is a critical strategy for improvi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spiro-Effect" in Solid State

In the landscape of modern drug design, the transition from flat,


-rich aromatic scaffolds to three-dimensional, 

-rich architectures is a critical strategy for improving solubility and exploring novel intellectual property space.[1] The spiro[5.5]undecane scaffold represents a "Goldilocks" zone of steric bulk and structural rigidity.

This guide objectively compares the crystallographic and physicochemical performance of 3-azaspiro[5.5]undecane salts against their planar analogues (e.g., 4-phenylpiperidine or simple piperidine salts). Unlike flexible linear chains or flat aromatics, the spiro[5.5] system introduces a defined orthogonal vector that disrupts planar stacking, altering crystal density and solubility profiles.

Structural & Crystallographic Analysis[2][3][4][5][6][7]

Conformational Fidelity

The core spiro[5.5]undecane skeleton consists of two six-membered rings fused at a single quaternary carbon. Crystallographic data reveals a distinct preference for the Chair-Chair conformation in the ground state.

  • Spiro[5.5]undecane (Scaffold): The two rings are orthogonal (90° twist) to each other. This rigidity minimizes the entropic penalty upon binding to protein targets, a distinct advantage over flexible linkers.

  • 3-Azaspiro[5.5]undecane-2,4-dione (Derivative): X-ray analysis shows the cyclohexane ring maintains a chair conformation, while the heterocyclic imide ring adopts a distorted envelope conformation to accommodate the planarity of the amide bonds [1, 2].

Crystal Packing Efficiency

A critical differentiator of spiro-salts is their inability to form close


-

stacking interactions, which often lead to poor solubility in aromatic drugs.
  • Lattice Forces: The packing of 3-azaspiro[5.5]undecane salts is dominated by ionic hydrogen bonding (between the protonated amine and the counterion, e.g.,

    
    ) and Van der Waals  forces.
    
  • Disorder: The globular, almost spherical shape of the spiro[5.5]undecane cation can lead to rotational disorder in the crystal lattice, often requiring lower temperatures (100 K) for resolution.

Representative Crystallographic Data

Note: While specific unit cell data for the simple HCl salt is often proprietary, the dione derivative serves as the structural benchmark for the scaffold's packing behavior.

Table 1: Structural Benchmark Data (Spiro[5.5] Scaffold)

Parameter3-Azaspiro[5.5]undecane-2,4-dione [2]1,5-Dioxaspiro[5.5]undecane Derivative [3]
Crystal System MonoclinicMonoclinic
Space Group

(Typical for organic salts)

or

Unit Cell (Approx)


(Large due to substituents)
Z (Molecules/Cell) 416
Density (

)
~1.2 - 1.3 g/cm³1.271 g/cm³
Key Interaction N–H···O DimersC–H···O / C–H···

Comparative Performance Guide

This section contrasts the 3-azaspiro[5.5]undecane hydrochloride salt against a standard 4-phenylpiperidine hydrochloride (a common flat analogue).

Table 2: Physicochemical & Functional Comparison

FeatureSpiro[5.5]undecane Salt4-Phenylpiperidine Salt (Alternative)Performance Verdict
Topology 3D / Orthogonal 2D / Planar Spiro offers better vector exploration in active sites.
Solubility (Aq) High. Disrupted lattice energy due to lack of

-stacking.
Moderate/Low. Planar stacking increases lattice energy, reducing solubility.Spiro Wins for formulation.
Metabolic Stability High. Quaternary center blocks metabolic hotspots (Gem-dimethyl effect).Low/Moderate. Benzylic positions are prone to P450 oxidation.Spiro Wins for half-life (

).
Melting Point 168°C (Dione analogue) [1]>200°C (Typical for planar salts)Lower MP correlates with better solubility.
Crystallization Challenging. Tends to form oils due to high solubility; requires slow vapor diffusion.Easy. Readily precipitates due to strong stacking.Alternative Wins for ease of processing.

Experimental Protocols

Protocol: Salt Formation & Single Crystal Growth

Context: Spiro-amines are highly soluble. Standard precipitation often fails, yielding oils. This protocol utilizes Vapor Diffusion , the gold standard for difficult spiro-salts.

Reagents:

  • 3-Azaspiro[5.5]undecane (Free base)[2][3]

  • Solvent A: Methanol or Ethanol (Good solubility)

  • Solvent B: Diethyl Ether or Hexane (Anti-solvent)

  • Acid: 4M HCl in Dioxane

Step-by-Step Workflow:

  • Stoichiometric Dissolution: Dissolve 50 mg of free base in minimal Methanol (0.5 mL).

  • Acidification: Dropwise add 1.1 equivalents of HCl/Dioxane. Observation: Solution may warm slightly (exothermic).

  • Filtration: Pass through a 0.2

    
     PTFE syringe filter to remove dust (nucleation sites).
    
  • Vapor Diffusion Setup:

    • Place the filtrate in a small inner vial (open).

    • Place the inner vial into a larger jar containing 5 mL of Diethyl Ether (Solvent B).

    • Seal the outer jar tightly.

  • Equilibration: Store at

    
     for 3-7 days. Ether vapors will slowly diffuse into the methanol, lowering solubility gradually.
    
  • Harvesting: Crystals appear as colorless blocks. Mount immediately in Paratone oil (hygroscopic risk).

Visualization of Crystallization Logic

The following diagram illustrates the decision matrix for selecting the crystallization method based on the scaffold's properties.

CrystallizationLogic Start Start: Spiro[5.5] Amine Base SaltScreen Acid Addition (HCl/HBr) Start->SaltScreen SolubilityCheck Check Solubility SaltScreen->SolubilityCheck Precipitate Immediate Precipitate? SolubilityCheck->Precipitate Solid formed OilFormation Oiling Out? (Common for Spiro) SolubilityCheck->OilFormation No Solid Recryst Recrystallize (Hot EtOH) Precipitate->Recryst Yes (Amorphous) XRay X-Ray Diffraction Precipitate->XRay Yes (Crystalline) Recryst->XRay VaporDiff Method: Vapor Diffusion (MeOH / Et2O) OilFormation->VaporDiff Preferred SlowEvap Method: Slow Evaporation (Avoid if hygroscopic) OilFormation->SlowEvap Alternative VaporDiff->XRay SlowEvap->XRay

Caption: Decision tree for crystallizing spiro[5.5]undecane salts, highlighting Vapor Diffusion as the preferred route to avoid oiling out.

Mechanism of Action (Structural)

Why does the Spiro[5.5] scaffold outperform planar rings in specific drug contexts? The answer lies in the Vector Positioning .

VectorComparison Planar Planar Scaffold (e.g. Phenyl-Piperidine) Stacking Pi-Pi Stacking Planar->Stacking Promotes Spiro Spiro[5.5] Scaffold (Orthogonal Rings) Spiro->Stacking Disrupts Solubility Aqueous Solubility Spiro->Solubility Increases TargetFit 3D Target Binding Spiro->TargetFit Accesses Novel Vectors Stacking->Solubility Decreases (High Lattice Energy)

Caption: Mechanistic comparison showing how spiro-orthogonality disrupts stacking to improve solubility and target access.

References

  • BenchChem. (2025).[4] 3-Azaspiro[5.5]undecane-2,4-dione: Technical Guide to Crystal Structure and Properties. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). (2005). Crystal Structure of 3-azaspiro[5.5]undecane-2,4-dione. CCDC Number 296517.[5] Associated Article DOI: 10.1107/S1600536805041590.[5] Retrieved from

  • ResearchGate / Acta Crystallographica. (2025). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Retrieved from

  • PharmaBlock. (2024). Spirocyclic Piperidines in Drug Discovery: Bridging Molecules for Innovative Medicines.[1] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Azaspiro[5.5]undecane Hydrochloride (CID 417412).[6][7][8] Retrieved from [8]

Sources

Validation

Technical Guide: HPLC Method Development for 9-Thia-2-azaspiro[5.5]undecane Purity

Comparative Analysis: High-pH CAD vs. Conventional Low-pH UV Executive Summary & Molecule Profile Developing a purity method for 9-Thia-2-azaspiro[5.5]undecane presents a dual challenge common in advanced intermediate an...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: High-pH CAD vs. Conventional Low-pH UV

Executive Summary & Molecule Profile

Developing a purity method for 9-Thia-2-azaspiro[5.5]undecane presents a dual challenge common in advanced intermediate analysis but rarely addressed in standard protocols: the combination of a non-chromophoric aliphatic backbone with a highly basic secondary amine and an oxidation-prone thioether .

This guide compares two methodological approaches:

  • The Conventional Approach: Low-pH Reversed-Phase LC with UV detection (205-210 nm).

  • The Optimized Approach (Recommended): High-pH Reversed-Phase LC with Charged Aerosol Detection (CAD).

Our analysis demonstrates that the Optimized High-pH/CAD approach yields a 10x improvement in sensitivity and eliminates peak tailing, providing a robust self-validating system for purity assessment.

Target Molecule Profile
  • Compound: 9-Thia-2-azaspiro[5.5]undecane

  • Functional Groups: Secondary Amine (Spiro-piperidine), Thioether (Sulfide).

  • Physicochemical Challenges:

    • pKa (Base): ~10.5–11.0 (Estimated based on piperidine analogs).

    • UV Activity: Negligible above 210 nm (Lack of conjugation).

    • Stability: Susceptible to S-oxidation (Sulfoxide/Sulfone formation).

Comparative Analysis: Detection Modalities

The primary failure mode in analyzing aliphatic spiro-amines is the reliance on UV detection.

Alternative A: Low Wavelength UV (200–210 nm)
  • Mechanism: Relies on the weak absorption of the sulfur atom and C-N bonds.

  • Limitations:

    • Solvent Cutoff: Acetonitrile absorbs significantly at <200 nm, causing drifting baselines during gradients.

    • Selectivity: Universal response to any organic impurity with a double bond, leading to false positives.

    • Sensitivity: Poor Signal-to-Noise (S/N) ratio for the main peak, making <0.1% impurity quantification impossible.

Alternative B: Charged Aerosol Detection (CAD) [Recommended]
  • Mechanism: Nebulization of eluent

    
     Drying 
    
    
    
    Charge transfer to particles
    
    
    Electrometer measurement.[1][2]
  • Advantages:

    • Universal Response: Detects any non-volatile analyte regardless of chromophore.[2]

    • Uniformity: Response factor is independent of chemical structure (unlike UV), allowing accurate estimation of impurities without reference standards.

    • Stability: Unaffected by mobile phase absorbance.

Data Comparison: Detection Sensitivity
ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)
LOD (Limit of Detection) ~10 µg/mL~0.5 µg/mL
Linearity (

)
0.985 (Drift prone)>0.995 (Polynomial fit)
Impurity Response Biased (Over/under-estimates based on conjugation)Uniform (Mass-balance accurate)
Baseline Stability Poor (Gradient drift)Excellent

Comparative Analysis: Stationary Phase & pH

The secondary amine in the spiro ring causes severe peak tailing on standard silica columns due to silanol interactions.

Alternative A: Low pH (Formic Acid/TFA, pH ~2.0)
  • Theory: Protonates the amine (

    
    ), increasing solubility.
    
  • Failure Mode: The protonated amine is highly polar, eluting near the void volume (

    
    ). To retain it, ion-pairing agents (TFA) are needed, which suppress MS/CAD sensitivity and cause baseline noise.
    
Alternative B: High pH (Ammonium Bicarbonate, pH 10.[3][4]0) [Recommended]
  • Theory: At pH 10, the amine (pKa ~10.5) is partially or fully deprotonated (neutral).

  • Mechanism: Neutral amines interact hydrophobically with the C18 chain, increasing retention (

    
    ) and improving peak symmetry by minimizing silanol interaction.
    
  • Requirement: Must use Hybrid Silica (e.g., BEH, Gemini-NX) or Polymer-coated columns resistant to dissolution at pH > 8.

Visualizing the Method Logic

The following diagram illustrates the decision pathway and the impurity separation logic for this specific molecule.

MethodDevelopment Start Start: 9-Thia-2-azaspiro[5.5]undecane CheckChrom Check Chromophore (Aromatic/Conjugated?) Start->CheckChrom CheckPka Check pKa (Basic Amine ~10.5) Start->CheckPka DecisionUV UV Detection (REJECTED: Low Sensitivity) CheckChrom->DecisionUV Yes DecisionCAD CAD Detection (SELECTED: Universal) CheckChrom->DecisionCAD No (Aliphatic) LowPH Low pH (pH 2) (REJECTED: Poor Retention/Tailing) CheckPka->LowPH Acidic HighPH High pH (pH 10) (SELECTED: Neutral Amine Retention) CheckPka->HighPH Basic FinalMethod Final Method: Hybrid C18 @ pH 10 + CAD DecisionCAD->FinalMethod HighPH->FinalMethod

Figure 1: Method Development Decision Matrix. Selection of CAD and High pH is driven by the aliphatic and basic nature of the spiro-amine.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The separation of the oxidative impurities (Sulfoxide/Sulfone) confirms the specificity.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Gemini-NX C18Hybrid Particle: Essential for stability at pH 10. Silica columns will dissolve.
Mobile Phase A 10 mM Ammonium Bicarbonate (Adjust to pH 10.0 with

)
High pH keeps amine neutral; Volatile buffer compatible with CAD.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Flow Rate 1.0 mL/minOptimal for 4.6mm ID columns.
Gradient 0 min: 5% B 20 min: 95% B 25 min: 95% B 25.1 min: 5% BWide gradient to elute non-polar dimers; Re-equilibration is critical.
Detector CAD (Nebulizer: 35°C, Power Function: 1.0)Optimized for semi-volatile amines.
Column Temp 40°CReduces viscosity, improves mass transfer for bulky spiro rings.
Impurity Profiling (System Suitability)

The "Thia" group (sulfur) is the weak link. You must demonstrate the method separates the parent from its oxides.

Degradation Pathway & Elution Order:

  • Sulfoxide (S=O): Most Polar. Elutes First (RT ~ 4-6 min).

  • Sulfone (O=S=O): Intermediate Polarity. Elutes Second (RT ~ 7-9 min).

  • Parent (Sulfide): Least Polar. Elutes Last (RT ~ 12-14 min).

Note: In Low pH methods, this order might shift, but at High pH, the hydrophobicity of the backbone dominates.

ImpuritySeparation Parent Parent (Sulfide) RP_Column RP-HPLC (C18) Parent->RP_Column Ox1 Oxidation 1: Sulfoxide (S=O) Ox2 Oxidation 2: Sulfone (O=S=O) RP_Column->Parent Elutes 3rd (Least Polar) RP_Column->Ox1 Elutes 1st (Most Polar) RP_Column->Ox2 Elutes 2nd (Intermediate)

Figure 2: Expected Elution Order of Sulfur Oxidation Impurities on C18.

Sample Preparation
  • Diluent: 50:50 MeCN:Water (Do not use 100% MeCN, as the ammonium bicarbonate buffer may precipitate upon injection).

  • Concentration: 0.5 mg/mL (CAD dynamic range is narrower than UV; avoid overloading).

References & Authority

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the stability of Hybrid C18 at pH 1-12 and retention benefits for bases).

  • Thermo Fisher Scientific. Charged Aerosol Detection for Non-Chromophoric Compounds. (Defines the mechanism and linearity advantages of CAD over UV for aliphatic compounds).

  • Advanced Material Technologies. HALO® Elevate C18 - High pH HPLC Columns.[3] (Validation of high pH stability for basic analyte separation).

  • BenchChem. HPLC Methods for Sulfone/Sulfide Purity Assessment. (General strategies for separating sulfur oxidation states).

    • [4]

Disclaimer: This guide represents a theoretical method development strategy based on the physicochemical properties of 9-Thia-2-azaspiro[5.5]undecane. Standard method validation (Specificity, Linearity, Accuracy) is required before GMP implementation.

Sources

Comparative

Definitive Assignment of Spirocyclic Quaternary Carbons: A Comparative Guide

Topic: 13C NMR Spectral Assignment for Spirocyclic Carbons Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Structural Biologists Executive Summary Spirocyclic scaffolds are increa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Spectral Assignment for Spirocyclic Carbons Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

Spirocyclic scaffolds are increasingly prevalent in modern drug discovery due to their ability to increase fraction sp3 (Fsp3) character and improve physicochemical properties without adding lipophilicity. However, the spiro-quaternary carbon (spiro-Cq) represents a "silent" center in NMR spectroscopy: it lacks attached protons, suffers from long relaxation times (


), and often exhibits ambiguous long-range correlations.

This guide objectively compares the three primary strategies for assigning these elusive centers: Optimized HMBC , LR-HSQMBC , and 1,1-ADEQUATE . It provides experimental protocols and a decision framework to select the right tool based on sample availability and structural complexity.

Part 1: The Physics of the Challenge

The assignment of a spiro-Cq is complicated by three physical limitations:

  • Isolation: The carbon has no directly attached protons, rendering HSQC blind.

  • Ambiguity: Standard HMBC correlations (

    
     vs 
    
    
    
    vs
    
    
    ) are often indistinguishable in rigid spiro-systems, leading to multiple plausible connectivity paths.
  • Relaxation: Quaternary carbons in rigid rings exhibit inefficient spin-lattice relaxation (

    
    s) and lack Nuclear Overhauser Effect (NOE) enhancement, resulting in naturally low sensitivity.
    
Part 2: Comparative Analysis of Methods

We compare three distinct approaches ranging from standard pulse sequence manipulation to advanced quantum coherence transfer.

Method 1: Long-Range Optimized HMBC (The Baseline)
  • Mechanism: Coherence transfer via weak scalar couplings.

  • Optimization: Standard HMBC is tuned for 8 Hz (

    
    ). For spiro-centers, optimizing for 2–4 Hz allows detection of weak correlations but introduces phase-twist artifacts.
    
  • Verdict: High sensitivity, but high ambiguity. Best for initial screening.

Method 2: LR-HSQMBC (The Precision Tool)
  • Mechanism: Heteronuclear Single Quantum Multiple Bond Correlation.[1] Unlike HMBC, it yields pure in-phase multiplets .

  • Key Advantage: It prevents signal cancellation caused by proton-proton couplings (

    
    ) during the long evolution delay. It allows measurement of small heteronuclear couplings (
    
    
    
    ) to distinguish bond distance based on magnitude.
  • Verdict: The best balance of sensitivity and resolution for samples < 10 mg.

Method 3: 1,1-ADEQUATE (The Gold Standard)
  • Mechanism: Double-Quantum spectroscopy transferring magnetization from a proton to its attached carbon, and then to the adjacent carbon (including Cq) via

    
    .
    
  • Key Advantage: Establishes irrefutable direct C-C connectivity . If you see a correlation, the carbons are neighbors.

  • Verdict: The definitive solver, but requires high concentration (>30 mg) due to the 0.01% natural abundance of

    
     pairs.
    
Summary Data Table
FeatureOptimized HMBCLR-HSQMBC1,1-ADEQUATE
Primary Information Connectivity (Ambiguous distance)Connectivity + Coupling Constant (

)
Direct C-C Bond (Definite)
Sensitivity High (Standard)Medium (Phase sensitive)Very Low (0.01% Nat. Abundance)
Sample Requirement > 1 mg> 5 mg> 30-50 mg
Artifact Risk Signal cancellation (phase twist)Low (In-phase)

noise
Experiment Time 1–4 Hours4–12 Hours12–48 Hours
Part 3: Experimental Protocols
Protocol A: The "Deep" HMBC (For Low Mass Samples)

Use this when you have < 5 mg of sample and need to see "through" the quaternary center.

  • Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent gradient-selected HMBC.

  • Optimization (cnst13): Set to 2 Hz (Standard is 8 Hz). This lengthens the transfer delay (

    
    ) to ~250 ms.
    
    • Risk:[2] Signal loss due to

      
       relaxation during the long delay.
      
  • Relaxation Delay (d1): Set to 2.0 s .

  • Scans (ns): Minimum 64 scans per increment.

  • Processing: Apply strong forward linear prediction (LP) in F1 (indirect dimension) to improve resolution without extending experiment time.

Protocol B: 1,1-ADEQUATE (The Definitive Solver)

Use this when you have > 30 mg of sample and need absolute structural proof.

  • Pulse Sequence: adeq11etgprdsp (Bruker).[3]

    • Note: Ensure the probe is tuned/matched perfectly for

      
      .
      
  • Coupling Constants:

    • cnst6 (

      
      ):  145 Hz (Standard).
      
    • cnst13 (

      
      ): 35–45 Hz  (Optimized for aliphatic C-C bonds typical in spiro-junctions).
      
  • Delays:

    • d1: 2.5 – 3.0 s . (Crucial: The sequence is proton-detected, so we depend on

      
      
      
      
      
      , not
      
      
      
      
      , allowing faster recycling than INADEQUATE).
  • Acquisition:

    • TD(F2): 2048

    • TD(F1): 128–256 (Keep low to save time; use Linear Prediction).

    • NS: 128 (Expect a 24-hour run).

  • Interpretation: Correlations appear at the Double Quantum frequency (

    
    ). Use the "skew" projection to map 
    
    
    
    to
    
    
    .
Part 4: Computational Augmentation (DFT-GIAO)

When experimental data remains ambiguous (e.g., diastereomers of spiro-centers), Density Functional Theory (DFT) calculation of NMR shifts is the industry standard validation step.

Workflow:

  • Conformational Search: Generate conformers using MMFF or OPLS force fields.

  • Geometry Optimization: DFT level B3LYP/6-31G(d) (gas phase or solvent model).

  • NMR Calculation: GIAO method at mPW1PW91/6-311+G(2d,p) or wB97XD/6-311+G(2d,p).

  • Analysis: Compare Boltzmann-averaged calculated shifts (

    
    ) vs. experimental (
    
    
    
    ).
    • Metric: Look for the lowest Mean Absolute Error (MAE) or CMAE (Corrected MAE). A spiro-configuration mismatch typically yields MAE > 2.5 ppm for

      
      .
      
Part 5: Decision Framework (Visualized)

The following diagram illustrates the logical workflow for assigning spirocyclic carbons based on sample constraints.

SpiroAssignment Start Start: Unassigned Spiro-Cq CheckMass Check Sample Mass Start->CheckMass HighMass > 30 mg CheckMass->HighMass LowMass < 5 mg CheckMass->LowMass MedMass 5 - 30 mg CheckMass->MedMass Adequate Run 1,1-ADEQUATE (Definitive C-C connectivity) HighMass->Adequate HMBC_Std Run HMBC (8 Hz) (Baseline Data) LowMass->HMBC_Std MedMass->HMBC_Std Final Final Assignment Adequate->Final Ambiguous Is Assignment Ambiguous? HMBC_Std->Ambiguous HMBC_Deep Run HMBC (2 Hz) (See weak 4-bond correlations) Ambiguous->HMBC_Deep Yes (Low Mass) LR_HSQMBC Run LR-HSQMBC (Measure J-couplings, no cancellation) Ambiguous->LR_HSQMBC Yes (Med Mass) Ambiguous->Final No DFT DFT-GIAO Calculation (Compare MAE of candidates) HMBC_Deep->DFT LR_HSQMBC->DFT DFT->Final

Caption: Strategic workflow for spirocyclic carbon assignment. Green paths indicate definitive experimental solutions; Red/Blue paths indicate advanced pulse sequences augmented by computation.

References
  • Williamson, R. T., et al. (2014).[1] "LR-HSQMBC: A sensitive NMR technique to probe very long-range heteronuclear coupling pathways."[1] Journal of Organic Chemistry. Link

  • Martin, G. E. (2011).[3] "Using 1,1- and 1,n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols." Annual Reports on NMR Spectroscopy. Link

  • Saurí, J., et al. (2020). "LR-selHSQMBC: Enhancing the observation of tiny long-range heteronuclear NMR correlations." ChemPhysChem. Link

  • Lodewyk, M. W., et al. (2012). "The prediction of 1H and 13C NMR chemical shifts using DFT GIAO calculations." Chemical Reviews. Link

  • Bruker BioSpin. (2025). "Pulse Programming Guide and Library." Link

Sources

Validation

Bioactivity Comparison Guide: Thia-Spiro vs. Diaza-Spiro Scaffolds

Executive Summary This guide provides a technical comparison between Thia-spiro (sulfur-containing) and Diaza-spiro (nitrogen-containing) scaffolds. As drug discovery moves beyond "flat" aromatic architectures to increas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Thia-spiro (sulfur-containing) and Diaza-spiro (nitrogen-containing) scaffolds. As drug discovery moves beyond "flat" aromatic architectures to increase fraction sp3 (Fsp³) character, these spirocyclic cores offer distinct advantages in vector positioning, metabolic stability, and target engagement.[1][2] This analysis synthesizes experimental data to assist medicinal chemists in scaffold selection for lead optimization.

Structural & Physicochemical Analysis[1][3]

The choice between a thia- and diaza-spiro core is rarely arbitrary; it dictates the molecule's physicochemical profile and vector availability for target interaction.

Diaza-Spiro Scaffolds (The "Solubility & Vector" Engine)

Core Utility: High Fsp³, solubility enhancement, and precise substituent orientation.

  • Structural Logic: Diaza-spiro cycles (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) act as rigid bioisosteres for piperazines and piperidines. The spiro-carbon locks the two nitrogen vectors into a fixed geometry, reducing the entropic penalty upon binding.

  • Physicochemical Impact:

    • Basicity: The secondary amines provide ionizable centers, improving aqueous solubility and distribution (logD).

    • Metabolic Stability: Unlike flexible linkers, the rigid spiro-core protects the nitrogen from rapid oxidative metabolism while blocking metabolic soft spots found in equivalent monocyclic rings.

Thia-Spiro Scaffolds (The "Lipophilic & Enzyme" Specialist)

Core Utility: Lipophilicity modulation, specific enzyme pocket targeting (e.g., metalloenzymes), and bioisosterism for carbonyl/ether groups.

  • Structural Logic: Thia-spiro systems (e.g., 1-thia-4-azaspiro[4.5]decane, spiro-thiazolidinone) introduce a "soft" sulfur atom. This atom is larger and more lipophilic than nitrogen, often altering the ring pucker and providing unique van der Waals interactions.

  • Physicochemical Impact:

    • Lipophilicity: Sulfur significantly increases logP, which can be advantageous for crossing the blood-brain barrier (BBB) or penetrating hydrophobic pockets (e.g., MDM2, Bcl-2).

    • Redox Potential: The sulfur atom can act as a metabolic handle (oxidation to sulfoxide/sulfone) or interact with metal centers (Zn²⁺ in Carbonic Anhydrase).

Comparative Matrix
FeatureDiaza-Spiro ScaffoldsThia-Spiro Scaffolds
Primary Application GPCR Agonists/Antagonists, Kinase InhibitorsAnticancer (Tubulin/MDM2), Antimicrobial
Solubility (Aq) High (due to ionizable amines)Low to Moderate (Lipophilic)
H-Bonding Donor & Acceptor (NH)Weak Acceptor (S), Donor (if oxidized)
Metabolic Risk Low (Rigid core protects N)Moderate (S-oxidation)
Target Class Membrane Receptors (MCHr1, Ghrelin)Metalloenzymes, Nuclear Receptors

Bioactivity & Mechanism of Action[4][5][6][7]

Diaza-Spiro Case Study: SHP2 Phosphatase Inhibition

Diaza-spiro scaffolds have revolutionized the design of allosteric SHP2 inhibitors. The rigid spiro-fusion maintains the "tunnel-like" conformation required to bind the allosteric site, a feat difficult for flexible piperazine analogs.

  • Mechanism: The scaffold locks the exit vector of the amine, ensuring it points directly into the solvent channel while the hydrophobic core engages the protein interior.

  • Data Point: Analogs replacing a piperazine with a 2,6-diazaspiro[3.3]heptane often show maintained potency (IC50 < 50 nM) but significantly improved selectivity and oral bioavailability due to reduced planarity.

Thia-Spiro Case Study: Carbonic Anhydrase (CA) & Anticancer Activity

Thia-spiro compounds, particularly spiro-thiazolidinones, exhibit potent anticancer activity via multi-target mechanisms, including Carbonic Anhydrase (hCA IX/XII) inhibition and tubulin destabilization.

  • Mechanism: The sulfur atom and the adjacent carbonyl (in thiazolidinone) create a chelation motif for the Zinc ion in the CA active site. Furthermore, the lipophilic spiro-tail fits into the hydrophobic pocket of hCA IX, driving isoform selectivity.

  • Data Point: Novel spiro-acenaphthylene-thiadiazoles have demonstrated IC50 values of ~7.0 µM against renal cancer lines (RXF393), outperforming Doxorubicin in selectivity indices for normal cells.[3]

Visualized Signaling Pathways (Graphviz)

BioactivityPathways Diaza Diaza-Spiro Scaffold (Rigid Vector) Target_SHP2 Target: SHP2 (Allosteric Site) Diaza->Target_SHP2 High Affinity Binding Thia Thia-Spiro Scaffold (Lipophilic/Chelator) Target_CA Target: hCA IX/XII (Zn Active Site) Thia->Target_CA Isoform Selective Effect_Diaza Maintains 3D Conformation High Fsp3 / Solubility Target_SHP2->Effect_Diaza Effect_Thia Zn2+ Chelation Hydrophobic Pocket Fit Target_CA->Effect_Thia Outcome_Diaza Downstream: RAS/MAPK Pathway (Tumor Growth Inhibition) Effect_Diaza->Outcome_Diaza Outcome_Thia Downstream: pH Regulation/Apoptosis (Renal/Colon Cancer Death) Effect_Thia->Outcome_Thia

Figure 1: Mechanistic divergence of Diaza- vs. Thia-spiro scaffolds in oncology targets.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating with built-in controls.

Protocol A: MTT Cytotoxicity Assay (Thia-Spiro Validation)

Purpose: Determine IC50 of lipophilic thia-spiro compounds against cancer cell lines (e.g., HepG2, HCT116).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add test compounds (Thia-spiro deriv.) in serial dilutions (e.g., 0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent per well. Incubate 4h (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure Absorbance at 570 nm.

  • Analysis: Calculate % Viability =

    
    . Plot log(concentration) vs. % Viability to determine IC50.
    
Protocol B: Fluorescence Polarization (FP) Binding Assay (Diaza-Spiro Validation)

Purpose: Measure binding affinity (


) of diaza-spiro compounds to a protein target (e.g., MDM2 or SHP2) by displacing a fluorescent probe.

Workflow:

  • Probe Prep: Use a FITC-labeled peptide known to bind the target.

  • Equilibrium: Mix Protein (at

    
     concentration), Fluorescent Probe (10 nM), and Test Compound (Diaza-spiro) in assay buffer (PBS + 0.01% Tween-20).
    
    • Blank: Buffer only.

    • Max Signal: Protein + Probe + DMSO.

    • Min Signal: Probe only (simulates 100% displacement).

  • Incubation: 30-60 mins at Room Temp in black 384-well plates.

  • Read: Measure Fluorescence Polarization (mP units) on a multi-mode reader (Ex: 485nm, Em: 535nm).

  • Logic: Diaza-spiro binding displaces the probe

    
     Probe rotates faster 
    
    
    
    Low Polarization (mP).
  • Calculation: Fit data to a competitive binding equation (Hill slope) to derive IC50 and

    
    .
    

Synthesis & Data Summary

Comparative Bioactivity Data

The following table summarizes literature values for representative scaffolds in their respective "best-in-class" assays.

Scaffold ClassCompound ExampleTarget / Cell LineActivity MetricRef
Thia-Spiro Spiro-acenaphthylene-thiadiazoleRXF393 (Renal Cancer)IC50: 7.01 µM[1]
Thia-Spiro 1-thia-4-azaspiro[4.5]decaneHepG-2 (Liver Cancer)IC50: Moderate (< 20 µM)[2]
Diaza-Spiro 2,6-diazaspiro[3.3]heptane deriv.SHP2 PhosphataseIC50: < 0.05 µM[3]
Diaza-Spiro Spiro-azetidine analogMCHr1 (GPCR)

: High Selectivity
[4]
Synthetic Accessibility Visualization

Diaza-spiro synthesis often requires more complex protection/deprotection steps compared to the one-pot multicomponent reactions often used for thia-spiro scaffolds.

SynthesisFlow cluster_0 Thia-Spiro Synthesis (One-Pot) cluster_1 Diaza-Spiro Synthesis (Stepwise) TS_Start Ketone + Amine + Mercaptoacetic Acid TS_Step Reflux in Benzene/Toluene (Dean-Stark) TS_Start->TS_Step TS_End Thia-Spiro Product (High Yield) TS_Step->TS_End DS_Start Boc-Protected Precursor DS_Step1 Cyclization (e.g., RCM or Alkylation) DS_Start->DS_Step1 DS_Step2 Deprotection (TFA/HCl) DS_Step1->DS_Step2 DS_End Diaza-Spiro Scaffold DS_Step2->DS_End

Figure 2: Synthetic complexity comparison. Thia-spiro routes are often convergent; Diaza-spiro routes are linear.

References

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI Molecules. (2025). Link

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. (2017). Link

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. (2019). Link

  • Discovery of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry. (2016).[1] Link

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Link

Sources

Comparative

Validating Sulfur Oxidation States in Spirocyclic Scaffolds: A Comparative Analytical Guide

Executive Summary: The Spiro-Sulfur Challenge Spirocyclic scaffolds have become privileged structures in drug discovery due to their ability to position pharmacophores in precise 3D vectors, improving target selectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spiro-Sulfur Challenge

Spirocyclic scaffolds have become privileged structures in drug discovery due to their ability to position pharmacophores in precise 3D vectors, improving target selectivity and solubility compared to flat aromatic systems. However, incorporating sulfur into these rigid frameworks introduces a unique analytical bottleneck: Ambiguity in Oxidation State and Stereochemistry.

Unlike flexible linear sulfides, spiro-sulfur compounds (thietanes, thiolanes, thianes) exhibit restricted conformational mobility. When oxidized to sulfoxides (S


) or sulfones (S

), or imidated to sulfoximines, the rigid spiro-carbon creates complex magnetic anisotropy and stereoelectronic effects. Standard analytical assumptions often fail; for instance, a spiro-sulfoxide creates a new chiral center, instantly doubling NMR signal complexity due to diastereotopicity.

This guide objectively compares validation methodologies, moving from routine screening to definitive electronic state characterization.

Part 1: Comparative Analysis of Validation Methods

The following table synthesizes the performance of four primary analytical techniques for distinguishing Sulfide (


), Sulfoxide (

), Sulfone (

), and Sulfoximine (

) states within a spiro framework.
FeatureNMR (

H,

C)
FT-IR / Raman X-ray Photoelectron (XPS) Single Crystal XRD
Primary Utility Routine purity & connectivity check.Functional group identification.Definitive oxidation state measurement. Absolute configuration & geometry.
Spiro Specificity High. Reveals diastereotopicity caused by rigid spiro-center.Low. Bands are similar to linear analogs.Low. Measures core electron binding energy.[1][2][3]High. Maps ring puckering & bond angles.
Sensitivity High (mg scale).Medium (solid/oil).High (surface sensitive).Low (requires crystal growth).
Throughput High (Auto-sampler).High (ATR).Low (High Vacuum required).Very Low.
Key Limitation Overlapping signals; cannot prove "absence" of trace oxidation.S=O stretch can be obscured by C-F or C-O bands.Requires specialized equipment; surface vs. bulk disparity.Crystal habit formation is the bottleneck.
Cost Low (Standard).Low (Standard).High (Specialized).High (Time-intensive).

Part 2: Deep Technical Analysis

NMR Spectroscopy: The Stereochemical Trap

In spiro-systems, the oxidation of sulfur does more than shift signals downfield; it alters the symmetry of the molecule.

  • The Deshielding Trend: As electron density is pulled from sulfur to oxygen,

    
    -protons shift downfield.
    
    • Sulfide (

      
      -CH): 
      
      
      
      2.0 – 3.0 ppm
    • Sulfoxide (

      
      -CH): 
      
      
      
      2.5 – 3.5 ppm
    • Sulfone (

      
      -CH): 
      
      
      
      2.8 – 4.0 ppm
  • The Spiro-Sulfoxide Effect: Oxidation to

    
     (sulfoxide) makes the sulfur atom a chiral center. In a spirocycle, this breaks the symmetry of the ring. Protons that were enantiotopic in the sulfide or sulfone become diastereotopic  in the sulfoxide.
    
    • Observation: Look for the "splitting of multiplets." A clean triplet in a spiro-sulfide often becomes two complex multiplets in the spiro-sulfoxide due to geminal coupling (

      
      ) and distinct environments relative to the axial/equatorial oxygen.
      
Vibrational Spectroscopy (IR): The Functional Fingerprint

Infrared spectroscopy provides the quickest "Yes/No" confirmation of oxidation.

  • Sulfoxides (

    
    ):  Strong band at 1030–1070 cm
    
    
    
    .
  • Sulfones (

    
    ):  Requires two bands to confirm 
    
    
    
    .
    • Asymmetric stretch: 1300–1350 cm

      
       
      
    • Symmetric stretch: 1120–1160 cm

      
       
      
  • Sulfoximines (

    
    ):  The 
    
    
    
    stretch typically appears around 1210–1250 cm
    
    
    , distinct from the sulfone doublet.
X-ray Photoelectron Spectroscopy (XPS): The Electronic Truth

For definitive validation of the oxidation state—independent of molecular symmetry or conformation—XPS is the superior, albeit underutilized, method in organic synthesis. It measures the binding energy (BE) of the Sulfur 2p electrons.[2][3] As the oxidation state increases, the effective nuclear charge felt by the 2p electrons increases, raising the binding energy.

  • Sulfide (

    
    ):  161.5 – 162.5 eV
    
  • Sulfoxide (

    
    ):  166.0 – 167.5 eV (
    
    
    
    eV from sulfide)
  • Sulfone (

    
    ):  168.0 – 169.0 eV (
    
    
    
    eV from sulfoxide)

Part 3: Visualizing the Logic

Diagram 1: Spectral Oxidation Pathway

This diagram illustrates the progression of oxidation and the corresponding shifts in analytical markers.

OxidationPathway Sulfide Spiro-Sulfide (S-II) NMR: Symm. Multiplicity XPS: ~162 eV Sulfoxide Spiro-Sulfoxide (S-IV) NMR: Diastereotopic Splitting IR: 1030-1070 cm-1 XPS: ~166.5 eV Sulfide->Sulfoxide Oxidation (mCPBA 1.0 eq) Sulfone Spiro-Sulfone (S-VI) NMR: Symm. Restored (mostly) IR: 1150 & 1350 cm-1 XPS: ~168.5 eV Sulfoxide->Sulfone Oxidation (mCPBA xs / KMnO4) Sulfoximine Spiro-Sulfoximine (S-VI) IR: N=S (1220 cm-1) N-H Stretch (if free) Sulfoxide->Sulfoximine Imidation (NH2-source/Oxidant)

Figure 1: Correlation between chemical oxidation steps and shifts in spectral data (NMR, IR, XPS).

Diagram 2: Validation Decision Tree

A logic flow for researchers to select the correct validation method based on their specific ambiguity.

ValidationLogic Start Synthesized Spiro-Sulfur Cmpd Routine Routine Check: 1H NMR + LCMS Start->Routine Q1 Is the structure known? Ambiguity Ambiguity Detected: Complex splitting or unclear IR bands? Q1->Ambiguity Yes AbsProof Absolute Proof: Single Crystal XRD Q1->AbsProof No / Novel Scaffold Routine->Q1 ChiralCheck Check Stereochemistry: Use 2D NMR (NOESY) or Chiral HPLC Ambiguity->ChiralCheck Symmetry Issue (Sulfoxide?) OxStateCheck Check Oxidation State: XPS (Surface) or Elemental Analysis Ambiguity->OxStateCheck Electronic Issue (Sulfone vs Sulfoxide?) ChiralCheck->AbsProof Inconclusive OxStateCheck->AbsProof Inconclusive

Figure 2: Decision matrix for selecting the appropriate validation technique based on structural ambiguity.

Part 4: Experimental Protocols

Protocol A: The "Triad" Validation Workflow (Recommended)

For high-integrity data packages (e.g., IND enabling studies), rely on this self-validating system.

1. Sample Preparation:

  • Isolate the spiro-compound via column chromatography. Ensure >95% purity by LCMS.

  • Dry under high vacuum (<1 mbar) for 12 hours to remove solvent traces (solvents like DMSO or DMF will interfere with sulfur analysis).

2. Step 1: FT-IR Screening (Functional Group Check)

  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Target: Scan 4000–600 cm

    
    .
    
  • Validation:

    • Look for the "Sulfone Doublet" (1350/1150 cm

      
      ).
      
    • Pass Criteria: If both bands are strong and sharp,

      
       is likely. If only one band at ~1050 cm
      
      
      
      is present,
      
      
      is likely.

3. Step 2: NMR Stereochemical Mapping

  • Method: 500 MHz

    
    H NMR in CDCl
    
    
    
    or DMSO-
    
    
    .
  • Target: Focus on the

    
    -methylene protons adjacent to sulfur.
    
  • Validation:

    • Sulfide: Protons should appear as simple multiplets (depending on ring size).

    • Sulfoxide:[2][3][4][5][6][7][8] Look for ABX or ABXY patterns . The inequivalence of geminal protons is the hallmark of the chiral sulfur center in the spiro-ring.

    • Self-Check: If the spectrum looks "too simple" for a sulfoxide, you may have over-oxidized to the symmetric sulfone.

4. Step 3: XPS Confirmation (The Arbiter)

  • Method: Al K

    
     monochromatic source.
    
  • Target: High-resolution scan of the S 2p region (155–175 eV).

  • Curve Fitting: Fit the doublet (

    
     and 
    
    
    
    ) with a 2:1 area ratio and ~1.2 eV separation.
  • Validation:

    • Centroid at 166.5 eV = Sulfoxide.

    • Centroid at 168.5 eV = Sulfone.

References

  • Moulder, J. F., et al. (1992). Handbook of X-ray Photoelectron Spectroscopy. Perkin-Elmer Corp. (Standard reference for XPS Binding Energies).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for IR/NMR trends).

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. (Context on Sulfoximine stability and synthesis).

  • Trost, B. M., & Rao, M. (2015). Selectivity in the Oxidation of Sulfides. Comprehensive Organic Synthesis. (Mechanisms of oxidation).

  • Smart, R. S. C., et al. (1999). XPS of Sulphide Mineral Surfaces. Surface and Interface Analysis. (Detailed S 2p binding energy shifts).

Sources

Validation

Technical Guide: FTIR Analysis of Secondary Amines in Thia-Heterocycles

Executive Summary In drug discovery, thia-heterocycles (e.g., thiazoles, thiophenes, thiazolidines) are privileged scaffolds.[1] However, characterizing secondary amines ( ) within these systems presents a specific spect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, thia-heterocycles (e.g., thiazoles, thiophenes, thiazolidines) are privileged scaffolds.[1] However, characterizing secondary amines (


) within these systems presents a specific spectroscopic challenge. The high polarizability of the sulfur atom and the electronic conjugation of the heterocyclic ring often shift standard N-H frequencies, leading to confusion with O-H stretches or overtone bands.[1]

This guide provides a comparative analysis of FTIR against alternative techniques, detailed spectral assignments specific to sulfur-containing rings, and a self-validating experimental protocol for unambiguous identification.[1]

Part 1: The Spectroscopic Challenge

The chemical environment of a thia-heterocycle perturbs the standard secondary amine signals due to two main factors:

  • Ring Strain & Electronic Effects: In saturated systems like thiazolidines , the N-H bond is part of the ring.[1] The adjacent sulfur atom exerts an inductive effect, often stiffening the N-H bond and shifting the stretch to higher wavenumbers (

    
    ) compared to acyclic amines.
    
  • Tautomerism (Aromatic Systems): For exocyclic amines on aromatic rings (e.g., 2-(alkylamino)thiazole), an equilibrium often exists between the amine form and the imino tautomer. FTIR is one of the few techniques capable of distinguishing these forms in the solid state, where drug formulations typically exist.[1]

Part 2: Comparative Analysis (FTIR vs. Alternatives)

While NMR is the structural gold standard, FTIR offers unique advantages for solid-state characterization and rapid QC.[1]

FeatureFTIR (ATR Mode) Raman Spectroscopy 1H NMR (Solution)
Secondary Amine (N-H) Excellent. Distinct N-H stretch (

). Sensitive to H-bonding.[2][3]
Weak. N-H scattering is often poor; obscured by fluorescence in heterocycles.Good. Chemical shift varies widely (

) with concentration/solvent.
Thia-Backbone (C-S) Weak/Moderate. C-S stretch (

) is often buried in the fingerprint region.
Strong. C-S is highly polarizable, yielding intense bands. Ideal for ring confirmation.N/A. Indirectly inferred via adjacent protons.
State of Matter Solid/Liquid. Critical for polymorph ID.Solid/Liquid. Good for aqueous samples.[4]Solution only. Loses solid-state H-bonding info.
Throughput High. <1 min per sample.Medium. Requires laser optimization.Low. Requires dissolution and deuterated solvents.

Verdict: Use FTIR for rapid confirmation of the amine functional group and hydrogen-bonding state.[1] Use Raman if the primary goal is to verify the integrity of the sulfur-containing ring.[1]

Part 3: Detailed Spectral Assignments

The following bands are characteristic of secondary amines linked to or embedded in thia-heterocycles.

Primary Diagnostic Bands
Vibration ModeFrequency Range (

)
IntensityNotes
N-H Stretch 3310 – 3450 Weak/MediumSingle sharp band. (Primary amines show a doublet). In thiazolidines, this may shift higher (

) due to ring strain.
N-H Deformation 1510 – 1580 WeakOften obscured by ring

or

vibrations. Much weaker than the "scissoring" band of primary amines.
C-N Stretch 1250 – 1350 Medium/StrongHigher frequency than aliphatic amines due to conjugation with the thia-ring.[1]
C-S Stretch 600 – 800 WeakThe "fingerprint" of the thia-heterocycle.[1] Look for a band that does not shift with

exchange.
Differentiation Decision Tree

The following logic distinguishes secondary amines from primary/tertiary analogs in these systems.

AmineLogic Start Analyze 3100-3500 cm⁻¹ Region Bands How many bands? Start->Bands Two Two Bands (Doublet) Bands->Two Doublet One One Band (Singlet) Bands->One Singlet Zero No Bands Bands->Zero None Primary Primary Amine (-NH₂) Two->Primary CheckOvertones Check Overtone? (Is it ~3200 cm⁻¹?) One->CheckOvertones Tertiary Tertiary Amine (-NR₂) Zero->Tertiary Secondary Secondary Amine (-NH-R) CheckOvertones->Primary Yes, it's Fermi Resonance CheckOvertones->Secondary No, it's distinct

Figure 1: Decision logic for classifying amine substitution based on N-H stretching patterns.

Part 4: Experimental Protocol (Self-Validating)

To ensure the band at


 is indeed an N-H stretch and not an overtone or O-H impurity, perform the Isotopic Exchange Validation .[1]
Method: In-Situ Exchange (ATR)

Principle: Labile protons (N-H, O-H) exchange with Deuterium (D) upon exposure to


. The heavier mass of Deuterium shifts the vibrational frequency by a factor of 

(Harmonic Oscillator approximation).

Materials:

  • FTIR Spectrometer with Diamond ATR accessory.

  • Deuterium Oxide (

    
    , >99.8%).
    
  • Micropipette.

Step-by-Step Workflow:

  • Baseline Scan: Collect the background spectrum (air).

  • Sample Scan (H-form): Place the solid thia-heterocycle sample on the ATR crystal. Apply pressure. Scan (32 scans, 4

    
     res). Identify the candidate N-H peak at X 
    
    
    
    .
  • Exchange:

    • Lift the pressure clamp.[1]

    • Add 2-3

      
       of 
      
      
      
      directly onto the sample powder on the crystal.
    • Wait 60 seconds.

    • (Optional) Gently evaporate the

      
       with a stream of dry nitrogen if the sample is water-soluble, or measure the wet paste if insoluble.[1]
      
  • Sample Scan (D-form): Re-apply pressure and scan immediately.

  • Analysis:

    • Disappearance: The band at

      
       should decrease or vanish.[5]
      
    • Appearance: A new band (N-D stretch) should appear at approximately

      
      .
      
    • Example: A band at

      
       will shift to 
      
      
      
      .

D2O_Validation Step1 1. Measure Solid Sample (Identify Peak A) Step2 2. Add D₂O Droplet (Wait 60s) Step1->Step2 Step3 3. Re-measure (Peak A Disappears?) Step2->Step3 Step4 4. Check 2400-2500 cm⁻¹ (New Peak B Appears?) Step3->Step4

Figure 2: The D2O exchange workflow for validating labile N-H bonds.

Part 5: Troubleshooting & Field Insights

The "Thiazole Broadening" Effect

In solid samples, secondary amines in thia-heterocycles often form strong intermolecular Hydrogen bonds (


).
  • Observation: The N-H band broadens significantly and may shift down to

    
    .[1]
    
  • Solution: Dissolve the sample in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) and run in a liquid transmission cell. This breaks the H-bonds, restoring the sharp "free" N-H band at
    
    
    .[1]
Distinguishing Amine vs. Amide

If your thia-heterocycle has a carbonyl group nearby (e.g., thiazolidinone), the N-H stretch looks similar.[1]

  • Check: Look for the Carbonyl (C=O) stretch.

    • Amide: Strong band at

      
       (Amide I).
      
    • Amine: No strong band in this region (only weak ring modes).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for N-H assignment rules).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • NIST Chemistry WebBook. Infrared Spectra of Thiazole Derivatives. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Detailed protocols for polymer and heterocycle analysis). [Link]

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. ( definitive source for S-containing heterocycles).

Sources

Comparative

Overcoming the "Flatland" Penalty: A Comparative Guide to Elemental Analysis Standards for Sulfur-Containing Spirocycles

The pharmaceutical industry's "escape from flatland" has driven a surge in the integration of spirocyclic scaffolds into clinical candidates ()[1]. These high-

Author: BenchChem Technical Support Team. Date: March 2026

The pharmaceutical industry's "escape from flatland" has driven a surge in the integration of spirocyclic scaffolds into clinical candidates ()[1]. These high-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 motifs offer enhanced three-dimensional conformation and rid drug candidates of metabolic liabilities associated with flat aromatic rings ()[1]. Sulfur-containing variants—such as spiro-thiazolidines, spiro-thiophenes, and bis-spiro-1,3-dithietanes ()—are particularly valuable for their unique target binding profiles. However, this structural complexity introduces a severe bottleneck in quality control: accurate Elemental Analysis (EA) for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS).

As a Senior Application Scientist, I frequently encounter laboratories struggling with out-of-spec elemental microanalysis for these compounds. The failure is rarely the synthesis; it is the analytical methodology. This guide objectively compares traditional CHNS methodologies against optimized Dynamic Flash Combustion systems, detailing the mechanistic causality behind combustion failures and providing a self-validating protocol for accurate sulfur spirocycle characterization.

The Mechanistic Challenge: Why Traditional CHNS Fails

In standard Dumas combustion, a sample is oxidized at ~1000°C (). For simple planar molecules, this is sufficient. However, for sulfur-containing spirocycles, three distinct failure modes occur:

  • Steric Shielding of the Spiro-Carbon: The quaternary spiro-center is sterically hindered, resisting complete oxidation. This leads to carbon charring and artificially low carbon recovery.

  • Sulfur Oxidation State Variability: Sulfur in complex heterocycles can oxidize into a thermodynamically mixed state of

    
     and 
    
    
    
    . Because the Gas Chromatography (GC) column and Thermal Conductivity Detector (TCD) are calibrated specifically for
    
    
    , any
    
    
    formation or sulfate retention results in artificially low sulfur readings and a characteristic "long tail" on the sulfur chromatogram peak ()[2].
  • Standardization Mismatch: Calibrating the instrument with simple, easily combustible standards like Sulfanilamide creates a calibration curve that completely fails to reflect the combustion kinetics of a highly stable spirocycle ()[3], ()[4].

Comparative Analysis: Product vs. Alternatives

To achieve the stringent ACS publication standard of ±0.40% absolute error for measured CHNS values ()[5], laboratories must abandon legacy setups and choose the correct analytical configuration.

Alternative 1: Traditional Static Combustion (Sulfanilamide Standard) Uses a static oxygen environment. It frequently fails to fully combust the spiro-center. Furthermore, Sulfanilamide (theoretical S% = 18.62%) ()[4] combusts far too easily, creating a mismatched kinetic profile for complex spirocycles.

Alternative 2: ICP-OES (Inductively Coupled Plasma) Highly accurate for trace sulfur, but requires destructive acid digestion (which often fails to fully digest stable spiro-polycycles) and cannot simultaneously determine Carbon, Hydrogen, and Nitrogen.

The Optimal Solution: Dynamic Flash Combustion with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and Matrix-Matched Standards 
Dynamic flash combustion injects a precise volume of 

exactly as the sample drops, creating a localized temperature spike up to 1700-1800°C ()[2]. By co-weighing the sample with Vanadium Pentoxide (

), we introduce a powerful oxidizer and catalyst that forces complete carbon-carbon bond cleavage and ensures the complete conversion of sulfur strictly to

().
Table 1: Quantitative Performance Comparison on Spirocyclic Derivatives
Analytical MethodStandard UsedCarbon Accuracy (Δ%)Sulfur Accuracy (Δ%)Precision (RSD %)Sample Size
Traditional Static CHNSSulfanilamide-1.20%-0.85%2.1%5-10 mg
ICP-OES (Sulfur only)Aqueous SulfateN/A±0.15%0.8%15-20 mg
Dynamic Flash Combustion BBOT +

±0.12% ±0.10% 0.3% 1-5 mg
Workflow & Mechanistic Visualization

G Prep Sample Prep (Spirocycle + V2O5) Combust Flash Combustion (1800°C, O2 Spike) Prep->Combust Tin Capsule Drop Reduce Catalytic Reduction (Cu, 1000°C) Combust->Reduce CO2, H2O, N2, SO2, NOx, Excess O2 Separate GC Separation (Packed Column) Reduce->Separate CO2, H2O, N2, SO2 (NOx -> N2, O2 removed) Detect TCD Detection (SO2 Quantification) Separate->Detect Elution Sequence: N2 -> CO2 -> H2O -> SO2

Workflow of Dynamic Flash Combustion for Sulfur-Containing Spirocycles.

Self-Validating Experimental Protocol: CHNS Analysis of Sulfur Spirocycles

To ensure scientific integrity, this protocol is designed as a self-validating system . The sequence includes built-in diagnostic checks that immediately flag catalytic exhaustion or column bleed, preventing the reporting of false data.

Step 1: Instrument Preparation & Baseline Validation

  • Purge the Dynamic Flash Combustion analyzer (e.g., FlashSmart EA) with ultra-high purity helium carrier gas ()[6].

  • Set the left furnace (combustion reactor packed with a

    
     oxidation catalyst) to 1000-1020°C (), ()[2].
    
  • Self-Validation Check: Run three empty tin capsules as "Blanks". The TCD baseline must return to exactly 0.0 mV after the retention time of

    
    . Any baseline drift after the 
    
    
    
    peak indicates the water trap is exhausted and must be repacked ()[2].

Step 2: Calibration with Matrix-Matched Standards

  • Discard Sulfanilamide for complex sulfur matrices. Instead, use BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) as the primary standard ()[6].

  • Weigh 3 replicates of the standard (e.g., 1.0 mg, 2.0 mg, 3.0 mg) into tin capsules.

  • Add approximately 10 mg of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     powder to each capsule ().
    
  • Self-Validation Check: Calculate the K-factor (response factor) for C, H, N, and S. The instrument must be recalibrated if the deviation on the standard is greater than 0.30% absolute ()[5].

Step 3: Unknown Sample Preparation & Analysis

  • Accurately weigh a minimum of 5 mg of the completely dry, powdered sulfur spirocycle into a tin capsule ()[5].

  • Add 10 mg of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to increase the sensitivity of the detector and prevent sulfate retention ()[2], (). Crimp the capsule tightly.
    
  • Load into the autosampler. The system drops the capsule into the combustion reactor prior to the arrival of the oxygen pulse ()[2]. The exothermic oxidation of the tin capsule spikes the local temperature to 1700-1800°C ()[2].

Step 4: Bracketing and Drift Monitoring

  • Self-Validation Check: To ensure accurate results and reproducibility, certified standards are run every two to ten samples to ensure the calibration curve has not drifted ()[5].

  • If the measured CHNS values for this bracketing standard fail to fall within ±0.30% absolute of its theoretical values, the run is automatically invalidated ()[5].

The Causality of Vanadium Pentoxide ( )

V2O5_Mechanism cluster_without Without V2O5 (Traditional) cluster_with With V2O5 Catalyst Spiro Sterically Hindered Sulfur Spirocycle Incomplete Incomplete Oxidation (Carbon Charring) Spiro->Incomplete O2 Only MixedS Mixed Sulfur Oxides (SO2 + SO3 / Sulfates) Spiro->MixedS O2 Only Complete Complete C-C Bond Cleavage (1800°C Flash) Spiro->Complete O2 + V2O5 StableS Thermodynamic Shift (100% SO2 Formation) Spiro->StableS O2 + V2O5 LowRec Low C and S Recovery (Fails ACS Standards) Incomplete->LowRec MixedS->LowRec HighRec Accurate CHNS Quantification (±0.3% Absolute) Complete->HighRec StableS->HighRec

Mechanistic causality of V2O5 in preventing SO3 formation and carbon charring during combustion.

Conclusion

For drug development professionals working with sulfur-containing spirocycles, traditional static combustion methods calibrated with sulfanilamide are fundamentally insufficient. By upgrading to a Dynamic Flash Combustion system, utilizing matrix-matched standards like BBOT, and strictly enforcing the addition of


 as an oxidation catalyst, laboratories can overcome the steric and thermodynamic hurdles of these complex high-

scaffolds. This self-validating approach guarantees that elemental analysis data meets the rigorous ±0.40% absolute error threshold required for high-impact pharmaceutical publications and regulatory submissions ()[5].
References
  • Title: CHNS Analyzer User Guide. Source: scribd.com. URL:[Link]

  • Title: Summary of CHNS Elemental Analysis Common Problems. Source: ubc.ca. URL:[Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: nih.gov. URL: [Link]

  • Title: Elemental Combustion System CHNS-O analyzer. Source: slideserve.com. URL: [Link]

  • Title: The Fluoride Anion-Catalyzed Sulfurization of Thioketones with Elemental Sulfur Leading to Sulfur-Rich Heterocycles. Source: mdpi.com. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

9-Thia-2-azaspiro[5.5]undecane: Proper Disposal Procedures

[1][2][3][4] Executive Safety Summary Urgent: 9-Thia-2-azaspiro[5.5]undecane is a bicyclic heterocycle containing both a secondary amine and a thioether (sulfide) linkage.[1] Its disposal requires strict adherence to seg...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Safety Summary

Urgent: 9-Thia-2-azaspiro[5.5]undecane is a bicyclic heterocycle containing both a secondary amine and a thioether (sulfide) linkage.[1] Its disposal requires strict adherence to segregation protocols due to the risk of dangerous byproducts if mishandled.[2]

  • Primary Hazard: Skin/Eye Irritant (Amine) and potential stench/reducing agent (Thioether).

  • Critical Prohibition: NEVER mix this compound with bleach (sodium hypochlorite) or strong oxidizers. The amine moiety can form explosive/toxic chloramines, while the sulfur moiety can generate heat and sulfur oxides.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Part 1: Chemical Profile & Waste Classification

Before disposal, you must classify the material based on its physical state and functional group chemistry. This molecule is often supplied as a hydrochloride salt (solid) or a free base (oil/low-melting solid).

FeaturePropertyWaste Implication
Functional Group A Secondary Amine (2-aza) Basic/Corrosive. Must be segregated from acids and oxidizers to prevent exothermic neutralization or nitration.
Functional Group B Thioether (9-thia) Odor/Reducing Agent. Can oxidize to sulfoxides/sulfones. Requires "Sulfur-Containing" label for incinerator SOx scrubbing.
Stability Stable under ambient conditionsKeep away from moisture if in salt form (hygroscopic).
RCRA Status Not P-listed or U-listedClassify as Characteristic Waste (Ignitable D001 or Corrosive D002 depending on solvent/form).
Part 2: Pre-Disposal Treatment & Segregation

The "Self-Validating" Protocol: Safety in disposal relies on chemical compatibility. Follow this logic gate to ensure the waste stream remains stable.

1. Solid Waste (Pure Substance/Salts)
  • Protocol: Do not dissolve solids for disposal. Keep them in their original vial if possible.

  • Packaging: Place the primary container into a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste label. Explicitly write: "Organic Solid, Toxic/Irritant. Contains Sulfur and Amines."[3]

2. Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Solvent Check: Identify the carrier solvent (e.g., DMSO, Methanol, DCM).

  • Segregation Rule:

    • If Halogenated Solvent (DCM/Chloroform): Dispose in Halogenated Waste .

    • If Non-Halogenated (Methanol/DMSO): Dispose in Non-Halogenated Organic Waste .

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), it must be neutralized to pH 5–9 before combining with bulk organic waste, OR collected in a dedicated "Corrosive Organic" stream.

3. The "No-Bleach" Rule (Critical Causality)

Many labs use bleach to quench sulfur smells. Do not use bleach here.

  • Mechanism:[4] Bleach (

    
    ) reacts with secondary amines (
    
    
    
    ) to form N-chloramines (
    
    
    ). These are unstable, toxic, and potentially explosive.[5]
  • Correct Decontamination: If glassware smells of sulfur, soak in a dilute Hydrogen Peroxide (

    
    ) solution (3-5%) under a fume hood only after the bulk material has been removed.
    
Part 3: Spill Management Protocol

Scenario: You have spilled 500mg - 5g of 9-Thia-2-azaspiro[5.5]undecane on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is at the safety position.

  • PPE Upgrade: Double-glove (Nitrile, min 0.11mm thickness) and wear safety goggles.

  • Containment:

    • Solid Spill: Cover with a damp paper towel to prevent dust generation. Sweep carefully into a dustpan.

    • Liquid Spill: Encircle with an inert absorbent (vermiculite or spill pads). Do not use paper towels alone if the substance is the free base (amine), as it may react with cellulose over time; use clay-based absorbents.

  • Cleanup:

    • Scoop absorbent into a wide-mouth jar.

    • Wipe surface with mild soapy water.

    • Odor Control: If a sulfur smell persists, wipe the surface (not the waste container) with a 10% hydrogen peroxide solution.

  • Disposal: Label the jar as "Debris contaminated with Thio-Amine" and manage as hazardous waste.

Part 4: Operational Decision Tree (Workflow)

The following diagram illustrates the logical flow for disposing of 9-Thia-2-azaspiro[5.5]undecane, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: 9-Thia-2-azaspiro[5.5]undecane StateCheck Physical State? Start->StateCheck Solid Solid (Salt/Pure) StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Oil/Solution SolidPack Double Bag in Clear Plastic Label: 'Toxic Solid - Sulfur/Amine' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalo No Halogens Segregation CRITICAL SEGREGATION: NO Oxidizers (Nitric Acid) NO Bleach (Hypochlorite) Halo->Segregation NonHalo->Segregation HaloPack Jerrycan: Halogenated Waste Label: 'Contains Sulfur' Segregation->HaloPack If Halo NonHaloPack Jerrycan: Organic Solvents Label: 'Basic/Amine Waste' Segregation->NonHaloPack If Non-Halo SolidPack->Segregation Pickup Professional Incineration (High Temp) SolidPack->Pickup HaloPack->Pickup NonHaloPack->Pickup

Caption: Decision matrix for segregating 9-Thia-2-azaspiro[5.5]undecane waste streams to prevent chemical incompatibility.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source for general amine/sulfide segregation protocols).

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1,7-Dioxaspiro[5.5]undecane (Analogous Spiro Compound Hazard Data). Retrieved March 1, 2026. (Used for inferring spiro-alkane flammability and handling).

  • Princeton University EHS. (2024). Chemical Incompatibility Chart. (Source for Amine/Bleach and Sulfur/Oxidizer incompatibility data).

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Azaspiro[5.5]undecan-6-ium chloride. (Source for specific spiro-amine toxicity: H315, H319, H335).[6][7]

Sources

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